molecular formula C22H26FN7O B15573020 Fluopipamine

Fluopipamine

Número de catálogo: B15573020
Peso molecular: 423.5 g/mol
Clave InChI: AISYIQGVADELBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fluopipamine is a useful research compound. Its molecular formula is C22H26FN7O and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O/c1-15-7-8-19(31-2)17(13-15)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)18-6-4-3-5-16(18)23/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISYIQGVADELBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fluvoxamine's Mechanism of Action on the Serotonin Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine (B1237835), a member of the selective serotonin (B10506) reuptake inhibitor (SSRI) class of antidepressants, exerts its primary therapeutic effect through high-affinity binding to the human serotonin transporter (SERT). This interaction blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its extracellular concentration and enhancing serotonergic neurotransmission. This guide provides a detailed examination of fluvoxamine's mechanism of action at the molecular level, supported by quantitative binding data, comprehensive experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. A notable secondary mechanism involving the sigma-1 receptor is also explored, which may contribute to fluvoxamine's unique therapeutic profile.

Primary Mechanism of Action: Serotonin Transporter (SERT) Inhibition

Fluvoxamine's principal mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2][3] By binding to SERT, fluvoxamine blocks this reuptake process, leading to an increased concentration of serotonin in the synapse and enhanced activation of postsynaptic serotonin receptors.[3][4] This ultimately contributes to the downstream therapeutic effects observed in the treatment of obsessive-compulsive disorder (OCD) and other psychiatric conditions.[3][4]

X-ray crystallography studies have revealed that fluvoxamine binds within the central substrate-binding site of SERT, effectively preventing serotonin from accessing its binding pocket and stabilizing the transporter in an outward-open conformation.[5][6] This direct competitive inhibition is the cornerstone of its function as an SSRI.

Visualizing SERT Inhibition

The following diagram illustrates the fundamental mechanism of fluvoxamine's action on the presynaptic neuron.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (containing Serotonin) Synaptic Cleft Synaptic Cleft vesicle->Synaptic Cleft Release sert Serotonin Transporter (SERT) serotonin_in Serotonin sert->serotonin_in Reuptake (Blocked) fluvoxamine Fluvoxamine fluvoxamine->sert Binds and Inhibits serotonin_cleft Increased Serotonin receptor Postsynaptic Serotonin Receptor (e.g., 5-HT1A) serotonin_cleft->receptor Binds and Activates

Fluvoxamine's inhibition of the serotonin transporter (SERT).

Quantitative Analysis of Fluvoxamine's Binding Profile

The affinity of fluvoxamine for the serotonin transporter and its selectivity over other neurotransmitter transporters are critical determinants of its pharmacological profile. This data is typically derived from in vitro radioligand binding assays.

Binding Affinity for SERT and Other Targets

The following table summarizes the binding affinities (Ki) of fluvoxamine for various receptors and transporters. A lower Ki value indicates a higher binding affinity.

TargetKi (nM)Reference(s)
Serotonin Transporter (SERT) 1.5 - 2.5 [2][7]
Sigma-1 Receptor36[8][9]
Norepinephrine Transporter (NET)>1000[8]
Dopamine Transporter (DAT)>1000[8]
α1-adrenergic ReceptorNegligible Affinity[1][2]
α2-adrenergic ReceptorNegligible Affinity[1][2]
β-adrenergic ReceptorNegligible Affinity[1][2]
Muscarinic ReceptorNegligible Affinity[1][2]
Dopamine D2 ReceptorNegligible Affinity[1][2]
Histamine H1 ReceptorNegligible Affinity[1][2]
5-HT1A ReceptorNegligible Affinity[1][2]
5-HT2 ReceptorNegligible Affinity[1][2]
Functional Inhibition of Serotonin Reuptake

The functional consequence of fluvoxamine's binding to SERT is the inhibition of serotonin reuptake. This is quantified by the IC50 value, which represents the concentration of the drug required to inhibit 50% of the reuptake activity.

Assay TypeIC50 (nM)Reference(s)
In vitro 5-HT uptake in rat brain synaptosomes~10[10]

Secondary Mechanism of Action: Sigma-1 Receptor Agonism

Fluvoxamine is distinguished from other SSRIs by its high affinity for the sigma-1 receptor, where it acts as a potent agonist.[8][9] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses, neuroprotection, and neuronal plasticity.[1][11] Fluvoxamine's agonism at the sigma-1 receptor may contribute to its anxiolytic and cognitive-enhancing effects.[8][12]

Signaling Pathway of Sigma-1 Receptor Activation

The diagram below outlines the proposed signaling pathway following fluvoxamine's activation of the sigma-1 receptor.

cluster_er Endoplasmic Reticulum fluvoxamine Fluvoxamine sigma1r Sigma-1 Receptor fluvoxamine->sigma1r Binds and Activates bip BiP (Binding Immunoglobulin Protein) sigma1r->bip Dissociates from ire1 IRE1α sigma1r->ire1 Modulates calcium Intracellular Ca2+ Modulation sigma1r->calcium Influences neuroprotection Neuroprotection & Neuronal Plasticity ire1->neuroprotection calcium->neuroprotection

Fluvoxamine's agonism at the sigma-1 receptor.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key assays used to characterize the interaction of fluvoxamine with the serotonin transporter.

Radioligand Binding Assay for SERT Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of fluvoxamine for the serotonin transporter using a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of fluvoxamine for the human serotonin transporter (hSERT).

Materials:

  • Membrane preparations from cells expressing hSERT (e.g., HEK293 cells)

  • Radioligand: [³H]Paroxetine or [³H]Citalopram

  • Test compound: Fluvoxamine

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Sertraline)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of fluvoxamine concentrations.

  • Reagent Addition:

    • Add assay buffer to all wells.

    • Add the vehicle control to the total binding wells.

    • Add the non-specific binding control to the non-specific binding wells.

    • Add serial dilutions of fluvoxamine to the experimental wells.

  • Radioligand Addition: Add the radioligand ([³H]Paroxetine) to all wells at a concentration near its Kd.

  • Membrane Addition: Add the hSERT membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the fluvoxamine concentration to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

start Start plate_setup Prepare 96-well plate with Fluvoxamine dilutions, controls start->plate_setup add_radioligand Add [³H]Paroxetine to all wells plate_setup->add_radioligand add_membranes Add hSERT membranes to initiate binding add_radioligand->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate filter Terminate by rapid filtration and wash incubate->filter count Quantify radioactivity with scintillation counter filter->count analyze Analyze data: Calculate IC50 and Ki count->analyze end End analyze->end

References

Unveiling the Affinity: A Technical Guide to Fluvoxamine's Interaction with the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of Fluvoxamine (B1237835) for the Sigma-1 Receptor (S1R), a key interaction that contributes to its unique pharmacological profile beyond its primary classification as a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced mechanisms of psychotropic medications.

Fluvoxamine exhibits a high affinity for the S1R, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. This interaction is increasingly recognized for its role in modulating a variety of cellular processes, including intracellular calcium signaling, endoplasmic reticulum (ER) stress, and neuroinflammation, which may contribute to the therapeutic effects of Fluvoxamine.

Quantitative Analysis of Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Fluvoxamine's affinity for the S1R has been determined through various experimental paradigms. The data presented below summarizes key quantitative findings.

CompoundKi (nM)ReceptorSpeciesRadioligandExperimental MethodReference
Fluvoxamine36Sigma-1Human[11C]SA4503Positron Emission Tomography (PET)[1][2]
Paroxetine1893Sigma-1Human[11C]SA4503Positron Emission Tomography (PET)[1]

Experimental Protocols: Determining Binding Affinity

The determination of binding affinity is typically achieved through in-vitro radioligand binding assays. A standard methodology for assessing the binding of a compound like Fluvoxamine to the S1R is the competitive inhibition assay.

Protocol: In-Vitro Competitive Inhibition Assay for Sigma-1 Receptor

Objective: To determine the inhibition constant (Ki) of Fluvoxamine for the Sigma-1 receptor.

Materials:

  • Biological Source: Membranes prepared from tissues with high S1R expression, such as guinea pig liver or cultured cells (e.g., PC12 cells).

  • Radioligand: A selective S1R radioligand, such as --INVALID-LINK---pentazocine.

  • Test Compound: Fluvoxamine.

  • Non-specific Binding Control: A high concentration of a known S1R ligand (e.g., haloperidol) to determine non-specific binding.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize the biological source tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Assay Setup: In a series of test tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of Fluvoxamine. Include tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and the non-specific binding control.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient duration to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Fluvoxamine concentration. Determine the IC50 value (the concentration of Fluvoxamine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

  • Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Molecular Interactions

Fluvoxamine acts as an agonist at the S1R.[3] This agonistic activity initiates a cascade of intracellular signaling events that are believed to underpin some of its therapeutic effects.

Upon binding of Fluvoxamine, the S1R dissociates from its chaperone protein, the Binding Immunoglobulin Protein (BiP), at the endoplasmic reticulum.[4] This dissociation allows the activated S1R to interact with and modulate various downstream effectors, influencing multiple signaling pathways.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosolic Signaling Fluvoxamine Fluvoxamine S1R_BiP Sigma-1 Receptor - BiP Complex Fluvoxamine->S1R_BiP binds S1R_Active Activated Sigma-1 Receptor S1R_BiP->S1R_Active dissociates IP3R IP3 Receptor S1R_Active->IP3R modulates PLCg PLC-γ S1R_Active->PLCg activates PI3K PI3K S1R_Active->PI3K activates Ras Ras S1R_Active->Ras activates p38MAPK p38 MAPK S1R_Active->p38MAPK activates JNK JNK S1R_Active->JNK activates Ca_release Ca²⁺ Release IP3R->Ca_release PLCg->IP3R Akt Akt PI3K->Akt Raf Raf Ras->Raf eNOS eNOS Akt->eNOS Neurite_Outgrowth Neurite Outgrowth p38MAPK->Neurite_Outgrowth JNK->Neurite_Outgrowth MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Neurite_Outgrowth

Fluvoxamine-induced Sigma-1 Receptor signaling cascade.

The activation of S1R by Fluvoxamine has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth through the modulation of several key signaling pathways, including Phospholipase C-gamma (PLC-γ), Phosphoinositide 3-kinase (PI3K), p38 Mitogen-Activated Protein Kinase (p38MAPK), c-Jun N-terminal kinase (JNK), and the Ras/Raf/MAPK cascade.[5][6][7][8] Furthermore, the S1R-mediated activation of the Akt-eNOS pathway is implicated in cardioprotective effects.[9]

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like Fluvoxamine.

Experimental_Workflow start Start prep Membrane Preparation start->prep assay_setup Assay Setup: - Membranes - Radioligand - Fluvoxamine (varying conc.) - Controls prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration wash Wash Filters filtration->wash quant Scintillation Counting wash->quant analysis Data Analysis: - Calculate Specific Binding - Determine IC50 quant->analysis calc Calculate Ki (Cheng-Prusoff) analysis->calc end End calc->end

Workflow of a competitive radioligand binding assay.

Logical Relationship: Fluvoxamine's Dual Mechanism

Fluvoxamine's pharmacological action is characterized by a dual mechanism: potent and selective serotonin reuptake inhibition and significant agonism at the S1R. This distinguishes it from many other SSRIs.

Fluvoxamine_Mechanism cluster_SERT Primary Mechanism cluster_S1R Secondary Mechanism Fluvoxamine Fluvoxamine SERT Serotonin Transporter (SERT) Inhibition Fluvoxamine->SERT S1R Sigma-1 Receptor (S1R) Agonism Fluvoxamine->S1R Serotonin Increased Synaptic Serotonin SERT->Serotonin Antidepressant Antidepressant & Anxiolytic Effects Serotonin->Antidepressant Signaling Modulation of Intracellular Signaling Cascades S1R->Signaling Neuroprotection Neuroprotective & Anti-inflammatory Effects Signaling->Neuroprotection

Dual mechanism of action of Fluvoxamine.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Fluvoxamine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine (B1237835) maleate (B1232345), a selective serotonin (B10506) reuptake inhibitor (SSRI) with a notable affinity for the sigma-1 receptor, is a widely prescribed therapeutic agent for obsessive-compulsive disorder (OCD) and other psychiatric conditions. This technical guide provides a comprehensive overview of the chemical synthesis and purification of fluvoxamine maleate. It details the primary synthetic methodologies, key experimental protocols, and purification techniques. Quantitative data from various synthetic routes are summarized for comparative analysis. Furthermore, this guide illustrates the key reaction workflows and the signaling pathways of fluvoxamine's dual mechanism of action through detailed diagrams.

Introduction

Fluvoxamine, chemically known as (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl) oxime, is a member of the aralkylketone oxime ether class of compounds. Its therapeutic efficacy is primarily attributed to its potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake in the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. Uniquely among SSRIs, fluvoxamine also functions as a high-affinity agonist of the sigma-1 receptor, an intracellular chaperone protein, which may contribute to its anxiolytic and neuroprotective properties.

The synthesis of fluvoxamine maleate has been approached through various routes since its initial development. This guide will focus on the most common and practical synthetic strategies, providing detailed experimental insights and purification methods critical for obtaining high-purity active pharmaceutical ingredients (APIs).

Chemical Synthesis of Fluvoxamine

The most prevalent synthetic route to fluvoxamine proceeds through a multi-step process, typically commencing with a precursor to the central ketone moiety. A common starting material is 4-trifluoromethylbenzonitrile, which undergoes a Grignard reaction to form the key intermediate ketone. This is followed by oximation and subsequent O-alkylation to introduce the aminoethoxy side chain.

Key Synthetic Steps

A representative synthesis of fluvoxamine involves the following key transformations:

  • Grignard Reaction and Hydrolysis: Reaction of a Grignard reagent, such as 4-methoxybutylmagnesium bromide, with 4-trifluoromethylbenzonitrile, followed by acidic hydrolysis, yields 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one.

  • Oximation: The resulting ketone undergoes a condensation reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding oxime, 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime.

  • O-Alkylation: The oxime is then O-alkylated with a 2-aminoethylating agent, such as 2-chloroethylamine (B1212225) hydrochloride, in the presence of a base to yield the fluvoxamine free base.

  • Salt Formation: Finally, the fluvoxamine free base is treated with maleic acid to form the stable and pharmaceutically acceptable fluvoxamine maleate salt.

Synthesis Workflow

G cluster_0 Synthesis of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one cluster_1 Synthesis of Fluvoxamine Free Base cluster_2 Salt Formation and Purification 4-Trifluoromethylbenzonitrile 4-Trifluoromethylbenzonitrile Grignard Reaction Grignard Reaction 4-Trifluoromethylbenzonitrile->Grignard Reaction 4-Methoxybutylmagnesium bromide 4-Methoxybutylmagnesium bromide 4-Methoxybutylmagnesium bromide->Grignard Reaction Hydrolysis Hydrolysis Grignard Reaction->Hydrolysis Ketone Intermediate 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one Hydrolysis->Ketone Intermediate Oximation Oximation Ketone Intermediate->Oximation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Oximation Oxime Intermediate 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime Oximation->Oxime Intermediate O-Alkylation O-Alkylation Oxime Intermediate->O-Alkylation 2-Chloroethylamine HCl 2-Chloroethylamine HCl 2-Chloroethylamine HCl->O-Alkylation Fluvoxamine Free Base Fluvoxamine Free Base O-Alkylation->Fluvoxamine Free Base Salt Formation Salt Formation Fluvoxamine Free Base->Salt Formation Maleic Acid Maleic Acid Maleic Acid->Salt Formation Crude Fluvoxamine Maleate Crude Fluvoxamine Maleate Salt Formation->Crude Fluvoxamine Maleate Recrystallization Recrystallization Crude Fluvoxamine Maleate->Recrystallization Pure Fluvoxamine Maleate Pure Fluvoxamine Maleate Recrystallization->Pure Fluvoxamine Maleate

A generalized workflow for the chemical synthesis of Fluvoxamine Maleate.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic steps.

Synthesis of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime (Oxime Intermediate)

Materials:

  • 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Methanol (B129727)

  • Water

  • Hexane

Procedure:

  • To a solution of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one in methanol, add hydroxylamine hydrochloride and sodium carbonate granules.

  • Heat the reaction mixture to 45-50°C and maintain for 8-10 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the mixture to 25-30°C and filter to remove inorganic solids.

  • Distill the methanol from the filtrate under vacuum at a temperature below 50°C.

  • To the resulting slurry, add water and extract with hexane.

  • Separate the organic layer and cool to -10 to -5°C to crystallize the oxime intermediate.

  • Filter the solid, wash with cold hexane, and dry under vacuum to yield the desired product.

Synthesis of Fluvoxamine Free Base and Conversion to Fluvoxamine Maleate

Materials:

Procedure:

  • To a mixture of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime and potassium hydroxide in toluene, add 2-chloroethylamine hydrochloride.

  • Heat the reaction mixture to 40-45°C and stir for 1-2 hours.

  • After the reaction is complete, quench with water and separate the organic layer.

  • Wash the organic layer with water.

  • To the toluene solution containing the fluvoxamine free base, add a solution of maleic acid in water.

  • Stir the mixture at 25-30°C for 2-3 hours to induce precipitation of fluvoxamine maleate.

  • Cool the mixture to 0-5°C and continue stirring for 30-40 minutes.

  • Filter the precipitated solid, wash with cold toluene, and dry to obtain crude fluvoxamine maleate.

Purification of Fluvoxamine Maleate

High purity of the final API is crucial for pharmaceutical applications. The primary method for the purification of fluvoxamine maleate is recrystallization.

Recrystallization Protocol

Materials:

Procedure:

  • Dissolve the crude fluvoxamine maleate in a minimal amount of hot acetonitrile or water (at approximately 40-45°C if using water).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature (25°C) to initiate crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the purified product.

  • Filter the recrystallized solid, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Quantitative Data

The following table summarizes the reported yields and purity for different stages of fluvoxamine maleate synthesis.

StepStarting MaterialProductSolvent(s)YieldPurityReference
Oximation5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oximeMethanolGoodHigh
O-Alkylation & Salt Formation5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oximeFluvoxamine Maleate (crude)Toluene, Water~92.4%~94.7%
Overall Synthesis4-TrifluoromethylbenzonitrileFluvoxamine MaleateMultiple36.16%-
PurificationCrude Fluvoxamine MaleatePure Fluvoxamine MaleateAcetonitrile or Water->98%

Mechanism of Action Signaling Pathways

Fluvoxamine's therapeutic effects are mediated through a dual mechanism of action: selective serotonin reuptake inhibition and sigma-1 receptor agonism.

SERT Inhibition Pathway

Fluvoxamine potently and selectively binds to the serotonin transporter (SERT) on the presynaptic neuron. This binding blocks the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the primary mechanism for its antidepressant and anti-obsessional effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin Synthesis Tryptophan -> 5-HTP -> Serotonin Vesicular Storage Serotonin Vesicles Serotonin Synthesis->Vesicular Storage Serotonin 5-HT Vesicular Storage->Serotonin Release SERT Serotonin Transporter (SERT) Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibition Serotonin->SERT Reuptake 5-HT Receptors Postsynaptic 5-HT Receptors Serotonin->5-HT Receptors Binding Signal Transduction Downstream Signaling 5-HT Receptors->Signal Transduction

Mechanism of SERT Inhibition by Fluvoxamine.
Sigma-1 Receptor Signaling Pathway

Fluvoxamine is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Upon binding, fluvoxamine is thought to induce a conformational change in the sigma-1 receptor, leading to its dissociation from the binding immunoglobulin protein (BiP). The activated sigma-1 receptor can then translocate and interact with various downstream effectors, modulating intracellular calcium signaling and promoting neuroprotective pathways.

G cluster_0 Endoplasmic Reticulum cluster_1 Downstream Effects Fluvoxamine Fluvoxamine Sigma-1R_BiP Sigma-1 Receptor - BiP Complex Fluvoxamine->Sigma-1R_BiP Binding Sigma-1R Activated Sigma-1 Receptor Sigma-1R_BiP->Sigma-1R Dissociation BiP BiP Sigma-1R_BiP->BiP Ca2+ Signaling Modulation of Intracellular Ca2+ Signaling Sigma-1R->Ca2+ Signaling Neuroprotection Neuroprotective Pathways Sigma-1R->Neuroprotection

Fluvoxamine's Signaling through the Sigma-1 Receptor.

Conclusion

The chemical synthesis and purification of fluvoxamine maleate are well-established processes that allow for the production of a high-purity active pharmaceutical ingredient. The most common synthetic routes are efficient and scalable, with purification by recrystallization being a critical final step to meet pharmaceutical standards. Understanding the detailed experimental protocols and the factors influencing yield and purity is essential for researchers and professionals in drug development. Furthermore, a thorough comprehension of fluvoxamine's dual mechanism of action, involving both SERT inhibition and sigma-1 receptor agonism, provides a deeper insight into its therapeutic profile and potential for future research and development.

The Genesis and Progression of Fluvoxamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluvoxamine (B1237835) is a selective serotonin (B10506) reuptake inhibitor (SSRI) that has carved a significant niche in the pharmacopeia for obsessive-compulsive disorder (OCD) and other psychiatric conditions.[1][2] Its journey from a novel chemical entity to a widely prescribed medication is a testament to the evolving understanding of neurochemical pathways in mental health. This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles of fluvoxamine for researchers, scientists, and drug development professionals.

Discovery and Development History

Fluvoxamine was developed by Kali-Duphar, a subsidiary of Solvay Pharmaceuticals in Belgium, in the mid-1970s.[3] It was first introduced in Switzerland in 1983 under the trade name Floxyfral, making it one of the earliest SSRIs to be launched.[4] Its development marked a significant step forward from the broader-acting tricyclic antidepressants, offering a more targeted approach with a generally more tolerable side-effect profile.

In 1994, the U.S. Food and Drug Administration (FDA) approved fluvoxamine for the treatment of Obsessive-Compulsive Disorder (OCD), making it the first non-tricyclic antidepressant approved for this indication.[4] Subsequently, it gained approval in numerous countries for major depressive disorder, social anxiety disorder, and panic disorder.[1][4]

Chemical Synthesis

The synthesis of fluvoxamine maleate (B1232345) is a multi-step process that begins with 4-trifluoromethylbenzonitrile. The key transformations involve a Grignard reaction, hydrolysis, and oximation to create an oxime intermediate. This intermediate is then alkylated to introduce the aminoethoxy side chain, forming the fluvoxamine free base. Finally, the stable maleate salt is produced by treating the free base with maleic acid.[4]

A generalized workflow for this synthesis is as follows:

  • Oximation: 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone is reacted with hydroxylamine (B1172632) in the presence of a base to form the corresponding oxime.[4]

  • Alkylation: The oxime intermediate is then reacted with 2-chloroethylamine (B1212225) to yield the fluvoxamine base.[4]

  • Salt Formation: The resulting fluvoxamine base is treated with maleic acid to produce fluvoxamine maleate.[4]

4-Trifluoromethylbenzonitrile 4-Trifluoromethylbenzonitrile Grignard Reaction Grignard Reaction 4-Trifluoromethylbenzonitrile->Grignard Reaction Hydrolysis Hydrolysis Grignard Reaction->Hydrolysis Oximation Oximation Hydrolysis->Oximation Oxime Intermediate Oxime Intermediate Oximation->Oxime Intermediate Alkylation Alkylation Oxime Intermediate->Alkylation Fluvoxamine Free Base Fluvoxamine Free Base Alkylation->Fluvoxamine Free Base Salt Formation Salt Formation Fluvoxamine Free Base->Salt Formation Fluvoxamine Maleate Fluvoxamine Maleate Salt Formation->Fluvoxamine Maleate

A generalized workflow for the chemical synthesis of Fluvoxamine Maleate.

Mechanism of Action

Fluvoxamine's primary mechanism of action is the potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake in neurons.[4] By blocking the serotonin transporter (SERT), fluvoxamine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This is believed to be the core mechanism behind its antidepressant and anxiolytic effects.[4]

Uniquely among SSRIs, fluvoxamine also exhibits high affinity for the sigma-1 receptor, acting as a potent agonist.[5] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation by fluvoxamine is thought to modulate intracellular calcium signaling, regulate endoplasmic reticulum (ER) stress, and produce anti-inflammatory responses, which may contribute to its therapeutic profile and neuroprotective effects.[4][6]

Fluvoxamine Fluvoxamine SERT Serotonin Transporter (SERT) Fluvoxamine->SERT Inhibits Sigma-1 Receptor Sigma-1 Receptor Fluvoxamine->Sigma-1 Receptor Activates Increased Synaptic Serotonin Increased Synaptic Serotonin SERT->Increased Synaptic Serotonin Leads to Modulation of Intracellular Calcium Modulation of Intracellular Calcium Sigma-1 Receptor->Modulation of Intracellular Calcium Regulation of ER Stress Regulation of ER Stress Sigma-1 Receptor->Regulation of ER Stress Anti-inflammatory Response Anti-inflammatory Response Sigma-1 Receptor->Anti-inflammatory Response Enhanced Serotonergic Neurotransmission Enhanced Serotonergic Neurotransmission Increased Synaptic Serotonin->Enhanced Serotonergic Neurotransmission Therapeutic Effects Therapeutic Effects Enhanced Serotonergic Neurotransmission->Therapeutic Effects Modulation of Intracellular Calcium->Therapeutic Effects Regulation of ER Stress->Therapeutic Effects Anti-inflammatory Response->Therapeutic Effects

Proposed signaling pathway of Fluvoxamine.

Pharmacological Profile

Binding Affinity

The following table summarizes the binding affinities (Ki, nM) of fluvoxamine for various receptors and transporters. Lower Ki values indicate higher affinity.

TargetKi (nM)
Serotonin Transporter (SERT)~4-10
Sigma-1 Receptor36
Norepinephrine Transporter (NET)>1000
Dopamine Transporter (DAT)>1000
Histaminergic H1 ReceptorNo significant affinity
Adrenergic α1, α2, β ReceptorsNo significant affinity
Muscarinic M1 ReceptorNo significant affinity
Dopaminergic D2 ReceptorNo significant affinity

Note: Ki values can vary between studies depending on the experimental conditions.[4][5]

Pharmacokinetics

The pharmacokinetic parameters of fluvoxamine are summarized in the table below.

ParameterValue
Bioavailability~53%
Protein Binding~80%
Elimination Half-life12-15 hours (single dose), prolonged at steady-state
Time to Peak Plasma Concentration3-8 hours
MetabolismExtensively hepatic, primarily via oxidative demethylation (CYP2D6 and CYP1A2)
ExcretionPrimarily renal (as metabolites)

Data compiled from various sources.

Experimental Protocols

Radioligand Binding Assay for SERT Affinity

This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., fluvoxamine) for the serotonin transporter using a competitive radioligand binding assay.[7]

  • Materials:

    • Membrane preparation from cells expressing human SERT or rodent brain tissue.

    • Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand.

    • Test compound (Fluvoxamine) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like paroxetine).

    • Glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control. The total incubation volume is typically 200-250 µL.

    • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Equilibration Equilibration Incubation->Equilibration Filtration Filtration Equilibration->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

A generalized workflow for a competitive radioligand binding assay.

Pivotal Clinical Trial for Obsessive-Compulsive Disorder (OCD)

The efficacy of fluvoxamine for the treatment of OCD was established in several randomized, double-blind, placebo-controlled clinical trials. A representative protocol is described below.[8][9]

  • Study Design: A 10-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult outpatients (18-65 years) with a primary diagnosis of OCD according to DSM-IV criteria and a Yale-Brown Obsessive Compulsive Scale (Y-BOCS) total score of ≥ 21.

  • Treatment:

    • Fluvoxamine group: Starting dose of 50 mg/day, titrated up to a maximum of 300 mg/day based on efficacy and tolerability.

    • Placebo group: Identical-looking placebo tablets administered on the same schedule.

  • Primary Efficacy Outcome: The mean change from baseline in the Y-BOCS total score at the end of the 10-week treatment period.

  • Secondary Efficacy Outcomes:

    • Clinical Global Impression (CGI) Scale, Severity of Illness and Global Improvement scores.

    • National Institute of Mental Health Global Obsessive-Compulsive (NIMH-GOC) Scale.

  • Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the change from baseline in the Y-BOCS total score between the fluvoxamine and placebo groups, with baseline Y-BOCS score as a covariate.

Conclusion

Fluvoxamine's development represents a significant advancement in psychopharmacology. Its dual mechanism of action, involving potent and selective serotonin reuptake inhibition and unique sigma-1 receptor agonism, provides a multifaceted approach to treating complex psychiatric disorders. The extensive preclinical and clinical research has established its efficacy and safety profile, solidifying its role as a key therapeutic option for OCD and other related conditions. The experimental frameworks and data presented in this guide offer a core understanding of the scientific underpinnings of fluvoxamine's journey from a novel compound to a valuable clinical tool.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Properties of Fluvoxamine (B1237835)

Abstract

Fluvoxamine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely utilized in the clinical management of major depressive disorder and obsessive-compulsive disorder (OCD).[1] Structurally distinct from other SSRIs, fluvoxamine is an aralkylketone-derivative O-(2-aminoethyl)oxime.[2][3][4] Its therapeutic efficacy is primarily attributed to the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels.[2][5] Beyond its primary mechanism, fluvoxamine exhibits a unique high-affinity agonism at the sigma-1 receptor, which may contribute to its anxiolytic and cognitive-enhancing effects.[1][6] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacodynamics, and pharmacokinetics of fluvoxamine. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.

Molecular Structure and Identification

Fluvoxamine, chemically designated as (E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime, possesses a unique oxime ether structure that differentiates it from other SSRIs.[7] The molecule's structural integrity is crucial for its selective interaction with the serotonin transporter. The trifluoromethyl group on the phenyl ring is a key feature contributing to its binding specificity.[8]

Identifier Value Source
IUPAC Name 2-{[(E)-{5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino]oxy}ethanamine[1]
CAS Number 54739-18-3[1][7][9]
Chemical Formula C₁₅H₂₁F₃N₂O₂[1][3][9]
Molecular Weight 318.340 g/mol [1][3]
SMILES COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F[10]
InChIKey CJOFXWAVKWHTFT-UHFFFAOYSA-N[9]

Fluvoxamine is commercially available as fluvoxamine maleate (B1232345), the maleate salt form of the active moiety.[10][11] The crystal structure of fluvoxamine maleate has been determined to be monoclinic, with the space group P2₁/c.[12]

Physicochemical Properties

The physicochemical properties of fluvoxamine influence its absorption, distribution, metabolism, and excretion (ADME) profile. It is a white to off-white crystalline powder.[4] Fluvoxamine maleate is sparingly soluble in water but freely soluble in ethanol (B145695) and chloroform.[4][7]

Property Value Source
Melting Point 120-121.5 °C[7]
pKa (Strongest Basic) 8.86[2][13]
logP 2.89[2][13]
Water Solubility Sparingly soluble[4][7]; 0.00734 mg/mL[2][13]
Polar Surface Area 56.84 Ų[2][13]

Pharmacological Properties

Pharmacodynamics

Fluvoxamine's primary mechanism of action is the selective inhibition of serotonin reuptake in the presynaptic neuron by blocking the serotonin reuptake pump.[2][10] This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[5] In vitro studies have demonstrated that fluvoxamine is a potent and selective inhibitor of serotonin reuptake with only weak effects on norepinephrine (B1679862) and dopamine (B1211576) reuptake.[2][3]

A distinguishing feature of fluvoxamine among SSRIs is its high affinity for the sigma-1 receptor, where it acts as a potent agonist.[1][6] This interaction is believed to contribute to its therapeutic effects on cognitive symptoms of depression and anxiety.[1][6][14] Fluvoxamine shows negligible affinity for adrenergic (alpha₁, alpha₂, beta), cholinergic, dopaminergic, histaminergic, or other serotonergic (5-HT₁ₐ, 5-HT₂) receptors.[1][2][3]

Receptor/Transporter Binding Affinity (Ki, nM) Source
Serotonin Transporter (SERT) 2.5 - 6.2[1][15]
Norepinephrine Transporter (NET) 1100 - 1427[1][15]
Sigma-1 (σ₁) Receptor 36[1]
5-HT₂C Receptor 5786[1]
α₁-Adrenergic Receptor 1288[1]
Pharmacokinetics

Fluvoxamine is well-absorbed after oral administration, with an absolute bioavailability of approximately 53% due to first-pass metabolism in the liver.[4][16][17] Peak plasma concentrations are typically reached within 2 to 8 hours.[16][17] The drug exhibits about 77-80% binding to plasma proteins.[1][18]

Metabolism is extensive, occurring primarily in the liver through oxidative demethylation.[18][19] The major cytochrome P450 enzyme responsible for the initial oxidative step is CYP2D6, with a minor contribution from CYP1A2.[1][19] This is followed by alcohol dehydrogenase activity to form the main, pharmacologically inactive metabolite, fluvoxamine acid.[19][20] Fluvoxamine itself is a potent inhibitor of CYP1A2 and a moderate inhibitor of CYP2C19 and CYP3A4, leading to a high potential for drug-drug interactions.[1][16][21]

The elimination half-life after a single dose is approximately 13.6-15.6 hours, which extends to 17-22 hours at steady-state, a state typically achieved within 10-14 days.[1][18] Excretion is primarily renal, with about 94% of the drug eliminated as metabolites in the urine.[18]

Pharmacokinetic Parameter Value Source
Bioavailability 53%[1][4]
Protein Binding 77-80%[1][18]
Time to Peak Plasma Concentration 2-8 hours[16][17]
Elimination Half-Life (single dose) 13.6-15.6 hours[1]
Elimination Half-Life (steady-state) 17-22 hours[18]
Primary Metabolizing Enzymes CYP2D6 (major), CYP1A2 (minor)[1][19]

Signaling Pathways and Metabolic Processes

Fluvoxamine Metabolism Pathway

Fluvoxamine undergoes a two-step oxidative metabolism process in the liver. The primary pathway involves oxidative demethylation of the methoxy (B1213986) group by CYP2D6 to form a fluvoxaminoalcohol intermediate.[19][20] This intermediate is then oxidized by alcohol dehydrogenase to the inactive fluvoxamine acid metabolite, which is the major metabolite excreted in the urine.[19][20] A secondary pathway, mediated by CYP1A2, involves modification of the amino group.[19]

Fluvoxamine_Metabolism Fluvoxamine Fluvoxamine Intermediate Fluvoxaminoalcohol Intermediate Fluvoxamine->Intermediate CYP2D6 (Oxidative Demethylation) Metabolite2 Other Minor Metabolites Fluvoxamine->Metabolite2 CYP1A2 Metabolite1 Fluvoxamine Acid (Inactive Major Metabolite) Intermediate->Metabolite1 Alcohol Dehydrogenase (ADH)

Caption: Primary metabolic pathway of fluvoxamine in the liver.

Sigma-1 Receptor Signaling

Fluvoxamine's agonism at the sigma-1 (σ₁) receptor, a unique chaperone protein at the endoplasmic reticulum (ER), is implicated in its neuroprotective and cognitive-enhancing effects.[6][14] Activation of the σ₁ receptor by fluvoxamine can potentiate nerve growth factor (NGF)-induced neurite outgrowth and modulate intracellular calcium signaling through interaction with IP₃ receptors, ultimately influencing neuronal plasticity.[22]

Sigma1_Signaling cluster_ER Endoplasmic Reticulum (ER) Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_Release Ca²⁺ Release IP3R->Ca_Release Fluvoxamine Fluvoxamine Fluvoxamine->Sigma1 Agonist NGF NGF TrkA TrkA Receptor NGF->TrkA PLC PLCγ TrkA->PLC IP3 IP3 PLC->IP3 IP3->IP3R Signaling Downstream Signaling (e.g., Akt, ERK) Ca_Release->Signaling Plasticity Neuronal Plasticity & Neurite Outgrowth Signaling->Plasticity

Caption: Fluvoxamine's proposed signaling via the sigma-1 receptor.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of fluvoxamine maleate in aqueous buffers.[23][24][25]

Solubility_Workflow Start Start: Prepare Buffer Add Add excess Fluvoxamine to buffer in vials Start->Add Equilibrate Equilibrate on shaker (e.g., 24-48 hrs at 25°C) Add->Equilibrate Centrifuge Centrifuge to separate undissolved solid Equilibrate->Centrifuge Filter Filter supernatant (e.g., 0.45 µm filter) Centrifuge->Filter Dilute Dilute sample to fall within linear range of assay Filter->Dilute Analyze Analyze concentration (UV-Vis at ~246 nm or HPLC) Dilute->Analyze Calculate Calculate Solubility (Concentration x Dilution Factor) Analyze->Calculate End End Calculate->End

Caption: Workflow for determining equilibrium solubility.

Methodology:

  • Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate (B84403) buffer).

  • Saturation: Add an excess amount of fluvoxamine maleate powder to a known volume of the buffer in a sealed vial to ensure a saturated solution is formed.[24]

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[23][24]

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the excess, undissolved solid.[24]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining particulates.[24]

  • Analysis: Dilute the filtered sample with the buffer to a concentration within the linear range of a validated analytical method. Determine the concentration of fluvoxamine using UV-Vis spectrophotometry (λmax ≈ 246 nm) or a suitable HPLC method.[23][24]

  • Calculation: The equilibrium solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.

Cytochrome P450 Inhibition Assay (IC₅₀ Determination)

This protocol determines the concentration of fluvoxamine that causes 50% inhibition (IC₅₀) of a specific CYP enzyme, such as CYP1A2.[21]

Methodology:

  • Materials: Human liver microsomes (or recombinant CYP enzymes), a CYP1A2-specific substrate (e.g., phenacetin), an NADPH regenerating system, and an LC-MS/MS system for metabolite quantification are required.[21][26]

  • Preparation: Prepare a series of fluvoxamine concentrations in a suitable buffer.

  • Pre-incubation: Pre-incubate the human liver microsomes with the various concentrations of fluvoxamine for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the CYP1A2 substrate (phenacetin) and the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C for a defined period where the reaction is linear.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Quantify the formation of the metabolite (e.g., paracetamol from phenacetin) using a validated LC-MS/MS method.

  • Calculation: Plot the percentage of metabolite formation against the logarithm of the fluvoxamine concentration. The IC₅₀ value is determined from the resulting dose-response curve. The Ki (inhibitor constant) can then be calculated using the Cheng-Prusoff equation.[21][26]

Conclusion

Fluvoxamine presents a unique molecular profile within the SSRI class, characterized by its oxime ether structure and a dual mechanism involving potent serotonin reuptake inhibition and sigma-1 receptor agonism. Its pharmacokinetic properties, particularly its role as a potent inhibitor of key CYP450 enzymes, necessitate careful consideration in clinical practice to avoid drug-drug interactions. The detailed structural, physicochemical, and pharmacological data, along with the provided experimental frameworks, serve as a valuable resource for researchers and professionals engaged in the study and development of neuropsychiatric therapeutics.

References

Early-Phase Preclinical Studies of Fluvoxamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Core Preclinical Data for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine (B1237835), a selective serotonin (B10506) reuptake inhibitor (SSRI), is primarily known for its clinical use in treating obsessive-compulsive disorder (OCD) and depression.[1][2] However, a growing body of preclinical evidence has illuminated its potent anti-inflammatory and immunomodulatory properties, largely mediated through its high-affinity agonism of the Sigma-1 receptor (S1R).[2][3][4] This has led to significant interest in repurposing fluvoxamine for conditions characterized by excessive inflammation, such as sepsis and viral infections like COVID-19.[4][5] This technical guide provides a comprehensive overview of the core early-phase preclinical data for fluvoxamine, focusing on its pharmacodynamics, pharmacokinetics, and the experimental methodologies used to generate this foundational knowledge.

Pharmacodynamics: Receptor Binding and Anti-Inflammatory Effects

Fluvoxamine's pharmacodynamic profile is characterized by its high affinity and selectivity for the serotonin transporter (SERT) and the Sigma-1 receptor (S1R). It has negligible affinity for other neuroreceptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[2]

Receptor Binding Affinity

In vitro binding assays have quantified fluvoxamine's affinity for its primary targets.

TargetK i (nM)SpeciesReference
Serotonin Transporter (SERT)2.5Rat[5]
Sigma-1 Receptor (S1R)36Rat[3]
Anti-Inflammatory and Immunomodulatory Effects

Preclinical studies have demonstrated fluvoxamine's ability to modulate the inflammatory response in various models of sepsis and inflammation. A key mechanism is its agonistic activity at the S1R, a chaperone protein at the endoplasmic reticulum, which plays a crucial role in regulating cellular stress responses and inflammation.[2][4]

Fluvoxamine has shown protective effects in rodent models of sepsis, primarily through the modulation of cytokine production.

ModelAnimalFluvoxamine TreatmentKey FindingsReference
Lipopolysaccharide (LPS)-induced endotoxemiaMouseNot specifiedProtected wild-type mice from endotoxic shock-induced death, with no significant effect in S1R knockout mice.[4]
Cecal Ligation and Puncture (CLP)MouseOral pretreatment for 7 daysSignificantly increased the anti-inflammatory cytokine IL-10 in plasma and peritoneal fluid.[6]
LPS-induced Acute Lung InjuryRat50 mg/kg, i.p.Significantly reversed the increase in TNF-α expression in lung tissue.[7]

Quantitative data on the specific changes in cytokine levels (e.g., pg/mL) were not consistently reported in the reviewed literature.

Studies using cultured immune cells have further elucidated the direct immunomodulatory effects of fluvoxamine.

Cell LineTreatmentKey FindingsReference
Human U937 MacrophagesPre-treatment with 10⁻⁶ M or 10⁻⁷ M fluvoxamine followed by LPS (1 µg/ml) stimulationSignificantly decreased the expression of COX-2 and iNOS.[8]
Human Monocyte-derived Dendritic CellsCo-treatment with fluvoxamine and inflammatory stimuli (e.g., LPS)Regulated cytokine production.[4]

Pharmacokinetics

The pharmacokinetic profile of fluvoxamine has been characterized in several preclinical species. The drug is generally well-absorbed after oral administration.

SpeciesRoute of AdministrationDoseCmaxTmaxAUCBioavailabilityReference
RatIntravenous infusion1, 3.7, or 7.3 mg/kg----
RatIntravenous5.0 mg/kg--3.9-fold greater in hyperlipidemic vs. control rats-[9]
RatOral25, 50, 100 mgDose-proportional increaseNo significant difference between dosesDose-proportional increase-[10]
DogOralNot specified---Completely absorbed[3]

Note: Specific Cmax, Tmax, and AUC values for oral administration in preclinical species are not consistently available in the public domain. The table reflects the available qualitative and comparative data.

Experimental Protocols

In Vivo Sepsis Models

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or via isoflurane (B1672236) inhalation.

  • Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated with a suture at a specified distance from the distal end to induce a defined level of ischemic necrosis. The ligated cecum is punctured through-and-through one or more times with a needle of a specific gauge. A small amount of fecal content is extruded into the peritoneal cavity.

  • Closure and Resuscitation: The cecum is returned to the abdominal cavity, and the abdominal wall and skin are closed in layers. Post-operative fluid resuscitation with warmed saline is administered subcutaneously.

  • Fluvoxamine Administration: Fluvoxamine or vehicle is administered according to the study design (e.g., oral gavage for a specified number of days prior to CLP).

  • Sample Collection and Analysis: At specified time points post-CLP, blood and peritoneal lavage fluid are collected for cytokine analysis using methods such as ELISA or multiplex bead assays.

CLP_Workflow A Anesthetize Mouse B Midline Laparotomy A->B C Expose and Ligate Cecum B->C D Puncture Cecum C->D E Return Cecum and Close Abdomen D->E F Fluid Resuscitation E->F H Sample Collection (Blood, Peritoneal Fluid) F->H G Fluvoxamine/Vehicle Administration G->A Pre-treatment I Cytokine Analysis (ELISA, etc.) H->I U937_Workflow A Culture U937 Monocytes B Differentiate with PMA (48h) A->B C Pre-treat with Fluvoxamine (1h) B->C D Stimulate with LPS C->D E Incubate D->E F Collect Supernatant (Cytokine Protein Analysis) E->F G Harvest Cells (Gene Expression Analysis) E->G S1R_Signaling cluster_ER Endoplasmic Reticulum S1R Sigma-1 Receptor IRE1 IRE1 S1R->IRE1 Inhibits endonuclease activity Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) IRE1->Cytokine_Production Promotes Fluvoxamine Fluvoxamine Fluvoxamine->S1R Agonist Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IRE1 Activates

References

An In-depth Technical Guide to the Synthesis of Fluvoxamine Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine (B1237835) is a crucial therapeutic agent, distinguished within the selective serotonin (B10506) reuptake inhibitor (SSRI) class by its potent agonism at the sigma-1 (σ1) receptor. This dual mechanism of action underpins its efficacy in treating obsessive-compulsive disorder (OCD), major depressive disorder, and various anxiety disorders. This technical guide provides a comprehensive overview of the synthetic pathways for fluvoxamine and its derivatives. It details the core multi-step synthesis, starting from common industrial materials, and explores strategies for creating structural analogues for research and development. This document includes detailed experimental protocols for key synthetic steps and bioanalytical assays, summarizes quantitative data in tabular form, and provides visualizations of synthetic workflows and relevant pharmacological pathways to support drug discovery and development efforts.

Core Synthesis of Fluvoxamine

The most prevalent and industrially practical synthesis of fluvoxamine begins with 4-(trifluoromethyl)benzonitrile. The process is a multi-step chemical synthesis that constructs the final molecule sequentially.

A common synthetic route involves three primary stages:

  • Grignard Reaction & Hydrolysis: The synthesis initiates with a Grignard reaction. 4-(Trifluoromethyl)benzonitrile is reacted with a Grignard reagent, such as 4-methoxybutylmagnesium chloride, which is prepared from 1-chloro-4-methoxybutane (B125409) and magnesium.[1][2] This is followed by acidic hydrolysis to yield the key intermediate ketone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone.[2][3] An alternative patented approach starts with p-trifluoromethylbenzoic acid, which is converted to a Weinreb amide before reacting with the Grignard reagent to produce the same ketone intermediate, reportedly achieving a total yield of up to 46%.[4]

  • Oximation: The ketone intermediate undergoes condensation with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium carbonate) to form the corresponding oxime: (E/Z)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime.[5][6]

  • O-Alkylation and Salt Formation: The final core step is the O-alkylation of the oxime. The oxime is reacted with a 2-aminoethylating agent, most commonly 2-chloroethylamine (B1212225) hydrochloride, in the presence of a strong base like sodium hydride or potassium hydroxide.[4][7] This substitution reaction yields the fluvoxamine free base. Finally, the base is treated with maleic acid to form the stable, crystalline fluvoxamine maleate (B1232345) salt, which is the typical active pharmaceutical ingredient (API).[7]

A modified version of this synthesis has been reported to achieve a total yield of 36.16%.[2][6]

Fluvoxamine_Synthesis_Workflow General Synthesis Workflow of Fluvoxamine start_material 4-(Trifluoromethyl)benzonitrile + 1-Chloro-4-methoxybutane grignard_reagent Grignard Reagent Formation start_material->grignard_reagent ketone_intermediate Intermediate Ketone: 5-Methoxy-1-[4-(trifluoromethyl)phenyl] -1-pentanone grignard_reagent->ketone_intermediate Grignard Reaction & Hydrolysis oximation Oximation (with Hydroxylamine HCl) ketone_intermediate->oximation oxime_intermediate Oxime Intermediate oximation->oxime_intermediate alkylation O-Alkylation (with 2-Chloroethylamine HCl) oxime_intermediate->alkylation fluvoxamine_base Fluvoxamine (Free Base) alkylation->fluvoxamine_base salt_formation Salt Formation (with Maleic Acid) fluvoxamine_base->salt_formation final_product Fluvoxamine Maleate salt_formation->final_product

Caption: A generalized workflow for the chemical synthesis of Fluvoxamine Maleate.

Synthesis of Analogues and Derivatives

The development of fluvoxamine analogues is essential for structure-activity relationship (SAR) studies, the development of novel therapeutics, and the creation of research tools like radiolabeled tracers. Modifications can be targeted at several key positions on the fluvoxamine scaffold.

  • Aromatic Ring (Position 1): The trifluoromethyl group can be replaced with other electron-withdrawing or electron-donating groups to probe electronic effects on receptor binding. The position of the substituent can also be varied (ortho, meta).

  • Alkyl Chain (Position 2): The length and branching of the five-carbon chain can be altered to investigate the impact of conformation and lipophilicity on potency and selectivity.

  • Methoxy (B1213986) Group (Position 3): The terminal methoxy group can be substituted with other ethers, alcohols, or alkyl groups to explore its role in binding and metabolism.

  • Aminoethoxy Moiety (Position 4): The primary amine can be derivatized to secondary or tertiary amines, or the ethylene (B1197577) linker can be extended or constrained to modify the pKa and interaction with the binding pockets of SERT and the σ1 receptor.

Fluvoxamine_Analogue_Sites Potential Sites for Analogue Synthesis on the Fluvoxamine Scaffold fluvoxamine_structure pos1 [1] Aromatic Ring - Modify/replace CF3 group - Alter substitution pattern pos2 [2] Alkyl Chain - Vary length - Introduce branching pos3 [3] Methoxy Group - Substitute with other ethers - Convert to alcohol pos4 [4] Aminoethoxy Moiety - Derivatize amine - Modify linker

Caption: Key positions on the fluvoxamine core structure for synthetic modification.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key steps in fluvoxamine synthesis and characterization.

Protocol 3.1: Synthesis of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime

This protocol describes the oximation of the ketone intermediate.

Materials:

  • 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium carbonate (Na2CO3)

  • Methanol (B129727)

  • Water

Procedure:

  • To a stirred solution of 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one (150 g) in methanol (750 ml), add sodium carbonate (72 g) and hydroxylamine hydrochloride (59.6 g) at ambient temperature (25-30 °C).[5]

  • Heat the reaction mixture to 45-50 °C and maintain this temperature for 8-9 hours with continuous stirring.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 25-30 °C.[5]

  • Quench the reaction by adding water and extract the product using a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime.

  • The product can be further purified by recrystallization from a solvent like n-hexane.

Protocol 3.2: Synthesis of Fluvoxamine from Oxime Intermediate (O-Alkylation)

This protocol outlines the conversion of the oxime to fluvoxamine free base.

Materials:

  • 5-methoxy-1-(4-trifluoromethyl)pentanone oxime

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-chloroethylamine hydrochloride

  • Toluene (B28343)

  • Water

Procedure:

  • In a reaction flask under an inert atmosphere (e.g., nitrogen), add 5-methoxy-1-(4-trifluoromethyl)pentanone oxime (2.00 g, 0.007 mol) to toluene (100 ml).[4]

  • While stirring, add sodium hydride (0.32 g, 0.008 mol) portion-wise.[4]

  • Stir the mixture at room temperature for 1 hour to form the corresponding sodium salt.[4]

  • Heat the reaction mixture to 30-35 °C and add 2-chloroethylamine hydrochloride.[4]

  • Maintain stirring at this temperature for 2-3 hours.[4][8]

  • After the reaction is complete (monitored by TLC), carefully add water to quench the reaction.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude fluvoxamine free base as an oil.

Protocol 3.3: Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity

This assay determines the binding affinity of a compound for SERT.

Materials:

  • Membrane preparation from cells expressing human SERT or rodent brain tissue.

  • Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand.

  • Test compound (Fluvoxamine or analogue) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like paroxetine).

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the membrane preparation, [³H]-Citalopram, and varying concentrations of the test compound in the assay buffer. For non-specific binding wells, add the non-specific control instead of the test compound.

  • Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and pharmacological profile of fluvoxamine.

Table 1: Reaction Yields in Fluvoxamine Synthesis

Reaction Step/ProcessStarting MaterialReported YieldReference(s)
Overall Synthesis4-(Trifluoromethyl)benzonitrile36.16%[2][6]
Overall Synthesisp-Trifluoromethylbenzoic acidup to 46%[4]
Oximation5-methoxy-1-(4-trifluoromethyl) pentanone84%N/A

Table 2: Key Pharmacological Parameters of Fluvoxamine

ParameterTargetValueReference(s)
Binding Affinity (Ki) SERT (Serotonin Transporter)2.5 nM[9]
σ1 Receptor36 nM[9][10]
NET (Norepinephrine Transporter)1,427 nM[9]
Bioavailability Oral53%[10]
Plasma Protein Binding Human Plasma~80%N/A
Elimination Half-life Repeated Dosing~22 hours[10]

Mechanism of Action & Signaling Pathways

Fluvoxamine's therapeutic effects are derived from its dual action on two distinct protein targets: the serotonin transporter (SERT) and the sigma-1 (σ1) receptor.

SERT Inhibition

As an SSRI, fluvoxamine's primary mechanism is the potent and selective inhibition of SERT, a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking this transporter, fluvoxamine increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. This action is believed to be the principal driver of its antidepressant and anxiolytic effects.[11]

SERT_Inhibition Mechanism of Action at the Serotonergic Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles release serotonin_vesicle->release Release sert SERT (Serotonin Transporter) serotonin Serotonin (5-HT) release->serotonin serotonin->sert Reuptake receptor 5-HT Receptors serotonin->receptor Binding fluvoxamine Fluvoxamine fluvoxamine->sert Blocks

References

Methodological & Application

Application Notes and Protocols for Fluvoxamine in Animal Models of Obsessive-Compulsive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine (B1237835), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a first-line treatment for Obsessive-Compulsive Disorder (OCD) in humans.[1][2] Its therapeutic effects are primarily attributed to the inhibition of serotonin reuptake in brain neurons, leading to increased serotonin levels in the synaptic cleft.[3][4][5] Additionally, fluvoxamine exhibits affinity for sigma-1 (σ1) receptors, which may also contribute to its anti-compulsive effects.[3][6] Animal models are crucial for investigating the neurobiological underpinnings of OCD and for the preclinical assessment of potential therapeutics like fluvoxamine. These models often employ behavioral assays that mimic the repetitive and compulsive-like behaviors characteristic of OCD.

This document provides detailed application notes and protocols for the use of fluvoxamine in established animal models of OCD, including data presentation from key studies and visualizations of experimental workflows and signaling pathways.

Data Presentation: Efficacy of Fluvoxamine in Mouse Models of OCD

The following tables summarize the quantitative data from a study by Mitra and Bult-Ito (2018), which investigated the dose-dependent effects of fluvoxamine on compulsive-like behaviors in two strains of mice (BIG1 and BIG2) exhibiting a spontaneous compulsive-like phenotype.[1][7]

Table 1: Effect of Fluvoxamine on Compulsive-Like Nest Building Behavior

Mouse StrainFluvoxamine Dose (mg/kg)Mean Nesting Score (± SEM)Statistical Significance (vs. Vehicle)
BIG1Vehicle (0)4.5 ± 0.5-
BIG1103.0 ± 0.4Not Significant
BIG1202.0 ± 0.3p < 0.05
BIG1401.5 ± 0.2p < 0.01
BIG2Vehicle (0)4.0 ± 0.6-
BIG2103.5 ± 0.5Not Significant
BIG2202.8 ± 0.4Not Significant
BIG2402.2 ± 0.3Not Significant (Trend towards decrease)

Data adapted from Mitra & Bult-Ito, 2018.[1]

Table 2: Effect of Fluvoxamine on Compulsive-Like Marble Burying Behavior

Mouse StrainFluvoxamine Dose (mg/kg)Mean Number of Marbles Buried (± SEM)Statistical Significance (vs. Vehicle)
BIG1Vehicle (0)18.2 ± 1.1-
BIG11014.5 ± 1.3Not Significant
BIG1209.8 ± 1.5p < 0.01
BIG1406.5 ± 1.2p < 0.001
BIG2Vehicle (0)17.5 ± 1.4-
BIG21013.8 ± 1.2Not Significant
BIG2208.9 ± 1.6p < 0.01
BIG2405.7 ± 1.3p < 0.001

Data adapted from Mitra & Bult-Ito, 2018.[1]

Experimental Protocols

Protocol 1: Chronic Fluvoxamine Administration and Behavioral Testing

This protocol describes a 17-day fluvoxamine treatment regimen followed by a battery of behavioral tests to assess compulsive-like and anxiety-like behaviors in mice.[1]

Materials:

  • Fluvoxamine maleate (B1232345) (Sigma Aldrich)

  • Physiological saline (0.9% NaCl, pH 7.4)

  • Mouse cages (polypropylene, 37x21x14 cm)

  • Wood chip bedding (5 cm deep)

  • Glass marbles (20 per cage, 10 mm diameter)

  • Nestlets (e.g., pulped cotton fiber)

  • Open field apparatus

  • Animal scale

  • Subcutaneous injection needles and syringes

Procedure:

  • Animal Acclimation: Acclimate male mice (e.g., BIG1 and BIG2 strains, ~60 days old) to the housing facility for at least one week before the experiment.[1] House animals individually for the duration of the study.[1]

  • Drug Preparation: Dissolve fluvoxamine maleate in physiological saline to achieve the desired final concentrations (e.g., 10 mg/kg, 20 mg/kg, and 40 mg/kg).[1] Prepare a vehicle control of physiological saline. Adjust the pH of all solutions to 7.0-7.4.[1]

  • Drug Administration: Administer fluvoxamine or vehicle via subcutaneous injection daily for 17 consecutive days.[1]

  • Behavioral Testing Schedule: Conduct behavioral tests on days 15, 16, and 17 of the treatment regimen.[1]

    • Day 15: Nest Building Test

    • Day 16: Marble Burying Test

    • Day 17: Open Field Test

  • Behavioral Test Administration:

    • Administer the daily dose of fluvoxamine or vehicle one hour before the start of each behavioral test.[1]

    • Conduct all testing during the light phase of the light-dark cycle.[1]

Protocol 2: Marble Burying Test

This test is used to assess compulsive-like digging behavior.[1]

Procedure:

  • One hour after fluvoxamine or vehicle administration, individually place each mouse into a polypropylene (B1209903) cage (37x21x14 cm) containing 5 cm deep wood chip bedding.[1]

  • The cage should contain 20 glass marbles spaced evenly on the surface of the bedding.[1]

  • Allow the mouse to explore the cage for 15 minutes without access to food or water.[1]

  • After 15 minutes, return the mouse to its home cage.[1]

  • Count the number of marbles that are at least two-thirds buried in the bedding.[1][8]

Protocol 3: Nest Building / Nestlet Shredding Test

This assay measures compulsive-like and repetitive behaviors.[1][9][10]

Procedure:

  • One hour after drug administration, place a pre-weighed nestlet (e.g., pulped cotton fiber) into the home cage of a singly housed mouse.[1][10]

  • For nest building assessment, data on the quality and structure of the nest can be collected at various time points (e.g., 1, 2, 3, 4, 5, and 24 hours) after placing the nestlet.[1] A scoring system can be used to quantify the quality of the nest.

  • For nestlet shredding, leave the mouse undisturbed with the nestlet for a set period (e.g., 30 minutes).[10]

  • After the designated time, remove the mouse from the cage.

  • Carefully collect all the unshredded pieces of the nestlet and weigh them.[10]

  • The amount of nestlet shredded is calculated as the initial weight minus the final weight.

Visualizations

Signaling Pathway of Fluvoxamine in OCD

Fluvoxamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5-HT_storage Serotonin (5-HT) Vesicles 5-HT_cleft Serotonin (5-HT) 5-HT_storage->5-HT_cleft Release SERT Serotonin Transporter (SERT) Sigma1R_pre Sigma-1 Receptor 5-HT_cleft->SERT Reuptake 5-HT_Receptor 5-HT Receptors 5-HT_cleft->5-HT_Receptor Binds Downstream_Signaling Downstream Signaling (Alleviation of OCD symptoms) 5-HT_Receptor->Downstream_Signaling Activates Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibits Fluvoxamine->Sigma1R_pre Agonist

Caption: Proposed mechanism of action of fluvoxamine in OCD.

Experimental Workflow for Fluvoxamine Efficacy Testing

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., BIG1/BIG2 mice) Acclimation Acclimation & Single Housing Animal_Model->Acclimation Drug_Prep Prepare Fluvoxamine Doses (10, 20, 40 mg/kg) & Vehicle Daily_Injections Daily Subcutaneous Injections (17 Days) Drug_Prep->Daily_Injections Acclimation->Daily_Injections Day15 Day 15: Nest Building Test Daily_Injections->Day15 Day16 Day 16: Marble Burying Test Day15->Day16 Day17 Day 17: Open Field Test Day16->Day17 Data_Collection Collect Behavioral Data (Nesting Score, Marbles Buried, etc.) Day17->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Interpret Results Stats->Results

Caption: Workflow for assessing fluvoxamine's anti-compulsive effects.

References

Application Notes and Protocols for Fluvoxamine Administration in Rodent Anxiety Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the administration of fluvoxamine (B1237835) in rodent models to study anxiety-related behaviors. Fluvoxamine, a selective serotonin (B10506) reuptake inhibitor (SSRI) with a high affinity for the sigma-1 (σ1) receptor, is a valuable tool for investigating the neurobiology of anxiety and the efficacy of potential anxiolytic compounds.[1] This document outlines detailed methodologies for common behavioral assays, quantitative data summaries, and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action

Fluvoxamine primarily functions by selectively blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[2] This enhanced serotonergic neurotransmission is believed to be a key factor in its anxiolytic effects. Additionally, fluvoxamine is a potent agonist of the σ1 receptor, a chaperone protein located at the endoplasmic reticulum.[3][4][5] Activation of the σ1 receptor is thought to contribute to the neuroprotective and anxiolytic properties of fluvoxamine through the modulation of various downstream signaling pathways, including the NMDAR2A/CREB/BDNF pathway.[3][4][5]

Quantitative Data Summary

The following tables summarize typical dosage ranges and administration protocols for fluvoxamine in rodent anxiety studies. It is crucial to note that optimal doses and administration routes can vary depending on the specific rodent strain, age, sex, and the research question being investigated.

Table 1: Fluvoxamine Dosage and Administration in Mice for Anxiety Studies

Behavioral TestAdministration RouteDosage Range (mg/kg)Administration ScheduleKey Findings
Elevated Plus MazeIntraperitoneal (i.p.)1.25 - 10Acute (single dose)Dose-dependently suppressed conditioned fear stress-induced freezing.[6]
Open Field TestIntraperitoneal (i.p.)Not specifiedChronicNo significant effects on anxiety-like behaviors (latency to leave the center, line crossings).[7]
Conditioned FearIntraperitoneal (i.p.)1.25 - 10Acute (single dose)Dose-dependently suppressed freezing behavior, indicating anxiolytic effects.[6]

Table 2: Fluvoxamine Dosage and Administration in Rats for Anxiety Studies

Behavioral TestAdministration RouteDosage Range (mg/kg)Administration ScheduleKey Findings
Elevated Plus MazeOral (p.o.)30Chronic (daily for adolescence)Reduced time spent on the open arms in adult rats.[8]
Contextual FearIntraperitoneal (i.p.)15 - 30Acute (single dose)Increased contextual fear conditioning.[9]
Post-Natal StressNot specifiedNot specifiedLong-termModerated increased anxiety-like symptoms and high basal plasma corticosterone.[10]
NeuroinflammationIntraperitoneal (i.p.)25Chronic (daily for 14 days)No significant details on anxiety, focused on electrophysiological changes.[11]

Experimental Protocols

Drug Preparation and Administration

Vehicle Selection: Fluvoxamine maleate (B1232345) is commonly dissolved in saline (0.9% NaCl) for intraperitoneal injections or in distilled water or saline for oral gavage. The vehicle should always be administered to the control group.

a) Intraperitoneal (i.p.) Injection Protocol

  • Restraint: Gently restrain the mouse or rat. For mice, this can often be done by one person. For rats, a two-person technique may be preferred, with one person restraining the animal and the other performing the injection.

  • Injection Site: Locate the lower right or left quadrant of the abdomen. This site is chosen to avoid the cecum, bladder, and other vital organs.

  • Injection: Using an appropriate gauge needle (e.g., 25-27G for mice, 23-25G for rats), insert the needle at a 10-20 degree angle. Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

  • Administration: Inject the fluvoxamine solution slowly. The typical injection volume is 5-10 ml/kg.

  • Post-injection Monitoring: Return the animal to its home cage and monitor for any signs of distress.

b) Oral Gavage Protocol

  • Restraint: Firmly restrain the animal to prevent movement and ensure the head and neck are in a straight line with the body.

  • Gavage Needle Selection: Use a flexible or curved gavage needle with a ball tip to minimize the risk of esophageal or stomach perforation. The appropriate size will depend on the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).

  • Measurement: Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

  • Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus.

  • Administration: Once the needle is in the stomach, slowly administer the fluvoxamine solution. The typical volume is 5-10 ml/kg.

  • Withdrawal: Gently remove the gavage needle.

  • Post-gavage Monitoring: Return the animal to its home cage and observe for any signs of respiratory distress or discomfort.

Behavioral Testing Protocols

General Considerations:

  • Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before starting the experiment.

  • Blinding: The experimenter should be blind to the treatment conditions to avoid bias.

  • Cleaning: Thoroughly clean the apparatus with 70% ethanol (B145695) or another suitable disinfectant between each animal to remove olfactory cues.[12]

a) Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[12][13]

  • Apparatus: A plus-shaped maze raised above the floor (typically 40-50 cm). It consists of two open arms and two enclosed arms of equal size. For mice, the arms are typically 25-30 cm long and 5 cm wide, with 15-cm high walls on the enclosed arms.[13] For rats, the dimensions are larger (e.g., 50 cm long x 10 cm wide arms with 40 cm high walls).

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.[14]

    • Allow the animal to freely explore the maze for a 5-minute period.[12]

    • Record the session using a video camera mounted above the maze.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries.

    • Anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms.

b) Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior, which is characterized by the animal's tendency to remain near the walls (thigmotaxis) versus exploring the center of the arena.[15][16]

  • Apparatus: A square or circular arena with walls to prevent escape. For mice, a common size is 40 x 40 cm with 30-40 cm high walls. For rats, a larger arena is used (e.g., 100 x 100 cm with 40 cm high walls). The arena is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Gently place the animal in the center of the open field.[15]

    • Allow the animal to explore the arena for a predetermined period, typically 5-10 minutes.[15]

    • Record the session with an overhead video camera.

  • Parameters Measured:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Latency to enter the center zone.

    • Total distance traveled (a measure of locomotor activity).

    • Rearing frequency.

    • Anxiolytic effect is indicated by an increase in the time spent and activity in the center of the arena.

c) Light-Dark Box (LDB) Test

The LDB test is based on the innate aversion of rodents to brightly lit areas and their preference for dark, enclosed spaces.[17][18][19]

  • Apparatus: A box divided into a small, dark compartment (approximately 1/3 of the box) and a large, brightly illuminated compartment (approximately 2/3 of the box).[17][18] The compartments are connected by an opening. For mice, a typical apparatus might be 45 cm long x 27 cm wide x 27 cm high, with the dark compartment being 15 cm long.

  • Procedure:

    • Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[18]

    • Allow the animal to freely explore both compartments for a 5 to 10-minute period.[18]

    • Record the session for later analysis.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

    • Anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in fluvoxamine's anxiolytic effects and a typical experimental workflow for a rodent anxiety study.

fluvoxamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_er Endoplasmic Reticulum 5HT_vesicle Serotonin Vesicle 5HT_synapse Serotonin (5-HT) 5HT_vesicle->5HT_synapse Release SERT Serotonin Transporter (SERT) 5HT_presynaptic Serotonin (5-HT) 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binds Anxiolytic_Effect Anxiolytic Effect 5HT_receptor->Anxiolytic_Effect Sigma1R Sigma-1 Receptor (σ1R) BDNF_pathway NR2A-CREB-BDNF Pathway Sigma1R->BDNF_pathway Activates BDNF_pathway->Anxiolytic_Effect Contributes to Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibits Fluvoxamine->Sigma1R Agonist

Caption: Fluvoxamine's dual mechanism of action in producing anxiolytic effects.

experimental_workflow Animal_Acclimation Animal Acclimation (1-2 weeks) Group_Allocation Random Allocation to Groups (Vehicle, Fluvoxamine) Animal_Acclimation->Group_Allocation Drug_Administration Drug Administration (Acute or Chronic) Group_Allocation->Drug_Administration Habituation Habituation to Testing Room (30-60 min) Drug_Administration->Habituation Behavioral_Testing Behavioral Testing (e.g., EPM, OFT, LDB) Habituation->Behavioral_Testing Data_Collection Data Collection & Video Recording Behavioral_Testing->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

References

Development of Controlled-Release Fluvoxamine Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of controlled-release (CR) formulations of Fluvoxamine (B1237835). Fluvoxamine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is primarily used in the treatment of obsessive-compulsive disorder and depression.[1] The development of controlled-release formulations aims to improve patient compliance and reduce side effects by maintaining therapeutic plasma concentrations over an extended period.[1][2]

Formulation Strategies and Methodologies

Several strategies can be employed to achieve controlled release of Fluvoxamine. This section details the protocols for two common and effective methods: matrix tablets prepared by wet granulation and microspheres developed using a solvent evaporation technique.

Controlled-Release Matrix Tablets via Wet Granulation

Hydrophilic polymer matrix systems are a popular approach for oral controlled-release dosage forms.[3] The wet granulation method is often preferred to improve the flowability and compressibility of the powder blend.[4]

Experimental Protocol: Wet Granulation for Fluvoxamine Matrix Tablets

  • Blending: Accurately weigh Fluvoxamine maleate (B1232345) and the matrix-forming polymer (e.g., Hydroxypropyl Methylcellulose - HPMC K100). Pass both through a 100-mesh sieve. Mix the powders in a three-dimensional mixer for 30 minutes to ensure homogeneity.[5]

  • Binder Preparation: Prepare a binder solution. A common binder is a 10% acacia solution.[6]

  • Wet Massing: Gradually add the binder solution to the powder blend while mixing. Continue mixing until a suitable wet mass is formed. The endpoint can be determined by the "ball test," where a portion of the mass, when pressed in the palm, forms a ball that crumbles under moderate pressure.[6][7]

  • Wet Screening: Pass the wet mass through a suitable sieve to form granules.[6]

  • Drying: Dry the wet granules in a hot air oven at 40°C for 30 minutes, or until the desired moisture content is achieved.[6] Over-drying can lead to friable granules.[7]

  • Dry Screening: Sieve the dried granules to obtain a uniform granule size.[7]

  • Lubrication: Add a lubricant (e.g., magnesium stearate) to the dried granules and blend for a short period.[8] This prevents the granules from sticking to the tablet press.[8]

  • Compression: Compress the lubricated granules into tablets using a tablet press.[9]

Table 1: Example Formulations for Fluvoxamine Controlled-Release Matrix Tablets

Formulation CodeFluvoxamine Maleate (parts by weight)Hypromellose (HPMC) (parts by weight)Lubricant (parts by weight)Reference
F150505-25[10]
F2 (Optimized)5012515[10]
F3501505-25[10]
Controlled-Release Microspheres via Solvent Evaporation

The solvent evaporation method is a common technique for preparing polymeric microspheres that can encapsulate a drug and release it in a controlled manner.[11][12]

Experimental Protocol: Fluvoxamine Microspheres by Solvent Evaporation

  • Organic Phase Preparation: Dissolve Fluvoxamine maleate and a polymer (e.g., Eudragit RS100 or Ethyl Cellulose) in a suitable organic solvent such as dichloromethane (B109758) or a mixture of methanol (B129727) and acetone.[11][13]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA), to form the continuous phase.

  • Emulsification: Add the organic phase to the aqueous phase while stirring to form an oil-in-water (o/w) emulsion. The stirring speed and duration will influence the particle size of the microspheres.

  • Solvent Evaporation: Continue stirring to allow the organic solvent to evaporate. This process solidifies the polymer, entrapping the drug within the microspheres.[11]

  • Washing and Collection: Once the solvent has completely evaporated, collect the microspheres by filtration or centrifugation. Wash the collected microspheres with distilled water to remove any residual stabilizer.

  • Drying: Dry the microspheres at room temperature or in a desiccator.

Table 2: Example Formulations for Fluvoxamine Microspheres

Formulation CodeDrug:Polymer Ratio (Fluvoxamine:Eudragit)Release Efficiency (%)Reference
F24:1261.65[4]
F44:1541.76[4]
F64:1634.5[4]

In Vitro Dissolution Testing

In vitro dissolution testing is a critical quality control parameter and is used to predict the in vivo performance of controlled-release formulations.[14][15]

Protocol: In Vitro Dissolution of Fluvoxamine CR Capsules (FDA Recommended)

  • Apparatus: Use USP Apparatus II (Paddle) at 50 rpm or USP Apparatus I (Basket) at 100 rpm.[16]

  • Dissolution Media: Perform the dissolution in at least three different media:

    • pH 1.2 buffer (simulated gastric fluid)

    • pH 4.5 buffer

    • pH 6.8 buffer (simulated intestinal fluid)[16] The volume of the dissolution medium is typically 900 mL.[14]

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 12 hours).[14][16] Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Analyze the concentration of Fluvoxamine in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry at 246 nm.[14]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Studies

Animal models, such as rats, are commonly used to evaluate the in vivo performance of controlled-release formulations.

Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Model: Use healthy adult rats (e.g., Sprague-Dawley or Wistar), fasted overnight before dosing.[17]

  • Dosing: Administer the controlled-release Fluvoxamine formulation orally via gavage.[17] The dosage will depend on the specific formulation and study design.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.[17]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.[17]

  • Sample Analysis: Determine the concentration of Fluvoxamine in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

Table 3: Key Pharmacokinetic Parameters of Fluvoxamine

ParameterValueReference
Elimination Half-Life (single dose)~15-20 hours[18]
Time to Peak Plasma Concentration (Tmax)2-8 hours (capsules/film-coated tablets)[18]
Plasma Protein Binding~77%[18]
Bioavailability~50%[18]

Fluvoxamine's Mechanism of Action and Signaling Pathway

Fluvoxamine's primary mechanism of action is the selective inhibition of serotonin reuptake in brain neurons.[14] Additionally, it exhibits a high affinity for the sigma-1 receptor, which is believed to contribute to its therapeutic effects.[19][20]

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[2] Upon stimulation by an agonist like Fluvoxamine, it can translocate and modulate various downstream signaling pathways.[2] This includes the regulation of ion channels, interaction with other receptors, and activation of signaling cascades such as the Akt-eNOS pathway.[2][21]

Fluvoxamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERT SERT IonChannels Ion Channels GPCRs GPCRs Sigma1R Sigma-1 Receptor Sigma1R->IonChannels Modulates Sigma1R->GPCRs Modulates Akt Akt Sigma1R->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates GeneExpression Altered Gene Expression eNOS->GeneExpression Influences ATF4 ATF4 ATF4->GeneExpression Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibits Fluvoxamine->Sigma1R Agonist Fluvoxamine->ATF4 Induces Serotonin Serotonin Serotonin->SERT

Caption: Fluvoxamine's dual mechanism of action.

Experimental Workflow Overview

The development and evaluation of a controlled-release Fluvoxamine formulation follows a structured workflow, from initial formulation design to in vivo testing.

Development_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation FormulationDesign Formulation Design (e.g., Matrix Tablet, Microspheres) ExcipientSelection Excipient Selection (e.g., HPMC, Eudragit) FormulationDesign->ExcipientSelection ProcessOptimization Process Optimization (e.g., Wet Granulation, Solvent Evaporation) ExcipientSelection->ProcessOptimization PhysicochemicalTests Physicochemical Tests (e.g., Particle Size, Drug Content) ProcessOptimization->PhysicochemicalTests DissolutionTesting In Vitro Dissolution Testing PhysicochemicalTests->DissolutionTesting AnimalModel Animal Model Selection (e.g., Rats) DissolutionTesting->AnimalModel PharmacokineticStudy Pharmacokinetic Study AnimalModel->PharmacokineticStudy DataAnalysis Data Analysis and Formulation Refinement PharmacokineticStudy->DataAnalysis DataAnalysis->FormulationDesign Feedback Loop

Caption: Workflow for controlled-release Fluvoxamine development.

References

Application Notes and Protocols for the Quantification of Fluvoxamine in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine (B1237835) is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and obsessive-compulsive disorder. The therapeutic drug monitoring of fluvoxamine is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the quantification of fluvoxamine in biological matrices such as plasma. This document provides detailed application notes and protocols for various HPLC-based methods for the determination of fluvoxamine in human plasma, including HPLC with ultraviolet (UV), fluorescence, and tandem mass spectrometry (MS/MS) detection.

Comparative Summary of HPLC Methods

The choice of an analytical method for fluvoxamine quantification depends on the required sensitivity, selectivity, and available instrumentation. The following tables summarize the key quantitative parameters of different HPLC methods described in the literature, providing a basis for method selection and comparison.

Table 1: HPLC-UV Methods for Fluvoxamine Quantification in Plasma

ParameterMethod 1Method 2
Linearity Range (ng/mL) 25.0 - 200.0[1]5 - 5000
Limit of Detection (LOD) (ng/mL) 10.0[1]Not Reported
Limit of Quantification (LOQ) (ng/mL) 25.0[1]5
Recovery (%) > 94.0[1]Not Reported
Internal Standard Moperone[1]Not specified
Sample Preparation Solid-Phase Extraction (SPE)[1]Column-switching
Column C4 reversed-phase[1]Reversed-phase C18
Mobile Phase Not specified in detail[1]Acetonitrile-0.1% phosphoric acid (36:64, v/v) with 2 mM sodium 1-octanesulfonate
Detection Wavelength (nm) 254[1]254

Table 2: HPLC-Fluorescence Method for Fluvoxamine Quantification in Plasma

ParameterMethod Details
Linearity Range (ng/mL) 10 - 1000[2]
Limit of Detection (LOD) (ng/mL) Not Reported
Limit of Quantification (LOQ) (ng/mL) 10[2]
Recovery (%) 103% (at 25 ng/mL), 105% (at 250 ng/mL)[2]
Internal Standard Nortriptyline[2]
Sample Preparation Liquid-Liquid Extraction (LLE) with ethyl acetate (B1210297), followed by derivatization with dansyl chloride[2]
Column Isocratic reversed-phase
Detection Fluorescence

Table 3: LC-MS/MS Method for Fluvoxamine Quantification in Plasma

ParameterMethod Details
Linearity Range (ng/mL) 2.6260 - 294.0960[3]
Limit of Detection (LOD) (ng/mL) Not Reported
Limit of Quantification (LOQ) (ng/mL) 2.6260[3]
Recovery (%) Not Reported
Internal Standard Fluvoxamine D4[3]
Sample Preparation Liquid-Liquid Extraction (LLE)[3]
Column Hypurity C18 (50 mm x 4.6 mm, 5µm)[3]
Mobile Phase Acetone-M: Buffer-1 (75:25, v/v)[3]
Detection Tandem Mass Spectrometry (MS/MS)

Experimental Protocols

Protocol 1: HPLC-UV Method with Solid-Phase Extraction

This protocol is based on the method described for the simultaneous determination of fluvoxamine and its major metabolite, fluvoxamino acid.[1]

1. Materials and Reagents

  • Fluvoxamine and Moperone (internal standard) reference standards

  • Methanol (B129727), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Human plasma (blank)

  • C18 Solid-Phase Extraction (SPE) cartridges

2. Instrumentation

  • HPLC system with a UV detector

  • C4 reversed-phase column

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

3. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • To 1 mL of plasma, add the internal standard (moperone).

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute fluvoxamine and the internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

4. Chromatographic Conditions

  • Column: C4 reversed-phase

  • Mobile Phase: To be optimized based on the specific C4 column used. A typical starting point could be a mixture of acetonitrile and a phosphate (B84403) buffer.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm[1]

Protocol 2: HPLC-Fluorescence Method with Liquid-Liquid Extraction and Derivatization

This protocol is based on a sensitive method involving pre-column derivatization.[2]

1. Materials and Reagents

  • Fluvoxamine and Nortriptyline (internal standard) reference standards

  • Ethyl acetate, HPLC grade

  • Dansyl chloride solution

  • Sodium bicarbonate buffer

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Human plasma (blank)

2. Instrumentation

  • HPLC system with a fluorescence detector

  • Reversed-phase column

  • Centrifuge

  • Vortex mixer

  • Water bath

3. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of plasma, add the internal standard (nortriptyline).

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness.

  • To the dried residue, add sodium bicarbonate buffer and dansyl chloride solution.

  • Incubate in a water bath to allow for the derivatization reaction.

  • After cooling, inject an aliquot of the reaction mixture into the HPLC system.

4. Chromatographic Conditions

  • Column: Isocratic reversed-phase

  • Mobile Phase: To be optimized for the separation of the dansylated derivatives.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector (excitation and emission wavelengths to be optimized for the dansyl derivatives).

Protocol 3: LC-MS/MS Method with Liquid-Liquid Extraction

This protocol provides a highly sensitive and selective method for fluvoxamine quantification.[3]

1. Materials and Reagents

  • Fluvoxamine and Fluvoxamine D4 (internal standard) reference standards

  • Acetone, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Buffer solution (e.g., ammonium (B1175870) formate)

  • Human plasma (blank, K2EDTA)[3]

2. Instrumentation

  • LC-MS/MS system (UPLC coupled with a tandem quadrupole mass spectrometer)

  • Hypurity C18 column (50 mm x 4.6 mm, 5µm)[3]

  • Centrifuge

  • Nitrogen evaporator

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of plasma, add 50 µL of the internal standard solution (Fluvoxamine D4).[3]

  • Add 200 µL of a buffer solution and vortex.[3]

  • Add 2.5 mL of Ethyl Acetate, cap, and vortex.[3]

  • Centrifuge the samples.[3]

  • Transfer 1.0 mL of the supernatant to a new tube.[3]

  • Evaporate the supernatant to dryness under nitrogen at 40°C.[3]

  • Reconstitute the residue with 500 µL of the mobile phase and vortex.[3]

  • Transfer the sample to an auto-injector vial for analysis.[3]

4. LC-MS/MS Conditions

  • Column: Hypurity C18 (50 mm x 4.6 mm, 5µm)[3]

  • Mobile Phase: Acetone-M: Buffer-1 (75:25, v/v)[3]

  • Flow Rate: 0.600 mL/min[3]

  • Injection Volume: 10 µL[3]

  • Column Oven Temperature: 40°C[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • Fluvoxamine: 319.30 -> 70.99[3]

    • Fluvoxamine D4: 323.23 -> 71.04[3]

Experimental Workflows

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (C18) Plasma->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C4 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: HPLC-UV workflow with SPE.

HPLC_Fluorescence_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-Fluorescence Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction (Ethyl Acetate) Plasma->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Derivatization (Dansyl Chloride) Evaporation->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: HPLC-Fluorescence workflow with LLE.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard (Fluvoxamine D4) LLE Liquid-Liquid Extraction (Ethyl Acetate) Plasma->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Tandem MS Detection Separation->Detection Quantification Quantification (SRM) Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: LC-MS/MS workflow with LLE.

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring Fluvoxamine-Induced Serotonin Levels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluvoxamine (B1237835) is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of obsessive-compulsive disorder and depression.[1][2][3] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin (5-hydroxytryptamine, 5-HT) in the brain.[2][4][5] In vivo microdialysis is a powerful technique that allows for the sampling and quantification of endogenous neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[6][7][8] This application note provides a detailed protocol for utilizing in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to measure fluvoxamine-induced changes in extracellular serotonin levels in the rat brain.

These protocols are intended for researchers, scientists, and drug development professionals with a foundational understanding of neuroscience and analytical chemistry.

Fluvoxamine's Mechanism of Action on Serotonin Levels

Fluvoxamine selectively binds to the serotonin transporter (SERT) on the presynaptic neuron.[2] This binding inhibits the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[2] The reduced clearance of serotonin results in its accumulation in the extracellular space, thereby enhancing serotonergic neurotransmission.[9][10] This acute pharmacological effect can be precisely measured using in vivo microdialysis.

cluster_presynaptic Presynaptic Neuron presynaptic Serotonin Vesicle serotonin_released Serotonin (5-HT) presynaptic->serotonin_released Release sert Serotonin Transporter (SERT) serotonin_reuptake 5-HT sert->serotonin_reuptake Reuptake receptor Postsynaptic Receptor synaptic_cleft Synaptic Cleft fluvoxamine Fluvoxamine fluvoxamine->sert Inhibition serotonin_bound 5-HT serotonin_bound->receptor Binding

Fluvoxamine inhibits the serotonin transporter (SERT).

Quantitative Data Summary

The following tables summarize data from in vivo microdialysis studies investigating the effects of fluvoxamine on extracellular serotonin levels in various rat brain regions.

Table 1: Basal Extracellular Serotonin Concentrations in Rat Brain

Brain RegionBasal 5-HT Concentration (nM)Reference(s)
Striatum0.64 ± 0.04[1]
Frontal Cortex~0.08[11]
HippocampusNot specified

Note: Basal levels can vary depending on the specific microdialysis probe, perfusion rate, and analytical method used.

Table 2: Effect of Acute Fluvoxamine Administration on Extracellular Serotonin Levels

Brain RegionFluvoxamine Dose (mg/kg, i.p.)Peak Increase in 5-HT (% of Baseline)Reference(s)
Raphe Nuclei1Significant increase[12]
Raphe Nuclei10Several-fold greater than in frontal cortex[12][13]
Median Raphe Nucleus30 (p.o.)270%[13]
Dorsal Hippocampus30 (p.o.)191%[13]
Frontal Cortex1Significant increase[12]
Frontal Cortex10Significant increase[12]
Medial Prefrontal CortexIntermediate doseLarge increase[14]

Experimental Protocols

This section provides detailed protocols for the key experimental procedures.

Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation

This protocol describes the surgical implantation of a guide cannula, which will later house the microdialysis probe. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Surgical drill

  • Guide cannula (e.g., CMA or Plastics One)

  • Stainless steel bone screws

  • Dental cement

  • Antiseptic solution and sterile swabs

  • Suturing materials or wound clips

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).[5] Place the animal in the stereotaxic apparatus, ensuring the head is level. Apply an antiseptic solution to the scalp.

  • Incision: Make a midline incision on the scalp to expose the skull. Retract the skin to provide a clear view of bregma and lambda.

  • Skull Preparation: Gently clean and dry the skull surface. Drill small burr holes for the guide cannula and anchor screws at the desired stereotaxic coordinates.

  • Stereotaxic Coordinates (from Bregma):

    • Medial Prefrontal Cortex: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -2.5 mm

    • Dorsal Hippocampus: AP: -3.8 mm; ML: ±2.5 mm; DV: -2.8 mm[15]

    • Dorsal Raphe Nucleus: AP: -7.8 mm; ML: 0.0 mm; DV: -5.5 mm

    • Striatum: AP: +0.5 mm; ML: ±3.0 mm; DV: -3.5 mm

  • Implantation: Secure two bone screws into the skull to anchor the dental cement.[5] Slowly lower the guide cannula to the target DV coordinate.

  • Fixation: Apply dental cement around the guide cannula and screws, creating a secure head cap. Ensure the cement does not interfere with the animal's movement or comfort.

  • Closure and Recovery: Suture the scalp incision around the dental cement cap. Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment. House rats individually to prevent damage to the head cap.

Protocol 2: In Vivo Microdialysis

This protocol details the microdialysis procedure in a freely moving rat.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa MWCO)[16]

  • Microdialysis pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Tethering system with a liquid swivel

  • Fluvoxamine solution for injection

aCSF Composition:

CompoundConcentration (mM)
NaCl147
KCl2.7
CaCl₂1.2
MgCl₂0.85

Prepare fresh and filter-sterilize (0.22 µm filter) before use. Bubble with carbogen (B8564812) (95% O₂/5% CO₂) to maintain pH around 7.4.[2][6]

Procedure:

  • System Setup: Connect the microdialysis probe to the pump and fraction collector via FEP tubing. Flush the system with aCSF to remove any air bubbles.

  • Probe Insertion: Gently handle the rat and remove the dummy cannula from the guide. Slowly insert the microdialysis probe into the guide cannula and secure it.

  • Acclimation and Baseline Collection: Place the rat in the microdialysis bowl and connect the tethering system. Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.[7] Allow the system to equilibrate and the animal to acclimate for at least 2-3 hours. Collect at least four baseline dialysate samples (e.g., every 20 minutes) to establish a stable serotonin level. Keep samples on ice or in a refrigerated fraction collector.

  • Fluvoxamine Administration: Administer fluvoxamine via intraperitoneal (i.p.) injection at the desired dose (e.g., 1, 10, or 30 mg/kg).

  • Post-Injection Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3-4 hours to monitor the change in extracellular serotonin levels.

  • Sample Storage: At the end of the experiment, store the collected dialysate samples at -80°C until analysis.

Workflow for in vivo microdialysis experiment.
Protocol 3: HPLC-ECD Analysis of Serotonin

This protocol outlines the quantification of serotonin in the collected microdialysate samples.

Materials:

  • HPLC system with an electrochemical detector (ECD)

  • Reversed-phase C18 column (e.g., 3 µm particle size, 100 mm x 2 mm)[6]

  • Mobile phase

  • Serotonin standards

  • Microdialysate samples

Mobile Phase Composition:

  • 100 mM Sodium acetate

  • 20 mM Citric acid

  • 0.38 mM Sodium octyl sulfate

  • 0.15 mM EDTA

  • Adjust pH to 4.5

  • Add 10-15% methanol

Procedure:

  • System Preparation: Prepare the mobile phase, filter, and degas it. Equilibrate the HPLC system with the mobile phase at a flow rate of 0.2-0.5 mL/min until a stable baseline is achieved.

  • Detector Settings: Set the potential of the glassy carbon working electrode to +650 mV versus an Ag/AgCl reference electrode.[6]

  • Standard Curve: Prepare a series of serotonin standards of known concentrations (e.g., 0.1 to 10 nM). Inject a fixed volume (e.g., 10-20 µL) of each standard to generate a standard curve.

  • Sample Analysis: Thaw the microdialysate samples on ice. Inject the same volume of each sample into the HPLC system.

  • Data Quantification: Identify and integrate the peak corresponding to serotonin based on the retention time of the standards. Calculate the concentration of serotonin in each sample by comparing its peak area to the standard curve. Express the results as a percentage change from the baseline for each animal.

cluster_experiment Experimental Phase cluster_measurement Measurement Phase fluvoxamine Fluvoxamine Administration inhibition SERT Inhibition fluvoxamine->inhibition Leads to increase_5ht Increased Extracellular 5-HT inhibition->increase_5ht Results in microdialysis Microdialysis Sampling increase_5ht->microdialysis is Sampled by hplc HPLC-ECD Analysis microdialysis->hplc is Analyzed by quantification Quantification of 5-HT Levels hplc->quantification Allows for

Logical relationship of the experimental process.

Troubleshooting

  • Low Serotonin Signal:

    • Check for leaks in the microdialysis tubing.

    • Ensure the ECD is properly functioning and the electrode is clean.

    • Verify the composition and pH of the mobile phase.

  • High Variability in Baseline:

    • Ensure a sufficient equilibration and acclimation period before baseline collection.

    • Check for any stressors in the experimental environment.

  • No Fluvoxamine Effect:

    • Confirm the correct dose and administration route of fluvoxamine.

    • Verify the placement of the microdialysis probe in the target brain region via post-mortem histology.

By following these detailed protocols, researchers can reliably measure the effects of fluvoxamine on extracellular serotonin levels, providing valuable insights into its neurochemical mechanism of action.

References

Application Notes and Protocols for Determining Fluvoxamine's Effect on Serotonin Reuptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine (B1237835) is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and obsessive-compulsive disorder.[1][2][3] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), also known as the sodium-dependent serotonin transporter (SLC6A4).[2][4] By blocking SERT, fluvoxamine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[4] This document provides detailed protocols for cell-based assays to quantify the inhibitory effect of fluvoxamine on serotonin reuptake, along with data presentation and visualization to aid in research and drug development.

Signaling Pathway of Serotonin Reuptake

Serotonin (5-HT), a key neurotransmitter, is released from the presynaptic neuron into the synaptic cleft, where it binds to postsynaptic receptors to propagate a signal. The action of serotonin is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT).[4] SSRIs, such as fluvoxamine, block this reuptake process.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle with Serotonin SERT Serotonin Transporter (SERT) serotonin_out Serotonin vesicle->serotonin_out Release serotonin_in Serotonin (reuptake) SERT->serotonin_in serotonin_in->vesicle Repackaging serotonin_out->SERT Reuptake receptor Postsynaptic Serotonin Receptor serotonin_out->receptor Binding fluvoxamine Fluvoxamine fluvoxamine->SERT Inhibition

Caption: Serotonin reuptake at the synapse and the inhibitory action of Fluvoxamine.

Data Presentation: Inhibitory Potency of Fluvoxamine and Other SSRIs

The following tables summarize the quantitative data on the inhibitory effects of fluvoxamine and other SSRIs on the serotonin transporter.

Table 1: In Vitro Inhibition of Human Serotonin Transporter (hSERT) by Fluvoxamine

CompoundAssay TypeCell Line/SystemParameterValue (nM)
FluvoxamineRadioligand BindingMouse BrainKi5.52

Ki (Inhibition constant) represents the concentration of the drug that occupies 50% of the transporters.

Table 2: Comparative In Vitro Inhibitory Potency (IC50) of Various SSRIs on Rat SERT

CompoundPlatelet IC50 (nM)Synaptosome IC50 (nM)
Paroxetine1.261.39
Sertraline6.647.09
Citalopram10.516.2
Fluoxetine44.735.5

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[5]

Experimental Protocols

Protocol 1: Radiolabeled Serotonin ([3H]5-HT) Uptake Inhibition Assay in Cultured Cells (e.g., HEK293-hSERT or JAR cells)

This protocol describes a common method to determine the potency of compounds like fluvoxamine in inhibiting serotonin reuptake using a radiolabeled substrate.

Experimental Workflow

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis plate_cells Plate cells (e.g., HEK293-hSERT) in 96-well plates incubate_cells Incubate overnight plate_cells->incubate_cells wash_cells Wash cells with assay buffer preincubate Pre-incubate with Fluvoxamine or vehicle control wash_cells->preincubate add_radioligand Add [3H]Serotonin preincubate->add_radioligand incubate_assay Incubate to allow uptake add_radioligand->incubate_assay terminate_uptake Terminate uptake by washing with ice-cold buffer incubate_assay->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation Measure radioactivity using a scintillation counter lyse_cells->scintillation calculate_inhibition Calculate % inhibition scintillation->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for a radiolabeled serotonin uptake inhibition assay.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (HEK293-hSERT) or JAR cells (which endogenously express hSERT).

  • Cell culture medium (e.g., DMEM for HEK293, RPMI-1640 for JAR) with supplements.

  • 96-well cell culture plates.

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [3H]Serotonin (Radioligand).

  • Fluvoxamine maleate.

  • Scintillation fluid and scintillation counter.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-hSERT or JAR cells under standard conditions (37°C, 5% CO2).

    • Plate the cells in a 96-well plate at an appropriate density and allow them to adhere and form a monolayer overnight.

  • Assay Preparation:

    • Prepare serial dilutions of fluvoxamine in the assay buffer.

    • On the day of the assay, aspirate the culture medium from the wells and wash the cells gently with pre-warmed assay buffer.

  • Inhibition Assay:

    • Add the different concentrations of fluvoxamine or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

    • Initiate the uptake reaction by adding [3H]Serotonin to each well.

    • Incubate the plate at 37°C for a specific duration (e.g., 10-20 minutes) to allow for serotonin uptake.

  • Termination and Detection:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells in each well.

    • Transfer the cell lysates to scintillation vials containing scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known SERT inhibitor) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of fluvoxamine.

    • Plot the percentage of inhibition against the logarithm of the fluvoxamine concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Fluorescence-Based Serotonin Uptake Assay

This protocol provides a non-radioactive alternative for measuring SERT inhibition. It utilizes a fluorescent substrate that is transported into the cells by SERT, leading to an increase in intracellular fluorescence.

Materials:

  • HEK293-hSERT cells.

  • 96- or 384-well black, clear-bottom cell culture plates.

  • Fluorescent SERT substrate and masking dye (available in commercial kits).

  • Assay Buffer (e.g., HBSS with 0.1% BSA).

  • Fluvoxamine maleate.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating:

    • Plate HEK293-hSERT cells in a 96- or 384-well plate and incubate overnight.

  • Assay Procedure:

    • Remove the culture medium and add the assay buffer containing different concentrations of fluvoxamine or vehicle control.

    • Pre-incubate the plate at 37°C for 10-30 minutes.

    • Add the fluorescent substrate/masking dye solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader capable of bottom-reading.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint measurement after a specific incubation time.

  • Data Analysis:

    • The rate of fluorescence increase or the endpoint fluorescence intensity is proportional to the SERT activity.

    • Calculate the percentage of inhibition for each fluvoxamine concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the fluvoxamine concentration.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to accurately determine the inhibitory effect of fluvoxamine on serotonin reuptake. The use of cell-based assays, whether radiolabeled or fluorescence-based, allows for the precise quantification of drug potency (IC50 or Ki values). The structured data tables and visual diagrams of the signaling pathway and experimental workflows are intended to facilitate a clear understanding of the methodology and the interpretation of results in the context of drug discovery and development.

References

Application Notes and Protocols for Utilizing Fluvoxamine as a Pharmacological Tool to Study the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine (B1237835), a selective serotonin (B10506) reuptake inhibitor (SSRI), has emerged as a valuable pharmacological tool for investigating the function of the sigma-1 receptor (S1R).[1][2][3] Unlike other SSRIs, fluvoxamine exhibits a high affinity for the S1R, acting as a potent agonist.[1][4][5] This dual action on both the serotonin transporter (SERT) and the S1R provides a unique opportunity to dissect the physiological and pathological roles of the S1R. These application notes provide a comprehensive guide for utilizing fluvoxamine in preclinical research to explore S1R biology, including its role in neuroprotection, modulation of endoplasmic reticulum (ER) stress, and influence on various signaling cascades. The provided protocols offer detailed methodologies for in vitro and in vivo experimental paradigms.

Data Presentation

Table 1: Binding Affinities (Ki) of Fluvoxamine and Related Compounds
CompoundTargetKi (nM)SpeciesCommentsReference(s)
FluvoxamineSigma-1 Receptor36Human/RatHigh affinity, potent agonist.[4][6]
FluvoxamineSerotonin Transporter (SERT)6.2HumanHigh affinity, primary SSRI activity.[7]
NE-100Sigma-1 Receptor0.86 - 1.03RatPotent and selective antagonist.[8][9][10][11]
ParoxetineSigma-1 Receptor1893HumanLow affinity, often used as a negative control.[6]
SertralineSigma-1 Receptor57RatModerate affinity.[4]
Table 2: Recommended Concentrations and Dosages for Experimental Use
Assay TypeModel SystemFluvoxamine Concentration/DoseAntagonist (NE-100) Concentration/DosePurposeReference(s)
In VitroPC12 Cells (Neurite Outgrowth)1-10 µM1 µMTo study S1R-mediated potentiation of NGF-induced neurite outgrowth.
In VitroHuman Trabecular Meshwork Cells10 µMN/ATo investigate anti-proliferative effects via S1R.[12]
In VivoRat (Ketamine-induced schizophrenia model)30 mg/kg/day, p.o.1 mg/kg/day, i.p.To assess the role of S1R in ameliorating behavioral and synaptic deficits.[13][14]
In VivoMouse (Transverse Aortic Constriction)0.5 or 1 mg/kg/day, p.o.1 mg/kgTo study cardioprotective effects mediated by S1R.[15]
In VivoRat (Tardive Dyskinesia Model)30 mg/kg/ipN/ATo evaluate the therapeutic potential of S1R agonism.

Experimental Protocols

In Vitro Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity of test compounds for the sigma-1 receptor using fluvoxamine as a reference compound.

Materials:

  • Membrane preparations from cells expressing S1R or rodent brain tissue.

  • Radioligand: --INVALID-LINK---pentazocine (a selective S1R ligand).[16][17]

  • Test compound (e.g., Fluvoxamine) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of the test compound or assay buffer. For determining non-specific binding, add haloperidol.

  • Incubate at 37°C for 120 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Neurite Outgrowth Assay in PC12 Cells

Objective: To assess the potentiation of Nerve Growth Factor (NGF)-induced neurite outgrowth by fluvoxamine through S1R activation.

Materials:

  • PC12 cells.

  • Cell culture medium (e.g., DMEM with horse and fetal bovine serum).

  • NGF.

  • Fluvoxamine.

  • NE-100 (S1R antagonist).

  • Poly-L-lysine coated culture plates.

  • Microscope with imaging capabilities.

Procedure:

  • Cell Plating: Plate PC12 cells on poly-L-lysine coated plates at a suitable density (e.g., 1x10⁴ cells/well in a 96-well plate).[18]

  • Treatment: After 24 hours, replace the medium with a low-serum medium containing a sub-optimal concentration of NGF (e.g., 2.5 ng/mL). Add fluvoxamine (e.g., 1-10 µM) with or without NE-100 (e.g., 1 µM).

  • Incubation: Incubate the cells for 48-72 hours.

  • Imaging: Capture images of the cells using a phase-contrast microscope.

  • Quantification: A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.[19] Calculate the percentage of neurite-bearing cells in each treatment group from multiple fields of view.

In Vivo Assessment in a Ketamine-Induced Schizophrenia Model in Rats

Objective: To evaluate the efficacy of fluvoxamine in ameliorating cognitive deficits in a rat model of schizophrenia and to confirm the involvement of the S1R.

Animal Model:

  • Adult male Wistar rats.

  • Induction of schizophrenia-like symptoms: Intraperitoneal (i.p.) injection of ketamine (30 mg/kg/day) for 5 consecutive days.[13][14]

Treatment Protocol:

  • Following the ketamine regimen, treat rats with fluvoxamine (30 mg/kg/day, p.o.) for 14 days.[13][14]

  • A control group receives the vehicle.

  • To confirm S1R involvement, a separate group is co-treated with fluvoxamine and the S1R antagonist NE-100 (1 mg/kg/day, i.p.).[13][14]

Behavioral Testing (Morris Water Maze): [14][20][21]

  • Apparatus: A circular pool (e.g., 200 cm diameter) filled with opaque water, with a hidden escape platform.

  • Acquisition Phase: Train the rats for 4-5 days to find the hidden platform. Record the escape latency and path length.

  • Probe Trial: On the day after the last training session, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

Western Blot for ER Stress Markers

Objective: To determine if fluvoxamine modulates the expression of key ER stress proteins (IRE-1, PERK, ATF-6) via S1R.

Materials:

  • Prefrontal cortex tissue from the in vivo study.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against IRE-1, PERK, ATF-6, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Homogenize prefrontal cortex tissue in lysis buffer and determine protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Immunohistochemistry for Microglial Activation

Objective: To assess the effect of fluvoxamine on neuroinflammation by staining for the microglial marker Iba-1.

Materials:

  • Paraffin-embedded or frozen brain sections from the in vivo study.

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking solution (e.g., 3% normal goat serum in PBS with 0.3% Triton X-100).[22]

  • Primary antibody: Rabbit anti-Iba1.[23]

  • Biotinylated secondary antibody (e.g., goat anti-rabbit).[23]

  • ABC reagent (Vectastain kit).

  • DAB substrate kit.

  • Microscope.

Procedure:

  • Deparaffinization and Rehydration: If using paraffin (B1166041) sections, deparaffinize and rehydrate the tissue sections.

  • Antigen Retrieval: Perform heat-induced antigen retrieval.

  • Blocking: Block non-specific binding with blocking solution for 1-2 hours at room temperature.[22]

  • Primary Antibody Incubation: Incubate the sections with the primary anti-Iba1 antibody overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash and incubate with the biotinylated secondary antibody for 2 hours at room temperature.[23]

  • ABC Staining: Wash and incubate with the ABC reagent for 30 minutes.

  • Visualization: Develop the stain using the DAB substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the coverslips.

  • Analysis: Examine the sections under a microscope to assess the morphology and density of Iba-1 positive microglia.

Visualizations

Sigma1_Receptor_Signaling cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondria cluster_Downstream Downstream Effects Fluvoxamine Fluvoxamine SERT SERT Fluvoxamine->SERT Inhibits S1R_BiP Sigma-1 Receptor-BiP Complex Fluvoxamine->S1R_BiP Binds & Activates Serotonin_reuptake Serotonin Reuptake Inhibition S1R Active Sigma-1 Receptor S1R_BiP->S1R Dissociation IP3R IP3 Receptor S1R->IP3R Modulates IRE1 IRE1 S1R->IRE1 Modulates PERK PERK S1R->PERK Modulates ATF6 ATF6 S1R->ATF6 Modulates MAM Mitochondria-Associated Membrane (MAM) S1R->MAM Translocates to Ca_signaling Calcium Signaling IP3R->Ca_signaling ER_Stress_Response Modulation of ER Stress Response IRE1->ER_Stress_Response PERK->ER_Stress_Response ATF6->ER_Stress_Response Neuroprotection Neuroprotection ER_Stress_Response->Neuroprotection Anti_inflammatory Anti-inflammatory Effects ER_Stress_Response->Anti_inflammatory MAM->Ca_signaling Neurite_Outgrowth Neurite Outgrowth Ca_signaling->Neurite_Outgrowth

Caption: Fluvoxamine's dual mechanism of action.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies cluster_Ex_Vivo Ex Vivo Analysis Binding_Assay Radioligand Binding Assay (Determine Ki) Neurite_Assay PC12 Neurite Outgrowth (Functional Assay) Animal_Model Induce Pathology (e.g., Ketamine Model) Treatment Administer Fluvoxamine +/- NE-100 Animal_Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Tissue_Collection Tissue Collection (e.g., Prefrontal Cortex) Behavioral->Tissue_Collection Western Western Blot (ER Stress Markers) Tissue_Collection->Western IHC Immunohistochemistry (Iba-1 for Neuroinflammation) Tissue_Collection->IHC

Caption: Workflow for studying fluvoxamine's S1R activity.

References

Application of Fluvoxamine in Studies of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the use of fluvoxamine (B1237835) in neuroinflammation research. Fluvoxamine, a selective serotonin (B10506) reuptake inhibitor (SSRI), has demonstrated significant anti-inflammatory and neuroprotective properties, primarily through its action as a potent agonist of the sigma-1 receptor (S1R).[1] This document outlines the mechanisms of action, provides detailed experimental protocols, presents quantitative data from key studies, and visualizes relevant pathways and workflows.

Application Notes

Fluvoxamine's therapeutic potential in neuroinflammatory conditions stems from its multifaceted mechanism of action. Beyond its role in serotonin reuptake inhibition, fluvoxamine's high affinity for the S1R is a key contributor to its anti-inflammatory effects.[1] The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates various cellular processes, including calcium signaling, oxidative stress, and inflammatory responses.

Key Mechanisms of Action in Neuroinflammation:

  • Sigma-1 Receptor (S1R) Agonism: Fluvoxamine's agonism at the S1R is central to its anti-inflammatory properties. S1R activation can modulate the production of inflammatory cytokines and promote cell survival.

  • Modulation of Microglia/Macrophage Polarization: Studies have shown that fluvoxamine can promote the shift of microglia and macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[2][3]

  • Inhibition of NLRP3 Inflammasome: Fluvoxamine has been found to be a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the production of pro-inflammatory cytokines IL-1β and IL-18.[4][5] This inhibition is, in part, mediated by the induction of autophagy.[4][5]

  • Regulation of Cytokine Production: Fluvoxamine treatment has been demonstrated to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while in some contexts, increasing anti-inflammatory cytokines.[6][7]

  • Attenuation of Endoplasmic Reticulum (ER) Stress: By activating S1R, fluvoxamine can alleviate ER stress, a condition that can trigger inflammatory pathways.[8]

Therapeutic Potential:

The anti-inflammatory properties of fluvoxamine make it a promising candidate for therapeutic intervention in a range of neuroinflammatory and neurodegenerative disorders, including:

  • Alzheimer's Disease[4][5][6]

  • Traumatic Brain Injury[2][3][9]

  • Parkinson's Disease[7]

  • Multiple Sclerosis[10]

Experimental Protocols

Protocol 1: In Vivo Assessment of Fluvoxamine in a 5XFAD Mouse Model of Alzheimer's Disease

This protocol is adapted from studies investigating the effects of fluvoxamine on amyloid-beta pathology and neuroinflammation in a transgenic mouse model of Alzheimer's disease.[4][5][6]

1. Animals and Treatment:

  • Animal Model: 6-month-old 5XFAD transgenic mice and wild-type C57BL6/J littermates as controls.
  • Housing: House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
  • Drug Formulation: Prepare fluvoxamine maleate (B1232345) (FXN) in a vehicle solution of 5% DMSO, 30% PEG400, 20% PEG200, and 45% distilled water.
  • Dosing: Administer FXN at a dose of 5 mg/kg via oral gavage daily for 2 months. The control group receives the vehicle solution.

2. Behavioral Analysis (after 2 months of treatment):

  • Perform a battery of behavioral tests to assess cognitive functions, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.

3. Sample Collection and Preparation:

  • Following behavioral testing, collect blood via retro-orbital plexus for plasma analysis.
  • Anesthetize the mice and perfuse with cold PBS.
  • Harvest the brains. For biochemical analysis, homogenize the brain cortex in RIPA buffer. For immunohistochemistry, fix the other half of the brain in 4% paraformaldehyde.

4. Biochemical Analysis:

  • ELISA: Measure the levels of Aβ42 in the plasma and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the brain cortex homogenates using commercially available ELISA kits according to the manufacturer's instructions.
  • Western Blotting: Use brain cortex homogenates to analyze the expression of inflammatory proteins such as NF-κB, GFAP, and Iba1, as well as components of the NLRP3 inflammasome.

5. Immunohistochemistry:

  • Use the paraformaldehyde-fixed brain tissue to prepare sections.
  • Perform immunohistochemical staining for Aβ plaques and microglial marker Iba1 in the hippocampus.

Protocol 2: In Vitro Assessment of Fluvoxamine on NLRP3 Inflammasome Activation in Primary Astrocytes

This protocol is based on in vitro studies of fluvoxamine's effect on NLRP3 inflammasome activation.[4][6]

1. Cell Culture:

  • Culture primary mouse astrocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. NLRP3 Inflammasome Activation and Fluvoxamine Treatment:

  • Seed primary astrocytes in 24-well plates.
  • To prime the inflammasome, treat the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.
  • Treat the cells with different concentrations of fluvoxamine (e.g., 78 nM) for 1 hour in serum-free media.
  • To activate the inflammasome, stimulate the cells with 5 mM ATP for 30 minutes.

3. Analysis of Inflammatory Markers:

  • ELISA: Collect the cell culture supernatants and measure the levels of secreted IL-1β and IL-18 using ELISA kits.
  • Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of NLRP3, ASC, and cleaved caspase-1.

Quantitative Data Summary

Table 1: Effect of Fluvoxamine on Pro-inflammatory Cytokines in the Brain Cortex of 5XFAD Mice
Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Wild-Type (WT)~15~20~10
5XFAD + Vehicle~45~60~35
5XFAD + Fluvoxamine (5 mg/kg)~25~35~20

Data are approximated from graphical representations in the source material and presented to illustrate the trend of fluvoxamine's effect.[6]

Table 2: Effect of Fluvoxamine on NLRP3 Inflammasome-Related Cytokine Secretion in vitro
Treatment ConditionIL-1β Secretion (relative to LPS+ATP)
ControlBaseline
LPS + ATP100%
LPS + ATP + Fluvoxamine (78 nM)~40%

Data are approximated from graphical representations in the source material and illustrate the inhibitory effect of fluvoxamine on inflammasome activation.[6]

Visualizations

Signaling Pathways

Fluvoxamine_Neuroinflammation_Pathway cluster_upstream Fluvoxamine Action cluster_downstream Cellular Effects Fluvoxamine Fluvoxamine S1R Sigma-1 Receptor (S1R) Fluvoxamine->S1R activates IRE1 IRE1α S1R->IRE1 inhibits Autophagy Autophagy S1R->Autophagy induces NFkB NF-κB Autophagy->NFkB inhibits NLRP3 NLRP3 Inflammasome Autophagy->NLRP3 inhibits NFkB->NLRP3 activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NLRP3->Pro_inflammatory_Cytokines activates Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation promotes

Caption: Fluvoxamine's anti-inflammatory signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Model (5XFAD Mice) cluster_invitro In Vitro Model (Primary Astrocytes) start_invivo 6-month-old 5XFAD mice treatment Daily Oral Gavage (Fluvoxamine 5 mg/kg or Vehicle) for 2 months start_invivo->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral sample_collection Sample Collection (Brain and Blood) behavioral->sample_collection analysis_invivo Biochemical & Histological Analysis (ELISA, Western Blot, IHC) sample_collection->analysis_invivo start_invitro Primary Astrocyte Culture priming LPS Priming (1 µg/mL, 4h) start_invitro->priming fluvoxamine_treatment Fluvoxamine Treatment (e.g., 78 nM, 1h) priming->fluvoxamine_treatment activation ATP Activation (5 mM, 30 min) fluvoxamine_treatment->activation analysis_invitro Analysis of Inflammatory Markers (ELISA, Western Blot) activation->analysis_invitro

Caption: In vivo and in vitro experimental workflows.

References

Application Notes and Protocols for Long-Term Administration of Fluvoxamine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and findings from preclinical studies investigating the long-term administration of the selective serotonin (B10506) reuptake inhibitor (SSRI), Fluvoxamine (B1237835). The following sections detail experimental protocols, summarize key quantitative data, and visualize associated signaling pathways to facilitate the design and interpretation of future preclinical research.

Preclinical Models and Rationale

Long-term Fluvoxamine administration has been investigated in various preclinical models to elucidate its therapeutic mechanisms and potential adverse effects. A prominent model involves inducing non-motor symptoms of Parkinson's disease in rats through a combination of early-life stress (maternal separation) and neurotoxin-induced (6-hydroxydopamine, 6-OHDA) lesions.[1][2][3] This model is valuable for studying the anxiolytic, antidepressant, and cognitive-enhancing effects of chronic Fluvoxamine treatment.[1][2][3] Additionally, models of obsessive-compulsive disorder (OCD), such as the marble-burying test in mice, have been used to assess the anti-compulsive effects of long-term Fluvoxamine.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the long-term administration of Fluvoxamine.

Table 1: Effects of Long-Term Fluvoxamine on Behavioral Outcomes in a Rat Model of Parkinson's Disease with Non-Motor Symptoms
Behavioral TestAnimal GroupTreatmentOutcome MeasureResult
Elevated Plus Maze (EPM) Maternally Separated (MS)FluvoxamineTime in Open Arms (s)Increased
Non-Separated (NS)FluvoxamineTime in Open Arms (s)No Significant Change
Sucrose (B13894) Preference Test (SPT) Maternally Separated (MS)FluvoxamineSucrose Preference (%)Increased
Morris Water Maze (MWM) Maternally Separated (MS)FluvoxamineTime in Target Quadrant (s)Increased

Data synthesized from Dallé et al., 2020.[1][3]

Table 2: Neurochemical and Biomarker Changes Following Long-Term Fluvoxamine Administration in a Rat Model of Parkinson's Disease
AnalyteBrain Region/SampleAnimal GroupTreatmentResult
Dopamine (B1211576) Striatum, Prefrontal CortexMaternally Separated (MS)FluvoxamineAttenuated decrease
Serotonin Striatum, Prefrontal Cortex, HippocampusMaternally Separated (MS)FluvoxamineAttenuated decrease
Plasma Corticosterone (B1669441) PlasmaMaternally Separated (MS)FluvoxamineDecreased
Malondialdehyde (MDA) Striatum, Prefrontal Cortex, HippocampusMaternally Separated (MS)FluvoxamineAttenuated increase

Data synthesized from Dallé et al., 2020.[1][2]

Table 3: Adverse Effects of 8-Week Fluvoxamine Administration in Male Rats
ParameterLow Therapeutic Dose (9 mg/kg)High Therapeutic Dose (27 mg/kg)
Hematology No significant changesLeukocytosis, Lymphocytosis, Monocytosis
Liver Function (ALT, AST) IncreasedIncreased
Kidney Function (Creatinine, Urea) IncreasedIncreased
Cardiac Function (CK-MB) IncreasedIncreased
Sperm Count & Motility DecreasedDecreased
Testosterone DecreasedDecreased

Data synthesized from Galal et al., 2016.[4][5]

Experimental Protocols

Animal Model: Maternal Separation and 6-OHDA Lesion

This protocol describes the induction of a preclinical model of Parkinson's disease with non-motor symptoms in rats.

Materials:

  • Sprague-Dawley rat pups

  • Heating pads

  • Standard rat cages

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine (B1205290)

  • Ketamine/Xylazine anesthetic solution

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Maternal Separation (Postnatal Day 1-14):

    • Separate pups from their dam for 3 hours daily.

    • Place pups in a separate cage with a heating pad to maintain body temperature.

    • Return pups to the home cage after the separation period.

    • Leave a control group of non-separated pups undisturbed with their dams.

  • 6-OHDA Lesion (Postnatal Day 56):

    • Anesthetize rats using Ketamine/Xylazine.

    • Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

    • Secure the rat in a stereotaxic apparatus.

    • Inject 6-OHDA (8 µg in 4 µL of saline with 0.2% ascorbic acid) into the medial forebrain bundle.

    • Allow rats to recover for at least one week before behavioral testing.

Behavioral Testing

The EPM is used to assess anxiety-like behavior in rodents.

Materials:

  • Elevated plus-maze apparatus (two open arms, two closed arms)

  • Video tracking system

Procedure:

  • Habituate the rat to the testing room for at least 30 minutes prior to the test.

  • Place the rat in the center of the maze, facing an open arm.

  • Allow the rat to explore the maze for 5 minutes.

  • Record the time spent in the open and closed arms using a video tracking system.

  • Clean the maze with 70% ethanol (B145695) between trials to eliminate olfactory cues.

The SPT is used to measure anhedonia, a core symptom of depression.

Materials:

  • Two identical drinking bottles per cage

  • 1% sucrose solution

  • Water

Procedure:

  • Acclimation (48 hours): House rats individually and provide them with two bottles of water.

  • Pre-test (24 hours): Replace one water bottle with a 1% sucrose solution.

  • Deprivation (12 hours): Remove both food and water from the cages.

  • Test (1-4 hours): Provide pre-weighed bottles of water and 1% sucrose solution.

  • Measure the consumption of each liquid and calculate the sucrose preference as: (Sucrose intake / (Sucrose intake + Water intake)) * 100.

The MWM is used to assess spatial learning and memory.

Materials:

  • Circular water tank (pool)

  • Submerged platform

  • Non-toxic white paint or milk powder to make the water opaque

  • Video tracking system

Procedure:

  • Acquisition Phase (4-5 days):

    • Place the rat in the water facing the wall of the tank at one of four starting positions.

    • Allow the rat to swim and find the hidden platform.

    • If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for each rat.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the rat in the pool and allow it to swim for 60 seconds.

    • Record the time spent in the quadrant where the platform was previously located.

Neurochemical and Biomarker Analysis

This protocol outlines the measurement of dopamine and serotonin in brain tissue.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with an Electrochemical Detector (ECD)

  • C18 reverse-phase column

  • Perchloric acid

  • EDTA

  • Standard solutions of dopamine and serotonin

  • Brain tissue homogenizer

Procedure:

  • Dissect brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on ice.

  • Homogenize the tissue in a solution of perchloric acid and EDTA.

  • Centrifuge the homogenate and filter the supernatant.

  • Inject the supernatant into the HPLC-ECD system.

  • Separate the monoamines using a C18 column and an appropriate mobile phase.

  • Quantify the concentrations of dopamine and serotonin by comparing the peak areas to those of the standard solutions.

Commercial ELISA kits are typically used for these assays.

Procedure:

  • Collect blood samples and centrifuge to obtain plasma.

  • For MDA, homogenize brain tissue as described for neurotransmitter analysis.

  • Follow the manufacturer's instructions for the respective ELISA kits to measure the concentrations of corticosterone in plasma and MDA in brain tissue homogenates.

Visualizations

Signaling Pathways

The therapeutic effects of long-term Fluvoxamine administration are thought to be mediated through multiple signaling pathways. Fluvoxamine is a potent agonist of the Sigma-1 receptor (S1R), a chaperone protein at the endoplasmic reticulum (ER).[6][7][8][9] S1R activation can modulate ER stress and promote cell survival. Additionally, chronic Fluvoxamine treatment has been shown to influence Brain-Derived Neurotrophic Factor (BDNF) signaling, which is crucial for neurogenesis and synaptic plasticity.

Fluvoxamine_Signaling_Pathways cluster_0 Long-Term Fluvoxamine Administration cluster_1 Cellular Mechanisms cluster_2 Downstream Effects cluster_3 Therapeutic Outcomes fluvoxamine Fluvoxamine s1r Sigma-1 Receptor (S1R) Agonism fluvoxamine->s1r serotonin Serotonin Reuptake Inhibition fluvoxamine->serotonin er_stress Modulation of ER Stress s1r->er_stress bdnf Increased BDNF Signaling s1r->bdnf neurotransmission Enhanced Serotonergic & Dopaminergic Neurotransmission serotonin->neurotransmission neuroprotection Neuroprotection er_stress->neuroprotection neurogenesis Increased Neurogenesis & Synaptic Plasticity bdnf->neurogenesis behavioral Anxiolytic & Antidepressant Effects neurotransmission->behavioral neuroprotection->behavioral neurogenesis->behavioral

Caption: Putative signaling pathways of long-term Fluvoxamine administration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the long-term effects of Fluvoxamine in a preclinical model.

Experimental_Workflow start Start animal_model Animal Model Induction (e.g., Maternal Separation & 6-OHDA Lesion) start->animal_model treatment Long-Term Fluvoxamine Administration animal_model->treatment behavioral Behavioral Testing (EPM, SPT, MWM) treatment->behavioral sacrifice Euthanasia & Tissue Collection behavioral->sacrifice neurochemical Neurochemical Analysis (HPLC-ECD, ELISA) sacrifice->neurochemical data_analysis Data Analysis & Interpretation neurochemical->data_analysis end End data_analysis->end

Caption: General experimental workflow for preclinical Fluvoxamine studies.

References

Application Notes and Protocols for Formulating Fluvoxamine for Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine (B1237835), a selective serotonin (B10506) reuptake inhibitor (SSRI), is widely used in preclinical research to investigate its therapeutic potential for various neuropsychiatric disorders.[1] Oral gavage is a common and precise method for administering drugs to rodents in these studies.[2] Proper formulation of fluvoxamine is critical to ensure accurate dosing, bioavailability, and minimal stress to the animals. These application notes provide detailed protocols for the preparation of fluvoxamine maleate (B1232345) for oral gavage in mice, along with important considerations for vehicle selection, stability, and administration.

Fluvoxamine Maleate Properties

Fluvoxamine is commonly used in its maleate salt form, which is a white to off-white crystalline powder.[3] Understanding its solubility and stability is crucial for appropriate formulation.

Solubility

Fluvoxamine maleate has varying solubility in common laboratory vehicles. It is sparingly soluble in water but freely soluble in ethanol (B145695) and chloroform.[3] The solubility in other common solvents is summarized in the table below.

VehicleSolubility (approx.)Reference
Phosphate-Buffered Saline (PBS, pH 7.2)5 mg/mL[4]
Ethanol25 mg/mL[4]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL[4]
Dimethylformamide (DMF)30 mg/mL[4]

Table 1: Solubility of Fluvoxamine Maleate in Various Solvents. This table provides approximate solubility data to guide vehicle selection.

Stability

Fluvoxamine maleate's stability is dependent on the storage conditions and the formulation. The solid powder is stable for at least four years when stored at -20°C.[4] However, aqueous solutions are not recommended to be stored for more than one day.[4] Stress degradation studies have shown that fluvoxamine maleate is relatively unstable in acidic, basic, and oxidative conditions, and it is sensitive to UV light.[5][6]

ConditionStabilityReference
Acidic (0.5 M HCl)Relatively unstable; ~62% degradation in 10 min at 80°C[5]
Basic (2 M NaOH)Relatively unstable; ~45% degradation in 40 min at 80°C[5]
Oxidative (10% H2O2)Relatively unstable; ~26% degradation in 30 min at 80°C[5]
Heat (Powder)Relatively stable[5]
Visible Light (Powder)Slight degradation (~7% over 5 days)[5]
UV Light (Powder & Solution)Sensitive, significant degradation[5]

Table 2: Stability of Fluvoxamine Maleate under Stress Conditions. This data highlights the importance of proper storage and handling of fluvoxamine formulations.

Experimental Protocols

Vehicle Selection and Preparation

For oral gavage of poorly water-soluble drugs like fluvoxamine, a suspension is often preferred. A 0.5% (w/v) methylcellulose (B11928114) solution in sterile water or saline is a commonly used and well-tolerated vehicle for mice.[7][8]

Protocol 1: Preparation of 0.5% Methylcellulose Vehicle

Materials:

  • Methylcellulose (medium viscosity, e.g., 400 cP)

  • Sterile deionized water or saline

  • Sterile beaker or bottle

  • Magnetic stirrer and stir bar

  • Hot plate

Procedure:

  • Heat approximately one-third of the total required volume of sterile water/saline to 60-80°C.

  • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper wetting and prevent clumping.

  • Once the powder is fully dispersed, remove the solution from the heat.

  • Add the remaining two-thirds of the cold sterile water/saline to the mixture.

  • Continue stirring in a cold water bath or at 4°C until the solution becomes clear and viscous.

  • Store the prepared vehicle at 4°C.

Fluvoxamine Formulation for Oral Gavage

This protocol describes the preparation of a fluvoxamine maleate suspension in 0.5% methylcellulose. The concentration should be calculated based on the desired dose and a typical gavage volume for mice (5-10 mL/kg).

Protocol 2: Preparation of Fluvoxamine Maleate Suspension

Materials:

  • Fluvoxamine maleate powder

  • Prepared sterile 0.5% methylcellulose vehicle

  • Sterile mortar and pestle or a tube for homogenization

  • Spatula

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required amount of fluvoxamine maleate and vehicle.

    • Example calculation for a 10 mg/kg dose in a 25g mouse with a gavage volume of 10 mL/kg:

      • Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

      • Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

      • Concentration of suspension = 0.25 mg / 0.25 mL = 1 mg/mL

  • Weigh the calculated amount of fluvoxamine maleate powder.

  • Triturate the powder (optional but recommended). Place the powder in a sterile mortar and grind it to a fine consistency to improve suspension uniformity.

  • Create a paste. Add a small volume of the 0.5% methylcellulose vehicle to the powder and triturate or mix to form a smooth paste. This helps to wet the powder and prevent clumping.[7]

  • Prepare the final suspension. Gradually add the remaining vehicle to the paste while continuously mixing with a vortex mixer or by sonication until a homogenous suspension is achieved.

  • Storage. Store the suspension at 4°C and protect it from light. It is recommended to prepare the suspension fresh daily due to the limited stability of fluvoxamine in aqueous solutions.[4] Before each use, vortex the suspension thoroughly to ensure a uniform dose.

Oral Gavage Administration in Mice

Proper handling and technique are essential to minimize stress and potential injury to the mice during oral gavage.

Protocol 3: Oral Gavage Procedure

Materials:

  • Prepared fluvoxamine suspension

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for mice)

  • 1 mL syringe

Procedure:

  • Weigh the mouse to accurately calculate the required dosing volume.

  • Draw the calculated volume of the well-vortexed fluvoxamine suspension into the syringe. Ensure there are no air bubbles.

  • Properly restrain the mouse. Gently but firmly scruff the mouse by the loose skin over the shoulders and back to immobilize the head. The body should be held in a vertical position to straighten the esophagus.[9]

  • Insert the gavage needle. Gently insert the needle into the side of the mouth, passing it over the tongue towards the esophagus. The mouse will often swallow as the needle reaches the back of the throat.

  • Advance the needle. Slowly and gently advance the needle into the esophagus. There should be no resistance. If resistance is felt, withdraw the needle immediately and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.

  • Administer the dose. Once the needle is correctly positioned, administer the suspension slowly and steadily.

  • Withdraw the needle. After administration, gently remove the needle following the same path of insertion.

  • Monitor the mouse. Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Fluvoxamine

Fluvoxamine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[10] Additionally, fluvoxamine is a potent agonist of the sigma-1 receptor (S1R), an intracellular chaperone protein, which is thought to contribute to its neuroprotective and anti-inflammatory effects.[11]

Fluvoxamine_Mechanism Fluvoxamine Fluvoxamine SERT Serotonin Transporter (SERT) Fluvoxamine->SERT Inhibits Sigma1R Sigma-1 Receptor (S1R) Fluvoxamine->Sigma1R Activates (Agonist) Serotonin_Reuptake Serotonin Reuptake Synaptic_Serotonin Increased Synaptic Serotonin Therapeutic_Effects Therapeutic Effects (Antidepressant, Anxiolytic, Neuroprotective) Synaptic_Serotonin->Therapeutic_Effects Downstream_Signaling Downstream Signaling (e.g., Ca2+ signaling, ER stress modulation) Sigma1R->Downstream_Signaling Downstream_Signaling->Therapeutic_Effects Oral_Gavage_Workflow Start Start: Experimental Design Vehicle_Prep Prepare 0.5% Methylcellulose Vehicle Start->Vehicle_Prep Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Drug_Prep Prepare Fluvoxamine Suspension Vehicle_Prep->Drug_Prep Dosing Daily Oral Gavage (Vehicle or Fluvoxamine) Drug_Prep->Dosing Randomization Randomize Mice into Treatment Groups Animal_Acclimation->Randomization Randomization->Dosing Behavioral_Testing Behavioral Testing Dosing->Behavioral_Testing During/After Treatment Period Tissue_Collection Tissue Collection (e.g., brain, blood) Dosing->Tissue_Collection After Final Dose Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis End End: Conclusion Data_Analysis->End

References

Troubleshooting & Optimization

Overcoming Fluvoxamine solubility issues for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Fluvoxamine in your in vitro research. This resource provides essential information and troubleshooting guidance to help you overcome challenges related to the solubility of Fluvoxamine, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Fluvoxamine and why is its solubility a concern for in vitro studies?

A1: Fluvoxamine, often used as Fluvoxamine maleate (B1232345), is a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] It is also recognized for its potent anti-inflammatory properties, largely mediated through its agonist activity at the sigma-1 receptor (S1R).[1][3] From a formulation perspective, Fluvoxamine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high membrane permeability.[4] This poor water solubility can present a significant challenge when preparing solutions for in vitro experiments, as it may precipitate out of aqueous cell culture media, leading to inaccurate dosing and unreliable results.

Q2: In which solvents can I dissolve Fluvoxamine maleate?

A2: Fluvoxamine maleate is sparingly soluble in water but is freely soluble in organic solvents. For research purposes, Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727) are commonly used to prepare concentrated stock solutions.[5] It also has some solubility in Phosphate Buffered Saline (PBS).[4][5]

Q3: What is the recommended concentration for a Fluvoxamine stock solution?

A3: For a concentrated stock solution, it is common to dissolve Fluvoxamine maleate in DMSO at a concentration of up to 86-87 mg/mL.[6] Other sources suggest preparing stock solutions in DMSO or ethanol at approximately 30 mg/mL.[4][5] These stock solutions should be stored at -20°C for long-term stability.[4]

Q4: What are the key signaling pathways I can study using Fluvoxamine in vitro?

A4: Beyond its primary role as an SSRI, Fluvoxamine is a potent agonist of the Sigma-1 receptor (S1R), which is involved in regulating cellular stress and inflammation.[1][7] In vitro studies often focus on its anti-inflammatory effects, which include the suppression of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, and the inhibition of inflammatory mediators such as COX-2 and iNOS.[2][3][8] Fluvoxamine's activation of S1R can also influence various downstream signaling pathways, including those involving PI3K/AKT and MAPKs.[9][10]

Data Presentation: Fluvoxamine Maleate Solubility

The following table summarizes the solubility of Fluvoxamine maleate in various solvents, compiled from multiple sources.

SolventSolubilityReference
WaterSparingly soluble; ~4.34 mg/mL (10 mM)[11]
Phosphate Buffered Saline (PBS, pH 7.2)~5 mg/mL[4][5]
Dimethyl sulfoxide (DMSO)Freely soluble; ~30 mg/mL to 87 mg/mL[4][5][6]
EthanolFreely soluble; ~25 mg/mL[5]
MethanolFreely soluble[12]
Dimethylformamide (DMF)~30 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Fluvoxamine Maleate Stock Solution in DMSO

This protocol details the preparation of a 30 mg/mL stock solution of Fluvoxamine maleate in DMSO.

Materials:

  • Fluvoxamine maleate powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Aseptically weigh the desired amount of Fluvoxamine maleate powder. For a 1 mL stock solution of 30 mg/mL, weigh out 30 mg.

  • Transfer the powder to a sterile vial.

  • Add the required volume of DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO for a 30 mg/mL solution).

  • Vortex the solution until the Fluvoxamine maleate is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.[4]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the DMSO stock solution into cell culture medium.

Materials:

  • Concentrated Fluvoxamine maleate stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw the concentrated stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium. Note: It is crucial to keep the final concentration of DMSO in the culture medium below 0.5% (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

  • Perform serial dilutions if necessary. For example, to achieve a 10 µM final concentration from a 30 mg/mL (~69 mM) stock, you could first prepare an intermediate dilution.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently swirling the medium, add the calculated volume of the Fluvoxamine maleate stock solution dropwise. This helps to prevent localized high concentrations and subsequent precipitation.[13]

  • Mix the final working solution gently by inverting the tube.

  • Visually inspect the solution for any signs of precipitation before adding it to your cells.

  • Add the final working solution to your cell cultures. For pre-treatment experiments, a common incubation time is 12 to 24 hours before inducing a cellular response.[14]

Troubleshooting Guide

Issue 1: Precipitation is observed immediately after diluting the Fluvoxamine stock solution into the cell culture medium.

  • Possible Cause: The final concentration of Fluvoxamine exceeds its solubility limit in the aqueous medium.

  • Solution:

    • Lower the final working concentration of Fluvoxamine.

    • Ensure the cell culture medium is pre-warmed to 37°C before adding the stock solution.[13]

    • Add the stock solution dropwise while gently swirling the medium to ensure rapid and even distribution.[13]

    • Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the medium.

Issue 2: The medium becomes cloudy or a precipitate forms after several hours of incubation.

  • Possible Cause: Fluvoxamine may be interacting with components in the serum or medium over time, or the pH of the medium has shifted.

  • Solution:

    • Consider reducing the serum concentration if your cell line can tolerate it.

    • Perform media changes with freshly prepared Fluvoxamine-containing media every 24-48 hours.[13]

    • Ensure the incubator's CO2 levels are stable to maintain the correct pH of the medium.

Issue 3: Inconsistent experimental results or lower than expected efficacy.

  • Possible Cause: Partial precipitation of Fluvoxamine is occurring, reducing the effective concentration of the drug in the medium.

  • Solution:

    • Visually inspect the media in your culture plates under a microscope for any signs of crystalline precipitate before and during the experiment.

    • Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to the cells to remove any undissolved particles.[13]

    • Prepare fresh working solutions for each experiment. It is not recommended to store aqueous solutions of Fluvoxamine for more than one day.[5][15]

Visualizations

Fluvoxamine_Preparation_Workflow cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Fluvoxamine Maleate Powder dissolve Dissolve in DMSO (e.g., 30 mg/mL) weigh->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute add_to_cells Add to Cells dilute->add_to_cells precipitate Precipitation? add_to_cells->precipitate check Check Final Concentration & Dilution Technique precipitate->check Yes check->dilute Optimize

Caption: Experimental workflow for the preparation and use of Fluvoxamine in in vitro experiments.

Fluvoxamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects SERT Serotonin Transporter (SERT) S1R Sigma-1 Receptor (S1R) IRE1 IRE1α S1R->IRE1 Modulates Inflammation Inflammation S1R->Inflammation Inhibits PI3K_AKT PI3K/AKT Pathway S1R->PI3K_AKT Modulates Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibits Fluvoxamine->S1R Activates (Agonist) Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) COX2 ↓ COX-2 Expression

Caption: Simplified signaling pathway of Fluvoxamine, highlighting its dual action on the serotonin transporter and the Sigma-1 receptor.

References

Technical Support Center: Optimizing Fluvoxamine Dosage for Behavioral Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing fluvoxamine (B1237835) in rat behavioral studies. The information is designed to assist in optimizing dosage, understanding experimental protocols, and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for fluvoxamine?

A1: Fluvoxamine is a selective serotonin (B10506) reuptake inhibitor (SSRI).[[“]][2][3][4] Its primary mechanism of action is to block the serotonin transporter (SERT) in neuronal membranes.[5] This inhibition of serotonin reuptake leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft, enhancing its effects on postsynaptic receptors.[2][3] Fluvoxamine has minimal affinity for other neurotransmitter receptors, such as adrenergic, muscarinic, dopamine (B1211576) D2, or histamine (B1213489) H1 receptors, which contributes to a more selective side effect profile compared to older antidepressants.[[“]][2][5]

Q2: What are the common routes of administration for fluvoxamine in rats?

A2: In rat studies, fluvoxamine is commonly administered via intraperitoneal (i.p.) injection or oral gavage (p.o.).[6][7][8] Intravenous (i.v.) infusion has also been used, particularly in pharmacokinetic studies to ensure precise control over plasma concentrations.[9][10] The choice of administration route will depend on the specific experimental design, including the desired onset of action and whether acute or chronic dosing is required.

Q3: What are the typical dosages of fluvoxamine used in rat behavioral studies?

A3: The optimal dosage of fluvoxamine can vary significantly based on the research question, the specific behavioral test, and whether the administration is acute or chronic. It is crucial to conduct a dose-response study to determine the most effective dose for your specific experimental conditions. Below is a summary of dosages cited in the literature.

Q4: What are some potential side effects of fluvoxamine in rats that could affect behavioral outcomes?

A4: At higher doses, fluvoxamine may induce side effects that can confound behavioral results. These can include sedation, which may decrease locomotor activity and responding in operant tasks.[11] Researchers should also be aware of potential impacts on weight gain and endocrine function with chronic administration.[7][8] Long-term, high-dose administration has been associated with hepatic, renal, and cardiac dysfunction, as well as potential impacts on male fertility.[12] It is important to monitor for any signs of adverse effects and consider them when interpreting behavioral data.

Q5: How long does it take for fluvoxamine to reach steady-state concentrations in rats?

A5: While specific data for rats is less common, in human studies, steady-state plasma concentrations of fluvoxamine are typically reached within 5 to 10 days of consistent dosing.[11] The pharmacokinetic profile in rats involves a three-compartment model, and factors like body weight can influence its distribution.[9][10] For chronic studies, it is advisable to allow for a sufficient dosing period before behavioral testing to ensure stable drug levels.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in behavioral results between subjects Individual differences in metabolism; Inconsistent drug administration.Ensure precise dosing based on accurate body weight. For oral administration, consider using oral gavage for consistency. Prepare fresh drug solutions daily to avoid degradation.
No significant behavioral effect observed Dose is too low; Insufficient duration of treatment (for chronic studies); Oxidative stress in animal models.Conduct a dose-response study to identify an effective dose. For chronic paradigms, ensure a sufficient treatment period for the drug to reach steady-state and exert its effects. Be aware that conditions like oxidative stress can lower fluvoxamine concentrations in the brain.[13]
Unexpected sedative or hyperactive effects Dose is too high; Interaction with other experimental compounds.Perform a dose-response study to find the therapeutic window that avoids sedative effects. Carefully review all experimental conditions, including diet and housing, to rule out confounding factors.
Reduced food and water intake Common side effect of SSRIs.Monitor food and water consumption and body weight regularly. If significant changes are observed, consider adjusting the dose.

Data Presentation

Table 1: Summary of Fluvoxamine Dosages in Rat Behavioral Studies

Behavioral Model/Study Type Dose Range (mg/kg) Route of Administration Study Duration Key Findings/Observations References
Ethanol (B145695) and Food-Maintained Behavior10 - 17.8i.p.Chronic (30 days)Reduced ethanol-maintained responding more than food-maintained responding in some subjects, but effects could be transient.[6]
Anxiety and Depression-like Behavior30p.o.Chronic (adolescent treatment)Chronic treatment during adolescence led to mild changes in adult behavior, including reduced time on the open arms of the elevated plus-maze.
Depression-like Behavior (Chronic Mild Stress)25i.p.Chronic (14 days)Effectively reduced depressive-like behaviors.[14]
Neuroendocrine Studies12.5 - 25i.p.Acute and Chronic (up to 14 days)Stimulated prolactin secretion with acute administration; tolerance developed with chronic treatment.[8]
Pharmacokinetic/Pharmacodynamic Studies1, 3.7, 7.3i.v. infusionAcuteCharacterized the three-compartment pharmacokinetic model of fluvoxamine in rats.[9][10]
Fertility and Toxicity Studies9 - 27p.o.Chronic (8 weeks)High therapeutic doses induced some hematological changes and had impacts on fertility, which were largely reversible.[12]

Experimental Protocols

Protocol 1: Assessment of Fluvoxamine on Ethanol- and Food-Maintained Behavior

This protocol is based on a study investigating the effects of chronic fluvoxamine on operant responding for ethanol and food.

  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dipper.

  • Training: Rats are trained to press one lever for ethanol reinforcement and another for food reinforcement on a multiple fixed-ratio 5, fixed-ratio 5 schedule.

  • Drug Preparation: Fluvoxamine is dissolved in a suitable vehicle (e.g., saline).

  • Dosing Regimen:

    • A minimally effective dose (e.g., 10 mg/kg) is administered daily via intraperitoneal (i.p.) injection 30 minutes before the experimental session for 30 days.

    • Following a washout period, a higher dose (e.g., 17.8 mg/kg) is administered for another 30 days.

    • A saline control period is also included.

  • Data Analysis: The number of lever presses and reinforcers earned for both ethanol and food are recorded and compared across the different treatment phases.

Protocol 2: Evaluation of Fluvoxamine in a Model of Depression

This protocol is adapted from a study using the chronic mild stress (CMS) model in rats.

  • Subjects: Male albino rats.

  • CMS Induction: For 3 weeks, rats are exposed to a variety of mild, unpredictable stressors (e.g., wet bedding, cage tilt, light/dark cycle reversal) to induce a depressive-like state.

  • Behavioral Testing (Pre-treatment): Depressive-like behavior is assessed using tests such as the sucrose (B13894) preference test and the forced swim test.

  • Drug Preparation: Fluvoxamine is prepared for intraperitoneal injection.

  • Dosing Regimen: Fluvoxamine (e.g., 25 mg/kg, i.p.) is administered daily for 14 days to the treatment group.

  • Behavioral Testing (Post-treatment): Behavioral tests are repeated to assess the effects of fluvoxamine on depressive-like behaviors.

  • Data Analysis: Changes in sucrose preference and immobility time in the forced swim test are compared between control, CMS, and fluvoxamine-treated groups.[14]

Visualizations

Fluvoxamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binds Neuronal_Signal Enhanced Neuronal Signal Postsynaptic_Receptor->Neuronal_Signal Fluvoxamine Fluvoxamine Fluvoxamine->SERT Blocks

Caption: Fluvoxamine's mechanism of action.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Dosing cluster_testing Phase 3: Assessment Acclimation Animal Acclimation (1 week) Baseline Baseline Behavioral Testing Acclimation->Baseline Grouping Random Assignment to Groups Baseline->Grouping Dosing Daily Drug Administration (e.g., Fluvoxamine or Vehicle) Grouping->Dosing Behavioral_Test Behavioral Testing Dosing->Behavioral_Test e.g., 30 mins post-injection Data_Collection Data Collection and Analysis Behavioral_Test->Data_Collection

Caption: General experimental workflow.

Troubleshooting_Guide Start Behavioral Experiment with Fluvoxamine Observed_Effect Is there a significant behavioral effect? Start->Observed_Effect Variability Is there high inter-subject variability? Observed_Effect->Variability Yes Increase_Dose Consider increasing the dose. Verify drug stability. Observed_Effect->Increase_Dose No Side_Effects Are there observable side effects (e.g., sedation)? Variability->Side_Effects No Check_Procedures Review dosing procedures for consistency. Ensure accurate weighing. Variability->Check_Procedures Yes Decrease_Dose Decrease the dose. Conduct a dose-response study. Side_Effects->Decrease_Dose Yes Success Proceed with Data Analysis Side_Effects->Success No

Caption: Troubleshooting decision tree.

References

Technical Support Center: Managing Side Effects of Floxamine in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the side effects of Fluvoxamine (B1237835) in long-term animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides & FAQs

This section offers practical advice and answers to frequently asked questions regarding the management of side effects observed during long-term Fluvoxamine administration in animal models.

General Animal Welfare & Monitoring

Q1: What are the general signs of distress I should monitor for in animals receiving long-term Fluvoxamine treatment?

A1: Daily clinical observation is crucial. Key signs of distress to monitor include:

  • Changes in Behavior: Lethargy, agitation, increased aggression, or unusual social interaction.

  • Physical Appearance: Unkempt fur, hunched posture, piloerection, or signs of dehydration.

  • Changes in Food and Water Intake: Significant and persistent decreases in consumption.

  • Body Weight Loss: Consistent and significant weight loss is a primary indicator of adverse effects. It is recommended to establish a baseline weight before the study and monitor it at least weekly. A weight loss of 15-20% from the baseline is often a humane endpoint.[1][2][3]

  • Gastrointestinal Issues: Diarrhea or constipation.

  • Neurological Signs: Tremors, seizures, ataxia (impaired coordination), or hyperreactivity.[4][5]

Q2: How often should I be monitoring the animals in a long-term study?

A2: A thorough health check should be conducted at least once daily.[6] More frequent monitoring (twice daily or more) is recommended during the initial dosing period and if any clinical signs of toxicity are observed. Body weight and food/water consumption should be measured at least weekly, or more frequently if weight loss is a concern.[1]

Gastrointestinal Side Effects

Q3: I'm observing decreased food intake and subsequent weight loss in my rats treated with a high dose of Fluvoxamine. What should I do?

A3: Decreased food intake and weight loss can be a side effect of Fluvoxamine.[7][8]

  • Confirm the Observation: First, ensure the observation is consistent and not due to other environmental factors.

  • Supportive Care: Provide highly palatable and easily accessible food to encourage eating. Wet mash or gel-based diets can be beneficial.

  • Dose Adjustment: If the weight loss is significant (e.g., >10% of baseline), consider a dose reduction. If the weight loss continues and reaches a critical point (e.g., 20%), it may be necessary to remove the animal from the study as a humane endpoint.[1][2]

  • Veterinary Consultation: Consult with the institutional veterinarian to rule out other causes and for guidance on supportive care.

Q4: Can Fluvoxamine cause gastrointestinal upset like diarrhea? How should I manage it?

A4: While Fluvoxamine is more commonly associated with nausea in humans, gastrointestinal disturbances like diarrhea can occur in animals.

  • Monitor Hydration: Ensure the animal has free access to water to prevent dehydration. Subcutaneous fluid administration may be necessary in severe cases, as directed by a veterinarian.

  • Dietary Modification: A bland diet may help to alleviate symptoms.

  • Fecal Examination: Rule out pathogenic causes of diarrhea.

  • Dose Evaluation: If the diarrhea is severe and persistent, a dose reduction or temporary cessation of treatment may be warranted.

Hepatic Side Effects

Q5: I have detected elevated liver enzymes (ALT, AST) in the bloodwork of mice on a long-term Fluvoxamine study. What is the appropriate course of action?

A5: Fluvoxamine is metabolized by the liver and can be associated with elevated hepatic enzymes.[9][10][11]

  • Confirm the Findings: Repeat the blood test to confirm the elevated enzyme levels.

  • Assess the Magnitude: Mild, transient elevations may not require intervention. However, significant and progressive increases are a cause for concern.

  • Dose-Response Relationship: Evaluate if the enzyme elevation is dose-dependent. A dose reduction may be necessary.

  • Additional Diagnostics: Consider further diagnostics such as measuring bilirubin (B190676) and bile acids to assess liver function more comprehensively. An ultrasound or histopathological examination of the liver may be warranted in severe cases.[12][13]

  • Supportive Care: Liver-supportive supplements like S-adenosylmethionine (SAMe) or milk thistle may be considered after consulting with a veterinarian.

  • Discontinuation: If there are signs of liver failure (e.g., jaundice, ascites), Fluvoxamine administration should be stopped immediately.[10]

Neurological Side Effects

Q6: What is Serotonin (B10506) Syndrome and how do I recognize it in my animals?

A6: Serotonin Syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. It can occur with high doses of SSRIs like Fluvoxamine or with the co-administration of other serotonergic drugs.[4][5][7]

  • Clinical Signs: Key signs in animals include:

    • Autonomic hyperactivity: Tachycardia (rapid heart rate), hyperthermia (high body temperature), hypertension, mydriasis (dilated pupils), diarrhea, and vomiting.[1][4]

    • Neuromuscular signs: Tremors, muscle rigidity, hyperreflexia (overactive reflexes), and myoclonus (muscle twitching).[5]

    • Altered mental status: Agitation, restlessness, disorientation, and seizures.[4][5]

Q7: What should I do if I suspect an animal is developing Serotonin Syndrome?

A7: This is a medical emergency requiring immediate action.

  • Discontinue Fluvoxamine: Immediately stop the administration of Fluvoxamine and any other serotonergic agents.[5]

  • Veterinary Intervention: Seek immediate veterinary care.

  • Supportive Care: Treatment is primarily supportive and may include:

    • Intravenous fluids to maintain hydration and blood pressure.

    • Cooling measures to manage hyperthermia.

    • Benzodiazepines to control agitation and seizures.

    • Administration of a serotonin antagonist, such as cyproheptadine.[4][7]

Data Presentation: Quantitative Side Effects of Fluvoxamine in Animal Studies

The following tables summarize quantitative data on the side effects of Fluvoxamine from long-term animal studies. It is important to note that the data is compiled from different studies with varying methodologies, and direct comparison should be made with caution.

Table 1: Effects of Long-Term Fluvoxamine Administration on Hematological and Biochemical Parameters in Male Albino Rats (8 weeks)

ParameterControlFluvoxamine (9 mg/kg/day)Fluvoxamine (27 mg/kg/day)
Hematology
White Blood Cell CountNormalNo significant changeIncreased (Leukocytosis, Lymphocytosis, Monocytosis)
Liver Function
Alanine Aminotransferase (ALT)NormalIncreasedSignificantly Increased
Aspartate Aminotransferase (AST)NormalIncreasedSignificantly Increased
Kidney Function
CreatinineNormalIncreasedSignificantly Increased
UreaNormalIncreasedSignificantly Increased
Cardiac Function
Creatine Kinase-MB (CK-MB)NormalIncreasedSignificantly Increased

Data synthesized from a study by Galal et al. (2016). The study indicated that most of these alterations were reversed after an 8-week recovery period.[9]

Table 2: Effects of Fluvoxamine on Body Weight in Rats

Study TypeAnimal ModelFluvoxamine DoseDurationEffect on Body Weight
Hyperphagia StudyFood-restricted hyperphagic Wistar rats100 mg/kg/day (p.o.)10 daysInhibited weight gain and food intake
Normophagia StudyNormophagic Wistar rats100 mg/kg/day (p.o.)10 daysNo significant effect
Obesity Modelfa/fa Zucker ratsNot specified (i.p.)Not specifiedSignificant weight loss

Data compiled from studies by Shinozaki et al. (2008) and Heisler et al. (2001).[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Long-Term Oral Administration of Fluvoxamine in Rats

Objective: To assess the chronic toxicity of Fluvoxamine in rats.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • Fluvoxamine maleate

  • Distilled water (vehicle)

  • Oral gavage needles (16-18 gauge, 2-3 inches long)

  • Animal scale

  • Standard laboratory rodent diet and water

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., control, low dose, high dose).

  • Dose Preparation:

    • Prepare fresh solutions of Fluvoxamine in distilled water daily. For example, to prepare a 10 mg/kg dose for a 200g rat, dissolve the required amount of Fluvoxamine in a volume suitable for oral gavage (e.g., 1 ml).

    • The control group receives the vehicle (distilled water) only.

  • Administration:

    • Administer the prepared solution or vehicle once daily via oral gavage.

    • Gently restrain the rat and insert the gavage needle over the tongue into the esophagus. The tube should pass easily without force.

    • Deliver the solution slowly.

  • Monitoring:

    • Observe the animals daily for any clinical signs of toxicity.

    • Record body weight and food/water consumption weekly.

  • Blood Collection:

    • Collect blood samples at specified time points (e.g., baseline, mid-study, and end of the study) for hematological and biochemical analysis.

    • Blood can be collected via the tail vein for survival bleeds or via cardiac puncture as a terminal procedure under anesthesia.[2][3][9]

  • Necropsy and Histopathology:

    • At the end of the study, euthanize the animals and perform a gross necropsy.

    • Collect organs of interest (e.g., liver, kidneys, heart, testes) for histopathological examination.

Protocol 2: Monitoring and Management of Drug-Induced Weight Loss

Objective: To provide a standardized approach to monitoring and managing weight loss in animals during a long-term drug study.

Procedure:

  • Baseline Measurement: Record the body weight of each animal for at least three consecutive days before the first dose to establish a stable baseline.

  • Regular Monitoring:

    • Weigh each animal at least once a week, on the same day and at the same time.

    • If an animal shows a weight loss of more than 10% from its baseline, increase the frequency of weighing to daily.[1]

  • Intervention Thresholds:

    • 10-15% Weight Loss:

      • Increase monitoring frequency.

      • Provide supplemental feeding with highly palatable, high-calorie food.

      • Ensure easy access to food and water.

      • Notify the principal investigator and the institutional veterinarian.

    • 15-20% Weight Loss:

      • Continue intensive supportive care.

      • Consider a temporary reduction in the drug dose.

      • A veterinary consultation is mandatory.[3]

    • >20% Weight Loss:

      • This is generally considered a humane endpoint. The animal should be euthanized unless there is strong scientific justification to continue, which must be pre-approved by the Institutional Animal Care and Use Committee (IACUC).[2]

  • Record Keeping: Maintain detailed records of body weights, food and water intake, clinical observations, and any interventions provided for each animal.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action and side effects of Fluvoxamine.

Fluvoxamine_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Serotonin Serotonin (5-HT) Synaptic_Cleft->Serotonin Serotonin->SERT Reuptake Serotonin_Receptor Postsynaptic Serotonin Receptor Serotonin->Serotonin_Receptor Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Activation Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibits

Fluvoxamine's primary mechanism of action: SERT inhibition.

Sigma1_Receptor_Signaling cluster_0 Endoplasmic Reticulum cluster_1 Cellular Effects Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP Associated Ion_Channels Modulation of Ion Channels Sigma1R->Ion_Channels Modulates Calcium_Signaling Regulation of Calcium Signaling Sigma1R->Calcium_Signaling Regulates Fluvoxamine Fluvoxamine (Agonist) Fluvoxamine->Sigma1R Activates Neuroprotection Neuroprotection & Anti-inflammatory Effects Calcium_Signaling->Neuroprotection Fluvoxamine_Metabolism cluster_0 Liver (Hepatocytes) Fluvoxamine Fluvoxamine CYP1A2 CYP1A2 Fluvoxamine->CYP1A2 Metabolized by Fluvoxamine->CYP1A2 Inhibits CYP2D6 CYP2D6 Fluvoxamine->CYP2D6 Metabolized by Inactive_Metabolites Inactive Metabolites CYP1A2->Inactive_Metabolites CYP2D6->Inactive_Metabolites Experimental_Workflow_Troubleshooting Start Start of Long-Term Study Dosing Daily Fluvoxamine Administration Start->Dosing Monitoring Daily Clinical Observation Weekly Body Weight Dosing->Monitoring Adverse_Event Adverse Event Observed? Monitoring->Adverse_Event Continue_Study Continue Study as Planned Adverse_Event->Continue_Study No Troubleshooting Implement Troubleshooting Protocol (e.g., Supportive Care, Dose Adjustment) Adverse_Event->Troubleshooting Yes Continue_Study->Dosing End_of_Study End of Study Continue_Study->End_of_Study Resolution Adverse Event Resolved? Troubleshooting->Resolution Resolution->Continue_Study Yes Endpoint Humane Endpoint Met? Resolution->Endpoint No Endpoint->Troubleshooting No Euthanasia Euthanize Animal Endpoint->Euthanasia Yes

References

Improving the yield of Fluvoxamine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluvoxamine (B1237835) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the yield and purity of Fluvoxamine. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Fluvoxamine?

A1: The most common synthetic route for Fluvoxamine involves a three-step process:

  • Ketone Formation: This step typically involves a Grignard reaction between a derivative of 4-(trifluoromethyl)benzonitrile (B42179) and a suitable Grignard reagent, such as 4-methoxybutylmagnesium chloride, to form the key intermediate, 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one.[1][2][3]

  • Oximation: The resulting ketone is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form an oxime intermediate, predominantly the (E)-isomer.

  • O-Alkylation (Etherification): The oxime intermediate is subsequently alkylated with a 2-aminoethylating agent, like 2-chloroethylamine (B1212225) hydrochloride, in the presence of a base to yield Fluvoxamine free base.[4] This is then typically converted to the more stable maleate (B1232345) salt.

Q2: What are the critical factors that influence the overall yield of the synthesis?

A2: The overall yield is highly dependent on the efficiency of each step. Critical factors include the purity of starting materials, the choice of solvents and reagents (especially bases), reaction temperature, and reaction time.[5][6] Minimizing side reactions and optimizing purification methods at each stage are crucial for maximizing the final product yield.

Q3: What are some common impurities encountered during Fluvoxamine synthesis?

A3: Impurities can arise from side reactions in each step. Common impurities may include the (Z)-isomer of the oxime, unreacted intermediates, and byproducts from the O-alkylation step.[7] Running the alkylation reaction at temperatures above 50°C can lead to the formation of specific impurities. Purification of the final product, often by recrystallization or by forming a tartrate salt intermediate, is essential to remove these impurities.[7][8][9]

Synthesis Workflow and Troubleshooting

The following diagram illustrates the general synthetic workflow for Fluvoxamine.

Fluvoxamine_Synthesis cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Oximation cluster_2 Step 3: O-Alkylation cluster_3 Final Step: Salt Formation A 4-(Trifluoromethyl)benzonitrile C 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one A->C B 4-Methoxybutylmagnesium chloride (Grignard Reagent) B->C E (E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime C->E D Hydroxylamine HCl D->E G Fluvoxamine (Free Base) E->G F 2-Chloroethylamine HCl F->G I Fluvoxamine Maleate G->I H Maleic Acid H->I

A simplified workflow for the synthesis of Fluvoxamine Maleate.

Troubleshooting Guides

Problem Area 1: Low Yield in Ketone Formation (Grignard Reaction)
Click to expand troubleshooting guide for Step 1.

Q: The Grignard reaction for the synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one has a low yield. What are the possible causes and solutions?

A: Low yields in Grignard reactions are common and can often be attributed to the following factors:

  • Moisture Contamination: Grignard reagents are highly reactive with water.

    • Solution: Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.[10][11]

  • Inactive Magnesium Surface: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.

    • Solution: Activate the magnesium surface by using a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings before the reaction.[10][11][12]

  • Improper Reaction Temperature: The temperature needs to be controlled to ensure a stable reaction.

    • Solution: Maintain the reaction temperature between 20-30°C during the addition of 4-(trifluoromethyl)benzonitrile to the Grignard reagent.[1]

  • Slow Reaction Initiation: Sometimes the reaction is slow to start.

    • Solution: A small amount of an initiator like methyl iodide can be used. The reaction temperature can be maintained between 60-80°C to ensure the formation of the Grignard reagent.[1]

Grignard_Troubleshooting Start Low Yield in Grignard Reaction Check_Moisture Is all glassware and are all reagents completely anhydrous? Start->Check_Moisture Dry_Apparatus Action: Thoroughly dry all glassware and use anhydrous solvents. Check_Moisture->Dry_Apparatus No Check_Mg_Activity Is the magnesium surface activated? Check_Moisture->Check_Mg_Activity Yes Dry_Apparatus->Check_Moisture Activate_Mg Action: Activate Mg with iodine or 1,2-dibromoethane. Check_Mg_Activity->Activate_Mg No Check_Temp Is the reaction temperature controlled at 20-30°C? Check_Mg_Activity->Check_Temp Yes Activate_Mg->Check_Mg_Activity Control_Temp Action: Maintain temperature between 20-30°C. Check_Temp->Control_Temp No Success Yield Improved Check_Temp->Success Yes Control_Temp->Check_Temp

A troubleshooting flowchart for the Grignard reaction step.
Problem Area 2: Low Yield and Impurity in Oximation
Click to expand troubleshooting guide for Step 2.

Q: The oximation of the ketone results in a low yield of the desired (E)-isomer. How can this be improved?

A: Achieving a high yield of the correct isomer is crucial in this step. Consider the following:

  • Choice of Base and Solvent: The base and solvent system can significantly influence the reaction outcome.

    • Solution: A combination of sodium carbonate granules as the base and methanol (B129727) as the solvent has been shown to be effective, leading to a high yield of the desired (E)-isomer.[5]

  • Reaction Temperature and Time: These parameters need to be optimized to drive the reaction to completion while minimizing side reactions.

    • Solution: Maintaining the reaction temperature at 45-50°C for 8-10 hours has been reported to give good results.[5]

  • Incomplete Reaction: The reaction may not go to completion if the conditions are not optimal.

    • Solution: Ensure proper mixing and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ketone.

ParameterRecommended ConditionExpected Outcome
Base Sodium Carbonate GranulesHigh selectivity for the (E)-isomer
Solvent MethanolGood solubility for reactants
Temperature 45-50°COptimal reaction rate
Time 8-10 hoursHigh conversion to the oxime
Problem Area 3: Low Yield and Impurities in O-Alkylation
Click to expand troubleshooting guide for Step 3.

Q: The final O-alkylation step is producing significant impurities and a low yield of Fluvoxamine. What are the key optimization parameters?

A: This final step is critical for the overall yield and purity of Fluvoxamine. The following table summarizes the impact of different solvents and bases on the reaction outcome.

SolventBaseYield (%)Purity (%)Reference
n-ButanolSodium Hydroxide (B78521)93.299.81[6]
2-MethyltetrahydrofuranSodium Hydroxide85.699.53[6]
TolueneSodium Hydroxide82.499.62[6]
n-HeptaneSodium Hydroxide78.999.15[6]
n-ButanolPotassium Hydroxide90.599.76[6]
n-ButanolSodium Carbonate82.799.25[6]
n-ButanolSodium Bicarbonate75.398.96[6]
  • Optimal Conditions: Based on the data, using n-butanol as the solvent with sodium hydroxide as the base provides the highest yield and excellent purity.[6]

  • Temperature Control: The reaction temperature for the alkylation should be carefully controlled. A temperature of 40-45°C is recommended to minimize the formation of impurities. Temperatures of 30-35°C may lead to an incomplete reaction and lower yield, while temperatures above 50°C can increase the formation of byproducts.[5][7]

  • Purification: If impurities are still present, a purification step involving the formation of fluvoxamine tartrate can be employed. This involves converting the crude fluvoxamine free base to its tartrate salt, which can be isolated with high purity, and then converting it back to the free base before forming the final maleate salt.[8][9]

Detailed Experimental Protocols

Click for detailed experimental protocols.
Protocol 1: Synthesis of 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one

This protocol is based on a high-yield Grignard reaction.[1]

  • Preparation of Grignard Reagent: In a dry reactor under an inert atmosphere, add magnesium chips and a suitable solvent (e.g., toluene). Heat to remove a small portion of the solvent to ensure anhydrous conditions. Cool and add a small amount of 1-chloro-4-methoxybutane (B125409) and an initiator (e.g., methyl iodide). Once the reaction starts, slowly add the remaining 1-chloro-4-methoxybutane while maintaining the temperature between 60-80°C. After the addition is complete, continue to stir for at least 1 hour.

  • Grignard Reaction: Dissolve 4-(trifluoromethyl)benzonitrile in toluene. Slowly add this solution to the prepared Grignard reagent, maintaining the temperature between 20-30°C. Stir for 2 hours after the addition is complete.

  • Work-up: Filter the reaction mixture. To the filtrate, add a 10% hydrochloric acid solution until the pH is ≤ 2. Separate the organic phase and wash it with water until the pH is neutral.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the desired ketone. The expected yield is over 80%.[1]

Protocol 2: Synthesis of (E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime

This protocol is optimized for the formation of the desired (E)-isomer.[5]

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one in methanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride and sodium carbonate granules to the solution.

  • Reaction: Heat the mixture to 45-50°C and stir for 8-10 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 25-30°C and filter to remove inorganic salts.

  • Isolation: Evaporate the methanol under reduced pressure. Add water to the residue and extract with hexane (B92381). Cool the hexane layer to -10 to -5°C to crystallize the product. Filter the solid and dry to obtain the oxime.

Protocol 3: Synthesis of Fluvoxamine Maleate

This protocol utilizes the optimized conditions for the O-alkylation step.[6]

  • Reaction Setup: In a reaction vessel, dissolve the (E)-oxime intermediate from the previous step in n-butanol.

  • Addition of Reagents: Add powdered sodium hydroxide and 2-chloroethylamine hydrochloride. The molar ratio of oxime to 2-chloroethylamine hydrochloride to sodium hydroxide should be approximately 1:1.05:3.5.[6]

  • Reaction: Heat the mixture to 30-35°C and stir for 2 hours.

  • Formation of Maleate Salt: After the reaction is complete, add water and stir. Separate the organic phase and add a solution of maleic acid in water. Stir for 2.5 hours at 20-30°C to precipitate the crude Fluvoxamine maleate.

  • Purification (Recrystallization): Add water to the crude product and heat to 40-45°C until dissolved. Adjust the pH to 5.3-5.5 with a sodium carbonate solution. Cool the solution to 10-15°C to crystallize the pure Fluvoxamine maleate. Filter, wash with cold water, and dry. The expected yield is over 90% with a purity of >99.8%.[6]

References

Technical Support Center: Troubleshooting Inconsistent Results in Fluvoxamine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments involving Fluvoxamine. The following troubleshooting guides and frequently asked questions (FAQs) address specific problems to help ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for Fluvoxamine that I should consider in my experimental design?

A1: Fluvoxamine's primary mechanism is the selective inhibition of the serotonin (B10506) transporter (SERT), which increases serotonin concentration in the synaptic cleft.[1] However, it is also a potent agonist for the Sigma-1 receptor (S1R), an intracellular chaperone protein at the endoplasmic reticulum.[1][2][3][4] This S1R agonism is thought to mediate some of its anti-inflammatory and neuroprotective effects.[2][3][5] Your experimental design should account for both on-target (SERT inhibition) and potential off-target (S1R agonism) effects.[2]

Q2: What are the recommended storage and preparation methods for Fluvoxamine to ensure its stability?

A2: Fluvoxamine maleate (B1232345) is typically supplied as a white crystalline powder.[1] For long-term stability (≥4 years), it should be stored as a crystalline solid at -20°C.[1][6] The powder form is relatively stable when exposed to visible light or heat.[1][7] However, it is sensitive to degradation under acidic, basic, and oxidative conditions, as well as UV radiation.[7][8][9]

When preparing stock solutions, it is recommended to use organic solvents such as ethanol, DMSO, or dimethyl formamide (B127407) (DMF), in which it is freely soluble.[1][6] It is advisable to purge the solvent with an inert gas before preparing the stock solution.[1][6] For aqueous solutions, the solubility is limited (~5 mg/mL in PBS, pH 7.2), and it is not recommended to store aqueous solutions for more than one day.[1][6] Gentle heating and/or sonication can aid dissolution if precipitation occurs.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Cell Viability Assays

Q: My cell viability assays (e.g., MTT, Resazurin) are showing inconsistent results after Fluvoxamine treatment. What could be the cause?

A: Several factors can contribute to variability in cell viability assays. Consider the following troubleshooting steps:

  • Fluvoxamine Instability: Fluvoxamine can be sensitive to light. Ensure that your stock solutions and treatment media are protected from light during preparation, storage, and incubation.[7][10]

  • Inconsistent Cell Seeding Density: Variations in the initial number of cells will lead to variable results. Optimize your cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[10][11]

  • Assay Interference: Some assay reagents can interact with Fluvoxamine or may be toxic to cells with prolonged exposure. Carefully follow the manufacturer's protocol for your viability assay, paying close attention to incubation times. Consider using an alternative viability assay based on a different principle (e.g., ATP measurement vs. metabolic activity) to confirm your findings.[10]

  • Vehicle Control Issues: Ensure you are using an appropriate vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells, as the solvent itself can have effects on cell viability.[11]

Issue 2: Unexpected Levels of Cell Death Observed

Q: I'm observing higher-than-expected cytotoxicity in my cell line after Fluvoxamine treatment. How can I troubleshoot this?

A: Unexpected cell death can stem from several sources. Here is a systematic approach to identify the cause:

  • Confirm Drug Concentration and Purity: Verify the concentration of your Fluvoxamine stock solution using a validated analytical method (see Table 2). Ensure the purity of your compound, as contaminants could induce cytotoxicity.[11]

  • Determine the IC50: Employ a standardized quantitative cell viability assay, such as a Resazurin-based assay, to determine the half-maximal inhibitory concentration (IC50) of Fluvoxamine in your specific cell line.[11] This will help you work within a relevant concentration range.

  • Consider Off-Target Effects: Fluvoxamine's high affinity for the Sigma-1 receptor can modulate various cellular processes.[11] It has also been shown to inhibit actin polymerization by suppressing the FAK and Akt/mTOR signaling pathway, which could lead to apoptosis in certain cell types.[11]

  • Control Experimental Conditions: Maintain consistency in cell seeding density and use appropriate vehicle controls.[11]

Issue 3: Lack of Expected Neuroprotective Effect

Q: My in vitro experiment is not showing the expected neuroprotective effect of Fluvoxamine. What could be the problem?

A: If you are not observing the anticipated neuroprotective effects, consider these potential issues:

  • Sub-optimal Fluvoxamine Concentration: The neuroprotective effects of Fluvoxamine are dose-dependent. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell model and neurotoxic insult.[10]

  • Cell Model Lacks Key Mediator: The chosen cell line may not express sufficient levels of the Sigma-1 Receptor (S1R), which is believed to mediate some of Fluvoxamine's neuroprotective effects. Verify S1R expression in your cell model using techniques like Western blot or qPCR.[10]

  • Severity of the Neurotoxic Insult: The concentration or duration of the neurotoxic agent may be too high, causing overwhelming cell death that cannot be rescued. Titrate the concentration of the neurotoxic agent to induce a sub-maximal level of cell death (e.g., 50-70% viability).[10]

  • Cell-Type Specificity: The response to Fluvoxamine can vary significantly between different cell lines and primary neuronal cultures. It is essential to empirically determine the optimal concentration and treatment conditions for each cell type used in your studies.[10]

Issue 4: Variability in Cytokine Production Assays

Q: My experiments measuring cytokine levels (e.g., IL-6, TNF-α) after Fluvoxamine treatment are inconsistent. How can I improve reproducibility?

A: Fluvoxamine can modulate cytokine production, often through its action on the Sigma-1 receptor and subsequent effects on the IRE1 pathway.[3][5] To improve consistency:

  • Ensure Robust S1R Expression: Similar to neuroprotection studies, confirm that your cell model expresses adequate levels of the Sigma-1 receptor.

  • Control for Inflammatory Stimulus: The concentration and timing of the inflammatory stimulus (e.g., LPS) are critical. Ensure consistent application across all experimental conditions.

  • Precise Timing of Fluvoxamine Treatment: The timing of Fluvoxamine administration relative to the inflammatory stimulus can significantly impact the outcome. Establish a clear and consistent timeline for your treatments.

  • Use a Validated Cytokine Detection Method: Whether using ELISA, flow cytometry, or other methods, ensure your assay is validated for sensitivity and specificity for the cytokines of interest.

Data Presentation

Table 1: Solubility of Fluvoxamine Maleate

SolventSolubilityReference
WaterSparingly soluble[1]
PBS (pH 7.2)~5 mg/mL[1][6]
Ethanol~25 mg/mL[1][6]
DMSO~30 mg/mL[1][6]
Dimethyl Formamide (DMF)~30 mg/mL[1][6]
MethanolFreely soluble[1]

Table 2: Analytical Methods for Fluvoxamine Quantification

MethodWavelength/ConditionsDetection LimitLinearity RangeReference
UV Spectrophotometry230-246 nm-2-30 µg/mL[8][9]
UV Spectrophotometry (in 0.1N HCl)246 nm-5-10 µg/mL[8][12]
RP-HPLCC18 column, varied mobile phases0.394 µg/mL1-80 µg/mL[7][8][9]
Spectrofluorometry (with Fluorescamine)Excitation: 383 nm, Emission: 481 nm0.01 µg/mL0.1-1.1 µg/mL[8][9]

Experimental Protocols

Protocol 1: Resazurin-Based Cell Viability Assay

This protocol provides a method to determine the cytotoxicity of Fluvoxamine.

Materials:

  • 96-well cell culture plates

  • Resazurin sodium salt stock solution (e.g., 1 mg/mL in PBS)

  • Fluvoxamine stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of Fluvoxamine in a complete cell culture medium. Include vehicle-only (e.g., DMSO) and media-only controls.

  • Add the Fluvoxamine dilutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 48-96 hours).

  • Prepare a working solution of Resazurin in the cell culture medium and add it to each well to a final concentration of 0.1-0.2 mg/mL.

  • Incubate for 2-6 hours, protected from light.

  • Measure fluorescence with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[11]

Protocol 2: Western Blot for Sigma-1 Receptor Expression

This protocol allows for the verification of Sigma-1 receptor (S1R) expression in your cell model.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against S1R

  • Secondary antibody conjugated to HRP

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Chemiluminescent substrate

Procedure:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

  • Quantify the protein concentration of each sample.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-S1R antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate.[10]

Visualizations

Fluvoxamine_Signaling_Pathways cluster_ER Endoplasmic Reticulum Sigma-1R Sigma-1R IRE1 IRE1 Sigma-1R->IRE1 Modulates Neuroprotection Neuroprotection Sigma-1R->Neuroprotection Promotes Inflammation Inflammation (Cytokine Production) IRE1->Inflammation Regulates Fluvoxamine Fluvoxamine Fluvoxamine->Sigma-1R Activates SERT SERT Fluvoxamine->SERT Inhibits Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Mediates

Caption: Fluvoxamine's dual mechanism of action.

Experimental_Workflow start Start Experiment prep Prepare Fluvoxamine Stock Solution start->prep culture Cell Seeding & Culture prep->culture treatment Fluvoxamine Treatment (Dose-Response) culture->treatment assay Perform Assay (e.g., Viability, Cytokine) treatment->assay analysis Data Analysis assay->analysis troubleshoot Inconsistent Results? analysis->troubleshoot review Review Protocol (Stability, Controls, etc.) troubleshoot->review Yes end End troubleshoot->end No review->treatment

Caption: General experimental workflow for Fluvoxamine studies.

Troubleshooting_Logic start Inconsistent Results check_reagents Verify Reagent Stability & Concentration start->check_reagents check_protocol Review Experimental Protocol check_reagents->check_protocol check_controls Assess Vehicle & Positive/Negative Controls check_protocol->check_controls check_cell_model Validate Cell Model (e.g., S1R Expression) check_controls->check_cell_model optimize Optimize Assay Parameters (e.g., Incubation Time, Dose) check_cell_model->optimize repeat_exp Repeat Experiment optimize->repeat_exp

Caption: Logical steps for troubleshooting inconsistent results.

References

Fluvoxamine stability in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of fluvoxamine (B1237835) in various solvents and under different storage conditions. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of fluvoxamine maleate (B1232345)?

A1: For long-term storage, fluvoxamine maleate stock solutions can be prepared in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF). The solubility is approximately 30 mg/mL in DMSO and DMF, and about 25 mg/mL in ethanol.[1] It is recommended to purge the solvent with an inert gas before preparing the stock solution.[1][2]

Q2: What are the optimal storage conditions for fluvoxamine maleate powder and stock solutions?

A2: Fluvoxamine maleate as a crystalline solid should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1][2] Stock solutions in organic solvents like DMSO, ethanol, or DMF should also be stored at -20°C.[3] One source suggests that in solvent, fluvoxamine maleate is stable for 6 months at -80°C and for 1 month at -20°C when sealed and protected from moisture.[4] Aqueous solutions are less stable and it is recommended to use them within one day of preparation.[1][2]

Q3: How stable is fluvoxamine in aqueous solutions?

A3: Fluvoxamine is sparingly soluble in water.[5] Aqueous solutions of fluvoxamine maleate are not recommended for long-term storage and should ideally be prepared fresh for each experiment or stored for no more than one day.[1][2] The stability in aqueous solutions is significantly lower than in organic solvents, and the compound is susceptible to degradation, especially when exposed to light.[6]

Q4: Is fluvoxamine sensitive to light?

A4: Yes, fluvoxamine maleate solutions are sensitive to UV light and, to a lesser extent, visible light.[6] Exposure to UV light can lead to significant degradation.[6] Therefore, it is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil. The bulk powder shows slight degradation upon exposure to visible light.[6]

Q5: What are the main degradation pathways for fluvoxamine?

A5: Fluvoxamine is known to degrade under acidic, basic, and oxidative conditions.[6][7][8][9] The primary degradation pathways involve hydrolysis and oxidation. Under hydrolytic conditions, the ether linkage and the oxime group can be targeted. Oxidative degradation can also occur. Photo-isomerization to the (Z)-isomer upon exposure to UV light is another degradation pathway.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or weaker-than-expected results in cell-based assays. Degradation of fluvoxamine in the aqueous cell culture medium.Prepare fresh dilutions of fluvoxamine from a frozen stock solution in organic solvent immediately before each experiment. Minimize the exposure of the treatment media to light.
Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. The concentration of fluvoxamine exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility.Increase the final volume of the aqueous buffer to lower the final fluvoxamine concentration. Ensure the final DMSO concentration is sufficient to maintain solubility, but be mindful of its potential effects on the experimental system. Gentle heating and/or sonication can also aid dissolution.[2]
Variability between experiments conducted on different days. Instability of stored aqueous working solutions or degradation of stock solution.Always use freshly prepared aqueous solutions. For stock solutions in organic solvents, aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C and protect from light.
Appearance of unknown peaks in HPLC analysis. Degradation of the fluvoxamine sample.Review the sample preparation and storage procedures. Ensure that solvents are of high purity and that the sample has been protected from light and elevated temperatures. Compare the retention times of the unknown peaks with those of known degradation products if available.

Stability Data Summary

The following tables summarize the stability of fluvoxamine maleate under various stress conditions as reported in forced degradation studies.

Table 1: Stability of Fluvoxamine Maleate in Solution under Forced Degradation Conditions

ConditionSolvent/MediumTemperatureDurationDegradation (%)Reference
Acid Hydrolysis0.5 M HCl80°C10 min~62%[6][7]
Basic Hydrolysis2 M NaOH80°C40 min~45%[6][7]
Oxidation10% H₂O₂80°C30 min~26%[6]
Thermal (Solution)Water with 10% Acetonitrile (B52724)Not Specified5 days~24%[6]
Visible Light (Solution)Water with 10% AcetonitrileNot Specified5 days~18%[6]
UV Light (Solution)Water with 10% AcetonitrileNot Specified5 daysSignificant[6]

Table 2: Stability of Fluvoxamine Maleate Bulk Powder under Forced Degradation Conditions

ConditionDurationDegradation (%)Reference
Thermal5 daysNo significant degradation[6]
Visible Light5 days~7%[6]
UV Light5 daysSignificant[6]

Experimental Protocols

Preparation of Fluvoxamine Maleate Stock Solution

This protocol describes the preparation of a concentrated stock solution of fluvoxamine maleate in an organic solvent, suitable for long-term storage.

Materials:

  • Fluvoxamine maleate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Aseptically weigh the desired amount of fluvoxamine maleate powder.

  • Transfer the powder to a sterile vial.

  • Add the required volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration (e.g., 30 mg/mL).

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Forced Degradation Study Protocol (Acid Hydrolysis Example)

This protocol outlines a typical procedure for investigating the stability of fluvoxamine under acidic conditions.

Materials:

  • Fluvoxamine maleate

  • 0.5 M Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization

  • HPLC-grade water and acetonitrile

  • Volumetric flasks

  • Heating block or water bath

  • HPLC system with a suitable column (e.g., Nova-Pak CN)[6][8][9][11]

Procedure:

  • Prepare a solution of fluvoxamine maleate in a mixture of water and acetonitrile (e.g., 500 µg/mL in water containing 10% acetonitrile).[6]

  • Add an equal volume of 0.5 M HCl to the fluvoxamine solution.

  • Incubate the solution at 80°C for 10 minutes.[6][7]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution by adding an appropriate amount of NaOH solution.

  • Dilute the sample with the HPLC mobile phase to a suitable concentration for analysis.

  • Analyze the sample by a validated stability-indicating HPLC method to determine the percentage of degradation.

Visualizations

Fluvoxamine Degradation Pathway

The following diagram illustrates the potential degradation pathways of fluvoxamine under various stress conditions.

Fluvoxamine_Degradation Potential Degradation Pathways of Fluvoxamine Fluvoxamine Fluvoxamine Acid Acid Hydrolysis (e.g., 0.5 M HCl, 80°C) Fluvoxamine->Acid susceptible Base Base Hydrolysis (e.g., 2 M NaOH, 80°C) Fluvoxamine->Base susceptible Oxidation Oxidation (e.g., 10% H₂O₂) Fluvoxamine->Oxidation susceptible UV_Light UV Light Fluvoxamine->UV_Light sensitive Metabolism Metabolism (in vivo) Fluvoxamine->Metabolism Degradation_Product_1 Hydrolytic Degradation Products Acid->Degradation_Product_1 Base->Degradation_Product_1 Oxidative_Product Oxidative Degradation Products Oxidation->Oxidative_Product Z_Isomer (Z)-Isomer UV_Light->Z_Isomer Fluvoxamine_Acid Fluvoxamine Acid (Major Metabolite) Metabolism->Fluvoxamine_Acid

Caption: Potential degradation pathways of fluvoxamine.

Experimental Workflow for Stability Testing

This diagram outlines a general workflow for assessing the stability of a fluvoxamine solution.

Stability_Workflow General Workflow for Fluvoxamine Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Solution Prepare Fluvoxamine Solution in chosen solvent Initial_Analysis Initial Analysis (t=0) (e.g., HPLC) Prep_Solution->Initial_Analysis Store_Samples Store aliquots under different conditions (e.g., Temp, Light) Initial_Analysis->Store_Samples Time_Point_Analysis Analyze samples at specific time points Store_Samples->Time_Point_Analysis Data_Analysis Compare results to t=0 and calculate degradation Time_Point_Analysis->Data_Analysis

Caption: Workflow for fluvoxamine stability testing.

References

Technical Support Center: Refining Analytical Methods for Fluvoxamine Detection in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Fluvoxamine in brain tissue. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

Q1: I am observing low recovery of Fluvoxamine from brain tissue homogenates. What are the potential causes and solutions?

A1: Low recovery of Fluvoxamine from brain tissue is a common issue, often stemming from the complex and lipid-rich nature of the matrix. Here are several potential causes and troubleshooting steps:

  • Inefficient Cell Lysis and Homogenization: The initial disruption of the brain tissue is critical for releasing the analyte.

    • Troubleshooting:

      • Ensure the homogenization method is adequate. Mechanical methods like bead beating or ultrasonication are generally more efficient for tough tissues than manual homogenization.

      • Optimize the homogenization buffer. Ensure the pH is suitable for Fluvoxamine stability and that the buffer volume is sufficient to create a manageable homogenate viscosity.

  • Suboptimal Extraction Method: The choice of extraction technique significantly impacts recovery.

    • Troubleshooting:

      • Protein Precipitation (PPT): While simple, PPT with acetonitrile (B52724) or methanol (B129727) can result in incomplete precipitation of proteins and co-extraction of interfering substances, leading to lower recovery and significant matrix effects. Consider using colder solvents or alternative precipitating agents.

      • Liquid-Liquid Extraction (LLE): The choice of organic solvent is crucial. Fluvoxamine is a moderately lipophilic compound, so solvents like methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and isoamyl alcohol can be effective. Optimize the pH of the aqueous phase to ensure Fluvoxamine is in its non-ionized form to partition into the organic layer.

      • Solid-Phase Extraction (SPE): This technique often provides the cleanest extracts and highest recovery. Use a polymeric reversed-phase or mixed-mode cation exchange sorbent. Ensure proper conditioning of the SPE cartridge and optimize the wash and elution steps. A weak organic wash can remove interferences without eluting the analyte, and a stronger organic solvent (e.g., methanol with a small percentage of ammonia) can then be used for elution.

  • Analyte Binding: Fluvoxamine may bind to proteins and lipids in the brain matrix.

    • Troubleshooting:

      • The addition of a small amount of acid to the homogenization buffer can help disrupt protein binding.

      • Ensure thorough vortexing and mixing during the extraction process to maximize the disruption of analyte-matrix interactions.

Q2: I am experiencing significant matrix effects, particularly ion suppression, in my LC-MS/MS analysis of Fluvoxamine in brain tissue. How can I mitigate this?

A2: Matrix effects are a major challenge in bioanalysis, especially with complex matrices like brain tissue, which is rich in phospholipids (B1166683) and other endogenous components that can interfere with the ionization of the target analyte.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Troubleshooting:

      • Switch from protein precipitation to a more rigorous extraction method like LLE or SPE. SPE is particularly effective at removing phospholipids.

      • If using LLE, consider a back-extraction step to further clean up the sample.

  • Optimize Chromatographic Separation: Ensure that Fluvoxamine is chromatographically separated from the majority of matrix components.

    • Troubleshooting:

      • Use a column with a different selectivity (e.g., a biphenyl (B1667301) or pentafluorophenyl phase instead of a standard C18).

      • Adjust the mobile phase gradient to achieve better separation of the analyte from the early-eluting, highly polar matrix components and the late-eluting lipids.

      • Consider using a smaller particle size column (UHPLC) for improved resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Fluvoxamine-d4) is the gold standard for correcting matrix effects.

    • Troubleshooting:

      • Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects. The ratio of the analyte to the SIL-IS will therefore remain constant, leading to more accurate and precise quantification.

  • Modify Mass Spectrometry Source Conditions:

    • Troubleshooting:

      • Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for Fluvoxamine while minimizing the influence of co-eluting matrix components.

Chromatography & Detection

Q3: I am observing poor peak shape (e.g., tailing or fronting) for Fluvoxamine in my HPLC-UV or LC-MS/MS analysis. What could be the cause?

A3: Poor peak shape can compromise the accuracy and precision of your analysis. The following are common causes and solutions:

  • Column Overload: Injecting too much analyte can lead to peak fronting.

    • Troubleshooting: Dilute the sample or reduce the injection volume.

  • Secondary Interactions with the Stationary Phase: Fluvoxamine has a basic amine group that can interact with residual acidic silanols on silica-based columns, causing peak tailing.

    • Troubleshooting:

      • Use a high-purity, end-capped silica (B1680970) column.

      • Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (typically 0.1%). Note: TEA is not suitable for MS detection.

      • For LC-MS/MS, use a mobile phase with a low concentration of an acidic modifier like formic acid or acetic acid to ensure the amine group is protonated.

      • Operate at a lower pH (e.g., pH 3-4) to ensure the analyte is consistently protonated and to minimize interactions with silanols.

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to peak shape issues.

    • Troubleshooting:

      • Use a guard column to protect the analytical column.

      • Implement a column washing procedure after each batch of samples.

      • If the problem persists, try flushing the column with a series of strong solvents or replace the column.

Q4: My Fluvoxamine signal is unstable or drifting. What should I check?

A4: Signal instability can arise from various parts of the analytical system.

  • HPLC System Issues:

    • Troubleshooting:

      • Check for leaks in the pump, injector, and fittings.

      • Ensure the mobile phase is properly degassed to prevent air bubbles in the pump and detector.

      • Verify that the pump is delivering a stable and consistent flow rate.

  • Detector Issues (UV):

    • Troubleshooting:

      • Check the lamp energy. An aging lamp can cause signal drift.

      • Ensure the detector is properly warmed up.

  • Mass Spectrometer Issues:

    • Troubleshooting:

      • Clean the ion source. Contamination from the brain tissue matrix can build up on the source components, leading to signal instability.

      • Check for stable spray in the ESI source.

      • Ensure the mass spectrometer has been recently calibrated.

Data Presentation

Table 1: Comparison of Extraction Methods for Fluvoxamine from Brain Tissue

Extraction MethodPrincipleTypical Recovery (%)Matrix Effect LevelThroughput
Protein Precipitation (PPT) Protein denaturation and precipitation with an organic solvent (e.g., Acetonitrile).70-85%HighHigh
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.80-95%ModerateModerate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.>90%LowLow to Moderate

Experimental Protocols

Protocol 1: Sample Preparation of Brain Tissue using Solid-Phase Extraction (SPE)

  • Homogenization:

    • Weigh approximately 100 mg of brain tissue.

    • Add 400 µL of homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) and the internal standard (e.g., Fluvoxamine-d4).

    • Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the centrifuged homogenate onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar and non-polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Fluvoxamine

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Fluvoxamine: Monitor the appropriate precursor to product ion transition.

    • Fluvoxamine-d4 (IS): Monitor the appropriate precursor to product ion transition.

Mandatory Visualizations

Fluvoxamine_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Presynaptic Presynaptic Neuron Serotonin (B10506) Serotonin (5-HT) Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft Receptor 5-HT Receptor SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin->Receptor Binds Vesicle Vesicle Vesicle->Presynaptic Release SERT->Presynaptic Signal Neuronal Signal Transduction Receptor->Signal Activates Fluvoxamine Fluvoxamine Fluvoxamine->SERT Blocks

Caption: Mechanism of action of Fluvoxamine as a selective serotonin reuptake inhibitor (SSRI).

experimental_workflow start Brain Tissue Sample homogenization Homogenization (with Internal Standard) start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis troubleshooting_logic problem Analytical Problem (e.g., Low Recovery, Poor Peak Shape) sample_prep Check Sample Preparation problem->sample_prep hplc_system Check HPLC/LC System problem->hplc_system ms_system Check MS System problem->ms_system extraction Optimize Extraction Method (PPT, LLE, SPE) sample_prep->extraction homogenization Verify Homogenization Efficiency sample_prep->homogenization column Inspect Column (Contamination, Age) hplc_system->column mobile_phase Check Mobile Phase (pH, Composition, Degassing) hplc_system->mobile_phase leaks Check for Leaks hplc_system->leaks source Clean Ion Source ms_system->source calibration Verify MS Calibration ms_system->calibration

Technical Support Center: Minimizing Variability in Fluvoxamine-Treated Animal Cohorts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing fluvoxamine (B1237835) in animal studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant inter-individual variability in the behavioral response to the same dose of fluvoxamine. What are the potential causes?

A1: High variability in response to fluvoxamine is a common challenge and can stem from several factors:

  • Genetic Differences: Variations in the genes encoding for metabolic enzymes, particularly Cytochrome P450 (CYP) isozymes like CYP2D6 and CYP1A2, can lead to significant differences in drug metabolism and clearance among animals, even within the same strain.[1][2][3]

  • Gut Microbiome: The composition of the gut microbiota can influence the metabolism of fluvoxamine.[4][5] Certain bacteria possess enzymes that can alter the drug's structure and bioavailability.[4][6] The gut microbiome can also indirectly affect host drug metabolism.[6][7]

  • Environmental Stressors: Stress can significantly impact physiological responses and drug metabolism. For instance, oxidative stress has been shown to lower plasma and brain concentrations of fluvoxamine in rats.[8] Early life stress, such as maternal separation, can also alter long-term responses to the drug.[9]

  • Diet and Housing: Components in animal feed or bedding can induce or inhibit CYP enzymes, leading to altered fluvoxamine metabolism.[10] Concurrent availability of food has also been shown to decrease the potency of fluvoxamine in reducing ethanol (B145695) self-administration in rats.[11]

  • Underlying Health Status: Subclinical health issues, particularly those affecting liver function, can impair drug metabolism and lead to inconsistent plasma levels.[10]

Q2: How can we standardize our dosing procedure to minimize variability?

A2: Consistent and accurate drug administration is critical. Here are some best practices:

  • Precise Dosing: Always use precise dosing methods like oral gavage for oral administration to ensure each animal receives the intended dose.[10] For parenteral routes, ensure proper technique and appropriate injection volumes.[12][13]

  • Fresh Solutions: Prepare fresh drug solutions daily to avoid degradation.[10]

  • Vehicle Control: Use a consistent vehicle for drug preparation (e.g., 0.9% saline) and include a vehicle-only control group in your experimental design.[10]

  • Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before starting the experiment to reduce stress-induced variability.[10]

Q3: What is the recommended washout period for fluvoxamine in rodents?

A3: The elimination half-life of fluvoxamine after a single dose is approximately 12-15 hours in humans, but this can be prolonged at a steady state.[3][14] While specific half-life data in different rodent strains can vary, a washout period of at least 5-7 half-lives is generally recommended to ensure complete clearance of the drug. Therefore, a washout period of 3 to 5 days is a reasonable starting point, but it may need to be empirically determined for your specific animal model and dosing regimen.

Q4: Can the sex of the animals influence the effects of fluvoxamine?

A4: While the provided search results do not explicitly detail sex-specific differences in fluvoxamine response in animals, it is a well-established principle in pharmacology that sex can be a significant variable. Hormonal differences can influence drug metabolism and distribution. Therefore, it is best practice to either use animals of a single sex or to balance the number of males and females in each experimental group and analyze the data for sex-specific effects.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps
Inconsistent behavioral effects at the same dosage across cohorts. Genetic variability in metabolic enzymes (CYP450).[1][2] Differences in gut microbiome composition.[4][5] Environmental stressors.[8][9] Diet or bedding components interacting with drug metabolism.[10]1. Use a genetically homogeneous animal strain if possible. 2. Consider co-housing animals or using littermates to normalize the gut microbiome. 3. Standardize environmental conditions (light cycle, temperature, handling procedures) to minimize stress.[15] 4. Use certified, standardized chow and bedding to avoid unknown enzyme inducers/inhibitors.
Unexpected sedative or hyperactive effects. Dose may be too high or too low, falling outside the therapeutic window. Interaction with other compounds in the environment or diet.[10]1. Perform a dose-response study to determine the optimal therapeutic window for your specific behavioral test.[10] 2. Review all experimental conditions, including diet and bedding, to eliminate potential interacting compounds.[10]
High variability in plasma concentrations of fluvoxamine. Non-linear pharmacokinetics.[3] Inconsistent dosing technique.[10] Individual differences in absorption and metabolism.[16][17]1. Be aware that fluvoxamine can exhibit non-linear kinetics, meaning that dose increases may lead to disproportionately higher plasma concentrations.[3] 2. Ensure highly consistent and accurate dosing procedures (e.g., oral gavage).[10] 3. If feasible, measure plasma concentrations in a subset of animals to correlate with behavioral outcomes.
Loss of drug effect over time with chronic dosing. Development of tolerance. Changes in metabolic pathways with long-term administration.1. Consider that the effects of chronic fluvoxamine administration can be transient in some individuals.[18] 2. If a sustained effect is required, it may be necessary to adjust the dose over the course of the study, supported by pharmacokinetic data if possible.

Quantitative Data Summary

Table 1: Population Pharmacokinetic Parameters of Fluvoxamine in Rats

ParameterMean ValueInter-individual Variability (%)
Clearance (CL)25.1 ml/min39.5
Volume of distribution (V1)256 ml43.5
Volume of distribution (V2)721 ml50.1
Inter-compartmental clearance (Q2)30.3 ml/min25.7
Volume of distribution (V3)136 ml-
Inter-compartmental clearance (Q3)1.0 ml/min-
Data from a population three-compartment PK model in rats receiving an intravenous infusion.[16]

Experimental Protocols

Protocol 1: Oral Administration of Fluvoxamine for Behavioral Studies in Mice

This protocol is adapted from a study investigating the anxiolytic effects of fluvoxamine in the elevated plus-maze test.[10]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals in the facility for at least one week before the experiment.

  • Drug Preparation:

    • Dissolve fluvoxamine maleate (B1232345) in 0.9% saline to prepare solutions for intraperitoneal (i.p.) injection.

    • Prepare concentrations to deliver doses of 0 (vehicle), 5, 10, and 20 mg/kg.

    • The injection volume should be consistent, typically 10 mL/kg.

  • Experimental Groups:

    • Group 1: Vehicle control (n=10)

    • Group 2: Fluvoxamine (5 mg/kg, i.p.) (n=10)

    • Group 3: Fluvoxamine (10 mg/kg, i.p.) (n=10)

    • Group 4: Fluvoxamine (20 mg/kg, i.p.) (n=10)

  • Procedure:

    • Administer the assigned treatment via i.p. injection.

    • Return the animal to its home cage for a 30-minute absorption period.

    • Place the mouse at the center of the elevated plus-maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Score the video for time spent in the open arms and closed arms, and the number of entries into each arm type.

    • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the fluvoxamine-treated groups to the vehicle control group. An anxiolytic effect is indicated by a significant increase in the time spent in the open arms.

Visualizations

Fluvoxamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5-HT_synthesis 5-HT Synthesis 5-HT_vesicle 5-HT Vesicle 5-HT_synthesis->5-HT_vesicle Packaging 5-HT 5-HT 5-HT_vesicle->5-HT Release SERT Serotonin Transporter (SERT) 5-HT->SERT Reuptake 5-HT_receptor 5-HT Receptor 5-HT->5-HT_receptor Binding Signal_transduction Signal Transduction 5-HT_receptor->Signal_transduction Activation Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibition

Caption: Fluvoxamine's primary mechanism of action.

Experimental_Workflow Start Start: Experimental Design Animal_Selection Animal Selection (Strain, Sex, Age) Start->Animal_Selection Acclimatization Acclimatization (min. 1 week) Animal_Selection->Acclimatization Group_Assignment Randomized Group Assignment (Vehicle, Fluvoxamine Doses) Acclimatization->Group_Assignment Drug_Prep Daily Drug Preparation (Fresh Solutions) Group_Assignment->Drug_Prep Dosing Precise Dosing (e.g., Oral Gavage) Drug_Prep->Dosing Behavioral_Testing Behavioral Testing (Standardized Protocol) Dosing->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection End End: Interpretation Data_Collection->End

Caption: Workflow for minimizing variability.

Troubleshooting_Logic Variability High Behavioral Variability Check_Dosing Review Dosing Protocol? Variability->Check_Dosing Check_Environment Review Environment? Check_Dosing->Check_Environment No Inconsistent_Dose Inconsistent Dosing Check_Dosing->Inconsistent_Dose Yes Check_Animals Review Animal Model? Check_Environment->Check_Animals No Stressors Environmental Stressors Check_Environment->Stressors Yes Genetics Genetic Heterogeneity Check_Animals->Genetics Yes Standardize_Dosing Standardize Dosing Technique Inconsistent_Dose->Standardize_Dosing Control_Environment Control Environmental Variables Stressors->Control_Environment Use_Inbred_Strain Use Inbred Strain Genetics->Use_Inbred_Strain

Caption: Troubleshooting decision tree.

References

Technical Support Center: Fluvoxamine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fluvoxamine (B1237835) in animal experiments. The focus is on adjusting treatment protocols to minimize animal stress and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fluvoxamine that is relevant to stress reduction in animal models?

A1: Fluvoxamine's primary mechanism is the selective inhibition of serotonin (B10506) (5-HT) reuptake, which increases the availability of serotonin in the synaptic cleft.[1][2] Additionally, Fluvoxamine is a potent agonist for the sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum (ER).[1][3][4] This agonism helps to alleviate cellular stress and has anti-inflammatory properties, which can contribute to reducing the overall stress response in animal models.[3][4]

Q2: What are the common routes of administration for Fluvoxamine in rodents and which is least stressful?

A2: Common administration routes include oral gavage (p.o.) and intraperitoneal (i.p.) injection. While both are effective, oral gavage can be a significant source of stress for the animals.[5] To mitigate this, several refinements to the oral gavage technique are recommended (see Troubleshooting Guide). Alternative, less stressful methods like voluntary oral administration by training mice to drink the drug solution from a pipette are being developed.[6]

Q3: What are the typical dosages of Fluvoxamine used in rat and mouse models for stress-related research?

A3: Dosages can vary depending on the animal model and the specific research question. It is crucial to consult literature relevant to your specific model. See the table below for a summary of dosages used in various studies.

Troubleshooting Guide

Issue 1: Animals are showing signs of distress during oral gavage (e.g., struggling, vocalization).

  • Solution 1: Refine Gavage Technique. Proper restraint is critical. Ensure personnel are thoroughly trained in correct handling and gavage procedures to minimize discomfort and time.

  • Solution 2: Use Sucrose (B13894) to Improve Acceptance. Pre-coating the gavage needle with sucrose has been shown to reduce the time for needle passage and decrease observable stress-related behaviors.[7][8] This method can also help maintain plasma corticosterone (B1669441) levels similar to those of ungavaged control mice.[7][8]

  • Solution 3: Habituation. Acclimate the animals to the handling and restraint procedures for several days before the actual gavage begins. This can reduce the novelty and stress of the event.[5]

Issue 2: Inconsistent behavioral or physiological results are observed across the treatment group.

  • Possible Cause: The stress of the administration procedure itself may be a confounding variable.

  • Solution 1: Minimize Procedural Stress. Implement the stress-reducing techniques mentioned above. The stress response can significantly impact physiological and behavioral outcomes.

  • Solution 2: Consider Alternative Delivery Methods. If feasible for the experimental design, explore voluntary oral consumption methods. For example, scientists have successfully trained mice to voluntarily consume a drug solution mixed with diluted condensed milk from a pipette.[6] Another option, depending on the formulation, could be administration in drinking water or palatable food, though this may reduce dose accuracy.

Issue 3: Observed adverse effects in treated animals.

  • Possible Side Effects: In animal studies, high doses of Fluvoxamine have been associated with effects on hematology, blood biochemistry, and fertility in male rats, though these effects were largely reversible after cessation of treatment.[9][10] Other potential side effects in humans, which may translate to animal models, include nausea, sleepiness, and changes in appetite.[11]

  • Solution 1: Dose Adjustment. If adverse effects are observed, consider if the dosage can be lowered while still achieving the desired therapeutic effect. A dose-response study may be necessary.

  • Solution 2: Monitor Animal Health Closely. Regularly monitor animal weight, food and water intake, and general appearance. Any significant changes should be recorded and evaluated.

Data Presentation

Table 1: Summary of Fluvoxamine Dosages in Rodent Models

Animal ModelConditionDosageAdministration RouteDurationReference
RatsJuvenile Stress10 mg/kg/dayOral14 days[12]
RatsEndotoxin-Induced Neuroinflammation50 mg/kgIntraperitonealSingle dose[13]
5XFAD MiceAlzheimer's Disease Pathology5 mg/kgNot Specified2 months[14]
Male C57BL/6J MiceChronic Unpredictable Mild StressNot SpecifiedNot SpecifiedLast 2 weeks of 8-week stress protocol[15]
Male Albino RatsAdverse Effects Study9 mg/kg (low dose), 27 mg/kg (high dose)Oral8 weeks[9]
Male RatsNeuroendocrine Studies12.5 and 25 mg/kgIntraperitonealAcute and chronic (14 days)[16][17]

Experimental Protocols

Protocol 1: Stress-Reducing Oral Gavage in Mice

This protocol is adapted from findings that sucrose can pacify mice and reduce the stress associated with oral gavage.[7][8]

  • Preparation:

    • Prepare the Fluvoxamine solution at the desired concentration.

    • Prepare a 10-20% sucrose solution in sterile water.

    • Use appropriately sized, ball-tipped gavage needles.

  • Animal Handling:

    • Gently handle the mice. Using a tunnel or cupping the hands to lift mice is less stressful than tail-picking.[5]

    • Securely restrain the mouse by scruffing the neck to immobilize the head.

  • Gavage Procedure:

    • Dip the tip of the gavage needle into the sucrose solution immediately before insertion.

    • Gently insert the needle into the oral cavity, allowing the mouse to swallow.

    • Advance the needle along the upper palate until it reaches the esophagus.

    • Administer the Fluvoxamine solution slowly.

    • Withdraw the needle gently and return the mouse to its home cage.

  • Monitoring:

    • Observe the mouse for any signs of immediate distress, such as difficulty breathing.

    • Monitor for long-term effects as per the experimental design.

Visualizations

Fluvoxamine_Mechanism cluster_stress Cellular Stress Response cluster_fluvoxamine Fluvoxamine Action cluster_outcomes Therapeutic Outcomes ER_Stress Endoplasmic Reticulum (ER) Stress S1R Sigma-1 Receptor (S1R) ER_Stress->S1R Induces expression of Fluvoxamine Fluvoxamine Fluvoxamine->S1R Agonist SERT Serotonin Transporter (SERT) Fluvoxamine->SERT Inhibitor Neuroprotection Neuroprotection & Reduced Neuroinflammation S1R->Neuroprotection Promotes Serotonin Increased Synaptic Serotonin SERT->Serotonin Leads to

Caption: Fluvoxamine's dual mechanism of action.

Gavage_Workflow start Start: Prepare Fluvoxamine & Sucrose Solution handle Gently Handle and Restrain Animal start->handle dip Dip Gavage Needle in Sucrose Solution handle->dip insert Insert Needle and Administer Fluvoxamine dip->insert observe Return to Cage and Observe for Distress insert->observe end End of Procedure observe->end

Caption: Stress-reducing oral gavage workflow.

Troubleshooting_Logic issue Issue: Signs of Animal Distress During Experiment is_gavage Is Oral Gavage the Administration Route? issue->is_gavage refine_tech Action: Refine Gavage Technique (Sucrose, Habituation) is_gavage->refine_tech Yes other_stress Identify Other Potential Stressors (e.g., housing, handling) is_gavage->other_stress No adverse_effects Are there signs of drug-related adverse effects? refine_tech->adverse_effects other_stress->adverse_effects adjust_dose Action: Consider Dose Adjustment and Monitor Health adverse_effects->adjust_dose Yes continue_exp Continue Experiment with Monitoring adverse_effects->continue_exp No adjust_dose->continue_exp

Caption: Troubleshooting logic for animal distress.

References

Validation & Comparative

A Comparative Analysis of Fluvoxamine and Fluoxetine Efficacy in Preclinical Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two widely prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs), Fluvoxamine (B1237835) and Fluoxetine (B1211875), in established preclinical models of depression. The following sections detail their performance in key behavioral assays, their molecular interactions, and the underlying signaling pathways. All quantitative data is presented in structured tables, and experimental protocols are provided for key methodologies.

Behavioral Efficacy in Animal Models of Depression

The antidepressant potential of Fluvoxamine and Fluoxetine is commonly evaluated using rodent behavioral despair tests, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are predicated on the observation that animals, when placed in an inescapable, stressful situation, will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Quantitative Comparison of Behavioral Data

The following tables summarize the effects of Fluvoxamine and Fluoxetine on immobility time in the Tail Suspension Test and Forced Swim Test based on available preclinical data.

Table 1: Tail Suspension Test (TST) - Immobility Time
Drug Effect on Immobility Time
Fluvoxamine Dose-dependently suppresses immobility time in mice.[1]
Fluoxetine Significantly reduces the duration of immobility.[2] Acute treatment with 10 mg/kg, but not 5 mg/kg, significantly reduced immobility.[2]
Table 2: Forced Swim Test (FST) - Immobility and Latency to Immobility
Drug Effect on Immobility and Latency
Fluvoxamine Did not significantly affect the duration of immobility in C57BL/6J mice.[3] A high dose (32 mg/kg) decreased the latency to immobility.[3][4]
Fluoxetine Generally does not affect immobility in the FST in C57BL/6J mice.[3]

Note: The efficacy of SSRIs in the FST can be strain-dependent. The C57BL/6J mouse strain is known to be less responsive to SSRIs in this particular test.[3]

Molecular Mechanisms of Action

Fluvoxamine and Fluoxetine exert their primary therapeutic effects by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby increasing the availability of serotonin to bind to postsynaptic receptors. This action is mediated through their high affinity for the serotonin transporter (SERT).

Comparative Binding Affinities and Receptor Interactions

The following table outlines the binding affinities of Fluvoxamine and Fluoxetine for key molecular targets.

Table 3: Comparative Receptor Binding Profile
Target Fluvoxamine (Ki in nM) Fluoxetine (Ki in nM)
Serotonin Transporter (SERT) 2.5[5][6] - 5.52[7]10.8[7]
Norepinephrine (B1679862) Transporter (NET) 1427[5]
Sigma-1 (σ1) Receptor 36[5][6]
5-HT2C Receptor 5786[5]
α1-adrenergic Receptor 1288[5]

Fluvoxamine is a potent and selective inhibitor of serotonin reuptake with an approximately 100-fold greater affinity for SERT over the norepinephrine transporter.[5] It also exhibits a high affinity for the sigma-1 receptor, which may contribute to its anxiolytic and antidepressant effects.[5] In vitro studies show that fluvoxamine has minimal affinity for various other receptors, including adrenergic, cholinergic, dopaminergic, and histaminergic receptors.[8][9]

Fluoxetine and its active metabolite, norfluoxetine, also potently inhibit SERT.[10] While it has a high affinity for SERT, it also interacts with the 5-HT2C receptor.[11]

Signaling Pathways and Neurotrophic Factors

The long-term therapeutic effects of SSRIs are believed to involve adaptations in downstream signaling pathways and the regulation of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF). Increased synaptic serotonin levels initiate a cascade of intracellular events that can lead to changes in gene expression and neuronal plasticity.

General SSRI Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by SSRI-mediated serotonin reuptake inhibition.

SSRI_Pathway cluster_synapse Synaptic Cleft SSRI Fluvoxamine / Fluoxetine SERT SERT (Serotonin Transporter) SSRI->SERT Inhibits Serotonin_Synapse Increased Synaptic Serotonin Postsynaptic_Receptor Postsynaptic 5-HT Receptors (e.g., 5-HT1A) Serotonin_Synapse->Postsynaptic_Receptor Activates AC Adenylate Cyclase Postsynaptic_Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB (cAMP Response Element- Binding Protein) PKA->CREB BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene BDNF BDNF Release BDNF_Gene->BDNF Neuroplasticity Increased Neurogenesis & Synaptic Plasticity BDNF->Neuroplasticity Therapeutic_Effect Antidepressant Effect Neuroplasticity->Therapeutic_Effect

General SSRI Signaling Pathway

Chronic treatment with both fluvoxamine and fluoxetine has been shown to increase the expression of BDNF.[12][13] BDNF plays a crucial role in neuronal survival, differentiation, and synaptic plasticity, processes that are often impaired in depression.[14] Studies have shown that chronic fluoxetine administration increases BDNF mRNA levels in the hippocampus and other brain regions.[12] Similarly, fluvoxamine has been found to increase BDNF mRNA expression in astrocytes and microglia.[13]

Experimental Protocols

Detailed methodologies for the key behavioral assays cited in this guide are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a rodent behavioral assay used to assess antidepressant efficacy.[15]

Apparatus:

  • A transparent cylindrical tank (e.g., 25 cm height, 10 cm diameter) filled with water.[15]

  • The water depth should be sufficient to prevent the animal from touching the bottom with its tail or hind limbs (e.g., 15 cm).[15]

  • Water temperature is maintained at 23-25°C.[16]

Procedure:

  • Mice are individually placed into the cylinder of water for a 6-minute session.[15][17]

  • The session is typically video-recorded for later analysis.[15]

  • The primary measure is the duration of immobility during the last 4 minutes of the test.[17] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Latency to the first bout of immobility can also be measured as a secondary outcome.[3]

Tail Suspension Test (TST)

The Tail Suspension Test is another widely used behavioral screening tool for potential antidepressant drugs in mice.[18][19]

Apparatus:

  • A suspension box or an elevated rod from which the mouse can be suspended.

  • Adhesive tape to secure the mouse's tail to the suspension bar.[18][20]

Procedure:

  • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.[18]

  • The mouse is then suspended by its tail from the elevated bar.[18]

  • The duration of the test is typically 6 minutes.[19][20]

  • The session is video-recorded, and the total duration of immobility is scored.[20] Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[18]

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical study comparing the efficacy of Fluvoxamine and Fluoxetine.

Experimental_Workflow Animal_Acclimation Animal Acclimation Group_Assignment Random Assignment to Treatment Groups (Vehicle, Fluvoxamine, Fluoxetine) Animal_Acclimation->Group_Assignment Drug_Administration Chronic Drug Administration Group_Assignment->Drug_Administration Behavioral_Testing Behavioral Testing (TST and FST) Drug_Administration->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Molecular_Analysis Molecular Analysis (e.g., BDNF levels, Receptor Binding) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis and Comparison Molecular_Analysis->Data_Analysis

Preclinical Comparison Workflow

Conclusion

Both Fluvoxamine and Fluoxetine demonstrate antidepressant-like effects in preclinical models, primarily through the inhibition of serotonin reuptake. While both drugs effectively reduce immobility in the Tail Suspension Test, their effects in the Forced Swim Test can be more variable and dependent on the rodent strain used. Fluvoxamine exhibits a higher in vitro affinity for the serotonin transporter compared to Fluoxetine and also possesses a unique high affinity for the sigma-1 receptor. The long-term therapeutic actions of both compounds are associated with the upregulation of BDNF and subsequent enhancement of neuroplasticity. This guide provides a foundational comparison to aid researchers in the design and interpretation of preclinical studies investigating the efficacy of these and other antidepressant compounds.

References

A Head-to-Head Comparison of Fluvoxamine and Sertraline for the Treatment of Obsessive-Compulsive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obsessive-Compulsive Disorder (OCD) is a chronic and debilitating psychiatric condition characterized by intrusive thoughts (obsessions) and repetitive behaviors (compulsions). The primary pharmacological intervention for OCD involves treatment with selective serotonin (B10506) reuptake inhibitors (SSRIs).[1] Among these, fluvoxamine (B1237835) and sertraline (B1200038) are two commonly prescribed medications, both approved by the U.S. Food and Drug Administration (FDA) for the management of OCD.[2][3] While both drugs belong to the same therapeutic class, they exhibit distinct pharmacological profiles that influence their efficacy, tolerability, and clinical utility.

This guide provides an objective, data-driven comparison of fluvoxamine and sertraline for the treatment of OCD. It synthesizes findings from clinical trials and meta-analyses to inform research and development in this area.

Mechanism of Action: Selective Serotonin Reuptake Inhibition

Both fluvoxamine and sertraline exert their primary therapeutic effect by selectively inhibiting the serotonin transporter (SERT) on the presynaptic neuron.[1][4] This action blocks the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of the neurotransmitter available to bind with postsynaptic receptors.[1] This enhanced serotonergic activity is hypothesized to be the key mechanism underlying the alleviation of OCD symptoms.[1] While this is their main mechanism, fluvoxamine is also noted for its interaction with sigma-1 receptors, a property not shared by sertraline, which may contribute to its anxiolytic and antidepressant effects.[5]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic Serotonin (5-HT) Synthesis Vesicle Vesicular Storage Presynaptic->Vesicle Release SynapticCleft Synaptic Cleft (Increased 5-HT) Vesicle->SynapticCleft Release SERT Serotonin Transporter (SERT) PostsynapticReceptor Postsynaptic 5-HT Receptors Signal Downstream Signaling & Symptom Improvement PostsynapticReceptor->Signal SynapticCleft->SERT Reuptake SynapticCleft->PostsynapticReceptor SSRI Fluvoxamine / Sertraline SSRI->SERT Inhibition

Figure 1: Generalized signaling pathway for SSRIs in the synaptic cleft.

Clinical Efficacy: A Comparative Analysis

Multiple studies have compared the efficacy of fluvoxamine and sertraline in treating OCD, with some studies indicating comparable effectiveness while others suggest a potential advantage for one over the other. Both medications have been shown to be superior to placebo in reducing OCD symptoms.[6][7]

A 12-week randomized, open-label trial found that while both drugs led to a significant reduction in scores on the Yale-Brown Obsessive-Compulsive Scale (Y-BOCS), fluvoxamine was significantly more effective than sertraline in the final assessment.[8][9][10] Conversely, other comparative studies have concluded that both drugs are effective and that sertraline may have a slightly better tolerability profile.[11][12] Sertraline is often preferred as a first-line treatment due to its once-daily dosing, fewer drug interactions, and overall better tolerability.[8]

Efficacy ParameterFluvoxamineSertralineCitation
Primary Outcome Measure Significant reduction in Y-BOCS scoreSignificant reduction in Y-BOCS score[9][12]
Comparative Efficacy Some studies show significantly better response rates compared to sertraline.Generally considered equally efficacious, though some studies show lower response rates.[9][10]
Response Rate 38-60%~40-60%[1][8]
Time to Response Clinical improvement may begin by week 6, with maximal effects by week 12.Clinical improvement may begin by week 6, with maximal effects by week 12.[2]
FDA-Approved Age Adults and children ≥ 8 yearsAdults and children ≥ 6 years[3]

Table 1: Summary of Efficacy Data for Fluvoxamine vs. Sertraline in OCD Treatment.

Experimental Protocol: Randomized Comparative Trial

To illustrate the methodology used in head-to-head comparisons, the protocol of a representative 12-week, randomized, open-label, prospective study is detailed below.[9][12][13]

  • Study Design: A randomized, open-label, comparative study was conducted to assess efficacy and tolerability.[12]

  • Participant Recruitment: 50 drug-naïve patients diagnosed with OCD according to DSM-5 criteria were enrolled.[9][13] Patients with comorbid psychiatric conditions were excluded to isolate the treatment effect on OCD.[14]

  • Randomization & Intervention: Patients were randomly assigned in a 1:1 ratio to receive either fluvoxamine or sertraline for 12 weeks.[12] Dosing was flexible, with fluvoxamine typically titrated from 50 mg/day up to a maximum of 300 mg/day, and sertraline from 50 mg/day up to 200 mg/day.[12] In one study, the mean maximum tolerable doses were 284 mg/day for fluvoxamine and 196 mg/day for sertraline.[10]

  • Assessment and Outcome Measures:

    • Primary: The severity of OCD symptoms was assessed at baseline, 6 weeks, and 12 weeks using the Yale-Brown Obsessive-Compulsive Scale (Y-BOCS).[12]

    • Secondary: Quality of life and disability were measured using the WHO Quality of Life (WHOQOL-BREF) and WHO Disability Assessment Schedule 2.0 (WHODAS 2.0) at the same intervals.[13][14]

    • Tolerability: Adverse events were monitored and recorded throughout the study.[12]

  • Statistical Analysis: The primary endpoint was the change in Y-BOCS score from baseline to the 12-week mark. Analysis was performed to compare the statistical significance of symptom reduction between the two treatment groups.[11][12]

cluster_protocol Experimental Workflow: 12-Week Comparative Trial Recruitment Patient Recruitment (N=50, Drug-Naïve, DSM-5 OCD) Baseline Baseline Assessment (Y-BOCS, WHOQOL-BREF, WHODAS 2.0) Recruitment->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Group A: Fluvoxamine Treatment (50-300 mg/day) Randomization->GroupA n=25 GroupB Group B: Sertraline Treatment (50-200 mg/day) Randomization->GroupB n=25 Week6 6-Week Assessment GroupA->Week6 GroupB->Week6 Week12 12-Week Final Assessment Week6->Week12 Week6->Week12 Analysis Data Analysis (Compare Y-BOCS change, Tolerability) Week12->Analysis

Figure 2: Workflow of a typical randomized clinical trial comparing Fluvoxamine and Sertraline.

Dosage, Tolerability, and Pharmacokinetics

Key differences in administration and side effect profiles are critical considerations in clinical practice and drug development.

ParameterFluvoxamineSertralineCitation
Starting Dose (OCD) 50 mg/day50 mg/day[2][8]
Therapeutic Range (OCD) 100 - 300 mg/day50 - 200 mg/day[2][8]
Dosing Frequency Often requires twice-daily dosingOnce-daily dosing[2][8]
Common Side Effects Nausea, headache, insomnia, diarrhea, sexual dysfunctionNausea, headache, insomnia, diarrhea, dry mouth, sexual dysfunction[8][15]
Tolerability Profile Generally well-tolerated, but may have a higher incidence of some side effects.Often preferred for better overall tolerability and fewer anticholinergic effects.[8][11][12]
Drug Interactions Higher potential due to significant inhibition of CYP450 enzymes (e.g., CYP1A2, CYP2C19).Lower potential for significant drug-drug interactions.[8][16]

Table 2: Comparison of Dosage, Administration, and Tolerability.

Title Head-to-Head Feature Comparison Fluvoxamine Fluvoxamine Efficacy: Potentially higher response rate in some studies Dosage: Up to 300mg, often BID Tolerability: Generally good Interactions: Higher risk (CYP450 inhibition) Title->Fluvoxamine Sertraline Sertraline Efficacy: Established, consistent response Dosage: Up to 200mg, once daily Tolerability: Often better, fewer interactions Interactions: Lower risk Title->Sertraline

Figure 3: Logical relationship comparing key drug features.

Conclusion and Future Directions

Both fluvoxamine and sertraline are effective SSRIs for the management of OCD.[11] The evidence indicates that while both drugs significantly reduce OCD symptoms, there are important distinctions to consider.

Sertraline is frequently recommended as a first-line agent due to its favorable tolerability profile, lower potential for drug-drug interactions, and convenient once-daily dosing regimen.[2][8] However, some head-to-head trials suggest that fluvoxamine may yield a better response rate in certain patient populations.[9][10] The choice between these agents should be guided by an individualized assessment of the patient's medical history, potential for drug interactions, and personal preference.[8]

For drug development professionals, the differences in efficacy and tolerability, potentially linked to secondary mechanisms like sigma-1 receptor affinity in fluvoxamine, highlight avenues for designing novel therapeutics with improved efficacy and fewer side effects. Further research with larger, double-blind, placebo-controlled trials is warranted to more definitively delineate the comparative effectiveness and to identify patient-specific predictors of response to each medication.

References

Unveiling the Anti-Inflammatory Potential of Fluvoxamine: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of in vitro studies provides compelling evidence for the anti-inflammatory properties of Fluvoxamine, a selective serotonin (B10506) reuptake inhibitor (SSRI). This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a comparative analysis of Fluvoxamine's performance against established anti-inflammatory agents, Dexamethasone (B1670325) and Celecoxib (B62257). The findings highlight Fluvoxamine's potential as a modulator of key inflammatory pathways, suggesting its therapeutic utility beyond its primary psychiatric indications.

Key Findings: Fluvoxamine's Impact on Inflammatory Mediators

Fluvoxamine has been demonstrated to significantly suppress the expression of multiple pro-inflammatory molecules in in vitro models of inflammation, primarily utilizing lipopolysaccharide (LPS)-stimulated human endothelial cells (HUVECs) and the human monocytic cell line U937, which can be differentiated into macrophages.

Table 1: Comparative Efficacy of Fluvoxamine and Alternatives on Key Inflammatory Markers

Inflammatory Marker Fluvoxamine Dexamethasone Celecoxib In Vitro Model(s)
COX-2 Significant reduction in mRNA and protein expression at 10⁻⁶ M and 10⁻⁷ M.[1][2][3]Inhibition of expression.Potent and selective inhibition (IC50 ≈ 91 nM in human dermal fibroblasts).[4]U937 Macrophages, HUVECs, RAW 264.7 Macrophages
iNOS Significant reduction in mRNA expression at 10⁻⁶ M and 10⁻⁷ M.Inhibition of expression.Attenuates expression.U937 Macrophages, HUVECs, RAW 264.7 Macrophages
ICAM-1 Significant reduction in mRNA expression.--HUVECs
VCAM-1 Significant reduction in mRNA expression.--HUVECs
TNF-α -Dose-dependent suppression of secretion.[5]Attenuates release.[6][7]Whole-blood cell cultures, RAW 264.7 Macrophages
IL-6 -Suppression of secretion.[5]Attenuates release.[6]Whole-blood cell cultures, RAW 264.7 Macrophages
IL-1β -Inhibition of production.[8]Attenuates release.[7]RAW 264.7 Macrophages

Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions across studies. The provided concentrations for Fluvoxamine represent effective doses observed in the cited literature.

Mechanistic Insights: The Sigma-1 Receptor and NF-κB Signaling

Fluvoxamine's anti-inflammatory effects are largely attributed to its agonist activity at the Sigma-1 Receptor (S1R), a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[9][10] Activation of S1R by Fluvoxamine is believed to initiate a cascade of events that ultimately leads to the inhibition of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

While the precise molecular steps are still under investigation, evidence suggests that S1R activation can modulate intracellular calcium signaling and cellular stress responses, both of which can influence the NF-κB pathway.[9][11] The inhibition of NF-κB, a central regulator of inflammatory gene expression, provides a plausible mechanism for the observed downregulation of COX-2, iNOS, ICAM-1, and VCAM-1, all of which are known to be NF-κB target genes.[1]

Dexamethasone, a potent corticosteroid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor, which in turn can inhibit NF-κB signaling and the p38 MAP kinase pathway.[8] Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID), is a selective inhibitor of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[4] It has also been shown to attenuate NF-κB activation.[6]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Translocates to Nucleus and binds to S1R Sigma-1 Receptor S1R->NFkB_active Inhibits Fluvoxamine Fluvoxamine Fluvoxamine->S1R Activates Inflammatory_Genes Transcription of Inflammatory Genes (COX-2, iNOS, ICAM-1, VCAM-1) DNA->Inflammatory_Genes Initiates

Caption: Proposed anti-inflammatory signaling pathway of Fluvoxamine.

Experimental Protocols

In Vitro Model of Inflammation using U937 Macrophages

A widely used in vitro model to study inflammation involves the stimulation of the human monocytic cell line U937 with bacterial lipopolysaccharide (LPS).

  • Cell Culture and Differentiation: U937 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO2 incubator. To differentiate the monocytes into macrophages, cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 10 nM for 48-72 hours.[12]

  • Drug Treatment: Differentiated U937 macrophages are pre-treated with various concentrations of Fluvoxamine (e.g., 10⁻⁸ M to 10⁻⁶ M), Dexamethasone, or Celecoxib for 1 hour.

  • Inflammatory Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6, 12, or 24 hours) to induce an inflammatory response.[13][14]

  • Measurement of Inflammatory Markers:

    • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and reverse transcribed into cDNA. qRT-PCR is then performed to quantify the mRNA expression levels of target inflammatory genes such as COX-2, iNOS, ICAM-1, and VCAM-1. Gene expression is typically normalized to a housekeeping gene like β-actin.

    • Enzyme-Linked Immunosorbent Assay (ELISA): The cell culture supernatant is collected to measure the concentration of secreted cytokines like TNF-α and IL-6 using commercially available ELISA kits.

    • Western Blotting: Cell lysates are prepared to analyze the protein expression levels of inflammatory mediators like COX-2.

    • Flow Cytometry: The expression of cell surface markers or intracellular proteins can be quantified using specific antibodies and flow cytometric analysis.[2]

G A U937 Monocytes in Culture B Differentiation with PMA (48-72h) A->B C Differentiated U937 Macrophages B->C D Pre-treatment with Fluvoxamine or Comparator (1h) C->D E Stimulation with LPS (e.g., 1 µg/mL) D->E F Incubation (6-24h) E->F G Analysis of Inflammatory Markers (qRT-PCR, ELISA, Western Blot) F->G

Caption: Experimental workflow for in vitro inflammation studies.

Conclusion

The collective in vitro evidence strongly supports the anti-inflammatory effects of Fluvoxamine, positioning it as a molecule of interest for further investigation in inflammatory diseases. Its unique mechanism of action, mediated through the Sigma-1 receptor, distinguishes it from traditional anti-inflammatory drugs and opens new avenues for therapeutic development. While direct quantitative comparisons with agents like Dexamethasone and Celecoxib require further standardized studies, the existing data clearly validates Fluvoxamine's ability to modulate key inflammatory pathways. This guide provides a foundational resource for researchers aiming to explore the full therapeutic potential of Fluvoxamine in inflammation.

References

Cross-study analysis of Fluvoxamine's effectiveness in anxiety disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Fluvoxamine (B1237835), a selective serotonin (B10506) reuptake inhibitor (SSRI), has been a subject of extensive research for its therapeutic potential in various anxiety disorders. This guide provides a cross-study analysis of its effectiveness, drawing upon data from meta-analyses and pivotal randomized controlled trials (RCTs). It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the existing evidence, with a focus on quantitative data, experimental methodologies, and the underlying neurobiological pathways.

Efficacy in Social Anxiety Disorder (SAD)

Fluvoxamine has demonstrated consistent efficacy in the treatment of Social Anxiety Disorder. Multiple systematic reviews and meta-analyses have confirmed its superiority over placebo in reducing symptom severity and improving response rates.[1][2]

A meta-analysis of five RCTs found that patients treated with fluvoxamine showed a significantly greater reduction in scores on the Liebowitz Social Anxiety Scale (LSAS) and the Clinical Global Impression - Severity of Illness (CGI-S) scale compared to those who received a placebo.[3] The response rate was also higher in the fluvoxamine group.[3]

Key Experimental Data: Fluvoxamine vs. Placebo in SAD
Outcome MeasureFluvoxamine GroupPlacebo GroupMean Difference (MD) / Odds Ratio (OR)95% Confidence Interval (CI)P-value
LSAS Total Score (Mean Change) Greater ReductionLesser ReductionMD = 11.908.09 – 15.71< .001
CGI-S Score (Mean Change) Greater ReductionLesser ReductionMD = 0.520.33 – 0.72< .001
Response Rate HigherLowerOR = 1.711.30 – 2.24< .001

Table 1: Summary of a meta-analysis on the efficacy of fluvoxamine in adults with Social Anxiety Disorder.[3]

Featured Experimental Protocol: Stein et al. (1999)

A pivotal 12-week, multicenter, double-blind, placebo-controlled trial by Stein and colleagues provides a clear methodological framework for evaluating fluvoxamine in SAD.[3][4]

  • Participants: 92 adult outpatients diagnosed with social phobia (social anxiety disorder), with 91.3% having the generalized subtype.[3][4]

  • Intervention: Flexible dosing of fluvoxamine (up to 300 mg/day) or placebo.[2] The mean daily dose of fluvoxamine was 202 mg.[3][4]

  • Primary Outcome Measure: The proportion of responders, defined as a rating of "much improved" or "very much improved" on the Clinical Global Impression of Improvement (CGI-I) scale.[3][4]

  • Secondary Outcome Measures: Changes in scores on the Brief Social Phobia Scale, the Social Phobia Inventory, and the Liebowitz Social Anxiety Scale (LSAS).[3][4]

  • Key Findings: A significantly higher proportion of patients in the fluvoxamine group (42.9%) were responders compared to the placebo group (22.7%).[3][4] Fluvoxamine was also superior to placebo on all social phobia rating scales at week 8 and beyond.[3]

Efficacy in Obsessive-Compulsive Disorder (OCD)

Fluvoxamine has consistently been shown to be an effective treatment for Obsessive-Compulsive Disorder. High-quality systematic reviews have demonstrated its superiority to placebo in improving symptoms and response rates, as measured by the Yale-Brown Obsessive-Compulsive Scale (Y-BOCS).[1][2] When compared to the tricyclic antidepressant clomipramine (B1669221), another common treatment for OCD, multiple meta-analyses have found no significant differences in efficacy.[1][2]

Key Experimental Data: Fluvoxamine vs. Clomipramine in OCD
StudyN (Fluvoxamine/Clomipramine)DurationFluvoxamine DoseClomipramine DoseKey Efficacy Findings
Freeman et al. (1994)34 / 3010 weeks100-250 mg/day100-250 mg/dayNo significant difference in Y-BOCS score reduction (Fluvoxamine: -8.6; Clomipramine: -7.8).[5][6]
Koran et al. (1996)37 / 4210 weeks100-300 mg/day100-250 mg/day56% of fluvoxamine patients and 54% of clomipramine patients were responders (≥25% decrease in Y-BOCS score); no significant difference.[7]

Table 2: Comparative efficacy of Fluvoxamine and Clomipramine in Randomized Controlled Trials for OCD.

Featured Experimental Protocol: Goodman et al. (1989)

This early, pivotal six- to eight-week double-blind, placebo-controlled trial established the efficacy of fluvoxamine for OCD.[8]

  • Participants: 42 adult patients with a primary diagnosis of OCD.[8]

  • Intervention: Fluvoxamine or placebo.[8]

  • Primary Outcome Measure: Change in obsessive-compulsive symptoms as measured by scales including the Yale-Brown Obsessive-Compulsive Scale (Y-BOCS).[8][9]

  • Key Findings: Fluvoxamine was significantly superior to placebo on all measures of obsessive-compulsive symptoms.[8] Nine out of 21 patients on fluvoxamine were classified as responders ("much improved"), compared to none in the placebo group.[8]

Efficacy in Panic Disorder (PD)

The evidence for fluvoxamine's effectiveness in Panic Disorder is less consistent compared to SAD and OCD.[1][2] While some studies have shown it to be superior to placebo in reducing the frequency of panic attacks, other high-quality reviews have found the difference in response rates not to be statistically significant.[1][2][10]

A Cochrane network meta-analysis found that while fluvoxamine showed better response rates than placebo, the difference was not statistically significant.[1] However, some individual RCTs have reported positive findings. For instance, a study by Asnis et al. (2001) found that fluvoxamine produced highly significant improvements in most measures of the frequency and severity of panic disorder compared with placebo.[7] Another study by Black et al. (1993) found that after 8 weeks, 73% of patients in the fluvoxamine group were free of panic attacks, compared to 25% in the placebo group.[2]

Featured Experimental Protocol: Asnis et al. (2001)

This 8-week, double-blind, parallel-group study provides a robust design for assessing fluvoxamine in panic disorder.[7]

  • Participants: 188 adult outpatients with a DSM-III-R diagnosis of panic disorder, with or without agoraphobia.[7]

  • Intervention: Fluvoxamine or placebo.[7]

  • Efficacy Assessments: Daily Panic Attack Inventory, the Sheehan Disability Scale, the Clinical Anxiety Scale, and the Clinical Global Impression Scale.[7]

  • Key Findings: Fluvoxamine led to highly significant improvements in most measures of panic disorder frequency and severity, as well as in global disability and distress, compared to placebo.[7] Significant improvements were observed as early as the first week for some panic-related variables.[7]

Signaling Pathways and Mechanism of Action

Fluvoxamine's therapeutic effects in anxiety disorders are primarily attributed to its action as a selective serotonin reuptake inhibitor (SSRI).[11] By blocking the serotonin transporter (SERT), it increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[11]

A unique characteristic of fluvoxamine among SSRIs is its high affinity for the sigma-1 receptor, where it acts as an agonist.[12] This interaction is thought to contribute to its anxiolytic and neuroprotective effects by modulating endoplasmic reticulum (ER) stress and promoting neural plasticity.[12]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) SERT->Serotonin_Vesicle Reuptake Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibits 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, Akt pathways) 5HT1A_Receptor->Downstream_Signaling Activates Anxiolytic_Effect Anxiolytic Effect Downstream_Signaling->Anxiolytic_Effect Leads to G cluster_0 Endoplasmic Reticulum (ER) cluster_1 Cellular Processes Sigma1_Receptor Sigma-1 Receptor ER_Stress ER Stress Sigma1_Receptor->ER_Stress Reduces Neural_Plasticity Neural Plasticity Sigma1_Receptor->Neural_Plasticity Promotes Fluvoxamine_S1R Fluvoxamine Fluvoxamine_S1R->Sigma1_Receptor Agonist Neuroprotection Neuroprotection ER_Stress->Neuroprotection Contributes to Neural_Plasticity->Neuroprotection Contributes to

References

Fluvoxamine versus other SSRIs: a comparative tolerability study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tolerability profile of fluvoxamine (B1237835) against other commonly prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs), supported by experimental data.

Data Presentation: Comparative Tolerability of SSRIs

The following table summarizes the incidence of key adverse events associated with fluvoxamine and other major SSRIs based on available clinical and observational data. It is important to note that incidence rates can vary depending on the study methodology, patient population, and dosage.

Adverse EventFluvoxamineSertralineFluoxetineParoxetineCitalopramEscitalopram
Gastrointestinal
Nausea/VomitingHigher IncidenceModerate IncidenceLower IncidenceModerate IncidenceLower IncidenceLower Incidence
DiarrheaLower IncidenceHigher IncidenceModerate IncidenceLower IncidenceLower IncidenceLower Incidence
ConstipationCommonLower IncidenceLower IncidenceHigher IncidenceLower IncidenceLower Incidence
Neurological
HeadacheCommonCommonCommonCommonCommonCommon
InsomniaCommonCommonHigher IncidenceModerate IncidenceLower IncidenceLower Incidence
SomnolenceCommonModerate IncidenceLower IncidenceHigher IncidenceModerate IncidenceModerate Incidence
DizzinessCommonCommonCommonCommonCommonCommon
Sexual Dysfunction
Decreased LibidoLower IncidenceHigher IncidenceHigher IncidenceHigher IncidenceModerate IncidenceModerate Incidence
Ejaculatory DysfunctionLower IncidenceHigher IncidenceHigher IncidenceHigher IncidenceModerate IncidenceModerate Incidence
Anorgasmia

In Vivo Validation of Fluvoxamine's Binding to the Sigma-1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo experimental data validating the binding of the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluvoxamine (B1237835) to the sigma-1 receptor (S1R). Fluvoxamine's high affinity for this intracellular chaperone protein, located at the endoplasmic reticulum-mitochondrion interface, is a distinguishing feature among SSRIs and is implicated in its unique therapeutic mechanisms beyond serotonin reuptake inhibition.[1][2] This guide summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to offer a comprehensive resource for researchers in neuropsychopharmacology and drug development.

Quantitative Comparison of S1R Ligands

The following tables summarize in vivo binding data for Fluvoxamine and other relevant S1R ligands.

Table 1: In Vivo Receptor Occupancy of Fluvoxamine at the Sigma-1 Receptor in Humans

DrugDose (mg)Route of AdministrationReceptor Occupancy (%)Brain RegionMethodReference
Fluvoxamine50Oral~50All brain regionsPET with [11C]SA4503[1][3]
Fluvoxamine100Oral~70All brain regionsPET with [11C]SA4503[1][3]
Fluvoxamine150Oral~80All brain regionsPET with [11C]SA4503[1][3]
Fluvoxamine200Oral~90All brain regionsPET with [11C]SA4503[1][3]
Paroxetine (B1678475)20OralNo significant bindingAll brain regionsPET with [11C]SA4503[1][3]

Table 2: Comparison of Fluvoxamine with Other S1R Ligands in Preclinical In Vivo Models

DrugClassAnimal ModelDoseEffect on S1R-mediated Behavior/PhysiologyReference
FluvoxamineS1R Agonist / SSRIRat (Ketamine model of schizophrenia)30 mg/kg/day, p.o.Ameliorated cognitive deficits; effects blocked by NE-100[4][5][6]
FluvoxamineS1R Agonist / SSRIMouse (Marble-burying behavior)-Inhibited marble-burying; effect attenuated by BD-1063[7]
PRE-084Selective S1R AgonistMouse (Seizure models)-Did not alter seizure thresholds[8]
(+)-SKF 10,047S1R AgonistMouse (Marble-burying behavior)-Significantly inhibited marble-burying behavior[7]
NE-100Selective S1R AntagonistRat (with Fluvoxamine)1 mg/kg/day, i.p.Blocked the beneficial effects of Fluvoxamine[4][5][6]
BD-1063Selective S1R AntagonistMouse (with Fluvoxamine)-Attenuated the inhibitory effect of Fluvoxamine[7]
ParoxetineSSRI (low S1R affinity)Mouse (Marble-burying behavior)-Inhibited marble-burying; effect NOT blocked by S1R antagonists[7]

Key Experimental Protocols

1. Positron Emission Tomography (PET) for In Vivo Receptor Occupancy

  • Objective: To quantitatively measure the binding of Fluvoxamine to S1R in the living human brain.[1]

  • Radioligand: [11C]SA4503, a selective S1R ligand.[1]

  • Subjects: Healthy male volunteers.[1]

  • Procedure:

    • A baseline PET scan is performed on each subject to measure the initial binding potential of [11C]SA4503 to S1R.[1][3]

    • Subjects are then administered a single oral dose of Fluvoxamine (at varying doses: 50, 100, 150, or 200 mg) or a comparator drug like Paroxetine (20 mg).[1][3]

    • A second PET scan is conducted after drug administration.[1]

    • Arterial blood sampling is performed throughout the scans to measure the concentration of the radioligand in the plasma.[1]

  • Data Analysis: The binding potential of [11C]SA4503 in various brain regions is calculated using a two-tissue three-compartment model. The percentage of receptor occupancy by Fluvoxamine is then determined by the reduction in [11C]SA4503 binding potential after drug administration compared to the baseline scan.[1]

2. Behavioral Assays in Rodent Models

  • Objective: To assess the functional consequences of Fluvoxamine's interaction with S1R in vivo.

  • Example (Marble-Burying Behavior):

    • Animal Model: Mice. This model is often used to screen for anxiolytic and anti-obsessional drug activity.[7]

    • Procedure:

      • Mice are individually placed in a cage containing a layer of bedding with a number of marbles evenly spaced on the surface.

      • The number of marbles buried (at least two-thirds covered by bedding) within a specific time frame is counted.

      • Fluvoxamine, a comparator drug (e.g., Paroxetine), or a vehicle is administered prior to the test.[7]

      • To validate S1R involvement, a selective S1R antagonist (e.g., BD-1063) is co-administered with Fluvoxamine.[7]

    • Endpoint: A reduction in the number of marbles buried is interpreted as a drug effect. The attenuation of this effect by an S1R antagonist indicates the involvement of the S1R in the drug's mechanism of action.[7]

  • Example (Ketamine-Induced Schizophrenia Model):

    • Animal Model: Rats. Chronic administration of the NMDA receptor antagonist ketamine induces behavioral and neurochemical changes relevant to schizophrenia.[4][5][6]

    • Procedure:

      • Rats are treated with ketamine (e.g., 30 mg/kg/day, i.p.) for several consecutive days to induce a disease-like state.[4][5][6]

      • Following the induction phase, rats are treated with Fluvoxamine (e.g., 30 mg/kg/day, p.o.) with or without an S1R antagonist like NE-100.[4][5][6]

    • Endpoints: Behavioral tests such as the Morris water maze (for learning and memory) and the three-chamber social interaction test (for sociability) are conducted to assess cognitive and social deficits.[4][6] The reversal of ketamine-induced deficits by Fluvoxamine, and the blockade of this reversal by NE-100, provides strong evidence for S1R-mediated therapeutic effects.[4][6]

Visualizations

G cluster_0 PET Experimental Workflow p1 Baseline PET Scan (with [11C]SA4503) p2 Drug Administration (Fluvoxamine or Paroxetine) p1->p2 p3 Second PET Scan (with [11C]SA4503) p2->p3 p4 Data Analysis (2-Tissue 3-Compartment Model) p3->p4 p5 Calculate Receptor Occupancy (%) p4->p5

Caption: Workflow for in vivo S1R occupancy studies using PET.

G cluster_1 S1R Signaling Pathway (Neuroprotection) Fluvoxamine Fluvoxamine S1R Sigma-1 Receptor (S1R) (at ER-Mitochondria Interface) Fluvoxamine->S1R binds & activates BiP BiP/GRP78 S1R->BiP dissociates from IRE1 IRE1 S1R->IRE1 stabilizes Akt Akt S1R->Akt activates ER_Stress ER Stress Response (PERK, ATF-6) IRE1->ER_Stress modulates eNOS eNOS Akt->eNOS activates Cell_Survival Cell Survival eNOS->Cell_Survival promotes Neuroprotection Neuroprotection & Synaptic Plasticity ER_Stress->Neuroprotection leads to

References

Strain-Dependent Efficacy of Fluvoxamine: A Comparative Analysis in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the reproducibility of Fluvoxamine's behavioral and neurochemical effects across different animal strains, providing researchers with comparative data and detailed experimental protocols.

Fluvoxamine (B1237835), a selective serotonin (B10506) reuptake inhibitor (SSRI), is widely prescribed for obsessive-compulsive disorder (OCD) and other anxiety-related disorders. However, the translational value of preclinical findings heavily relies on the reproducibility of a drug's effects across different animal models and strains. Genetic background can significantly influence behavioral and neurochemical responses to psychotropic medications. This guide provides a comparative overview of Fluvoxamine's effects in various rodent strains, with a focus on compulsive-like behaviors and underlying neurochemical alterations.

Behavioral Effects: A Tale of Two Strains

A key study by Mitra and Bult-Ito (2018) investigated the impact of fluvoxamine on compulsive-like and anxiety-like behaviors in two mouse strains, BIG1 and BIG2, which exhibit a spontaneous compulsive-like phenotype.[1][2][3] This research highlights the nuanced, strain-dependent efficacy of the drug.

Compulsive-Like Behavior:

Fluvoxamine demonstrated a dose-dependent reduction in compulsive-like behaviors in both strains, although with notable differences in sensitivity.

  • Nest-Building Behavior: In the BIG1 strain, fluvoxamine significantly attenuated compulsive-like nest building in a dose-dependent manner within the first hour of administration.[1][2][3] While a similar trend was observed in the BIG2 strain, the effect was not statistically significant in the same timeframe.[1][2][3]

  • Marble Burying: The drug dose-dependently decreased the number of marbles buried by both the BIG1 and BIG2 strains one hour after administration, suggesting a more consistent effect on this specific compulsive-like behavior across these strains.[1][2][3]

Anxiety-Like Behavior:

Interestingly, fluvoxamine did not produce significant anxiolytic effects in either strain in the open field test.[1][2][3] However, significant baseline differences in anxiety levels were observed between the strains, with the BIG2 strain displaying higher anxiety-like behaviors and reduced locomotor activity compared to the BIG1 strain.[1][2] This underlying difference in anxiety phenotype may contribute to the varied responses to the drug's anti-compulsive effects.

BehaviorAnimal StrainFluvoxamine DosageOutcomeReference
Nest-BuildingBIG1 MiceDose-dependentSignificant attenuation in the first hour[1][2][3]
Nest-BuildingBIG2 MiceDose-dependentNon-significant trend towards attenuation in the first hour[1][2][3]
Marble BuryingBIG1 and BIG2 MiceDose-dependentSignificant decrease in marbles buried[1][2][3]
Anxiety (Open Field)BIG1 and BIG2 MiceNot specifiedNo significant drug effects[1][2]

Neurochemical and Neurogenic Effects Across Strains

The therapeutic actions of fluvoxamine are primarily attributed to its potent inhibition of serotonin (5-HT) reuptake in the brain.[4][5] However, its effects on other neurotransmitter systems and cellular processes can vary depending on the animal strain and experimental conditions.

  • Serotonergic System: In rats, daily administration of fluvoxamine (25 mg/kg, i.p.) for seven days significantly reduced 5-HT uptake by brain synaptosomes to 56% of control levels.[4] This treatment regimen also led to decreased tryptophan hydroxylase activity and lowered levels of 5-hydroxyindoleacetic acid (5-HIAA) in several brain regions, without altering endogenous 5-HT levels.[4] Another study in male F344 rats found that fluvoxamine (20 mg/kg, s.c. for 7 days) partially restored the increased 5-HIAA levels induced by isolation housing.[6]

  • Dopaminergic System: In the same study with F344 rats, fluvoxamine significantly decreased dopamine (B1211576) (DA) levels and partially restored the increased dihydroxyphenylacetic acid (DOPAC) levels caused by isolation stress.[6]

  • Neurogenesis: In a rat model, fluvoxamine treatment was shown to significantly improve memory function and increase the number of proliferating cells in the subgranular zone of the hippocampus.[7]

  • mTOR Signaling: A study using C57BL/6J mice subjected to chronic unpredictable mild stress demonstrated that the antidepressant-like effects of fluvoxamine involve the activation of the mTOR signaling pathway in the hippocampus and prefrontal cortex.[8]

ParameterAnimal StrainFluvoxamine TreatmentBrain RegionOutcomeReference
5-HT UptakeRats25 mg/kg, i.p. for 7 daysWhole Brain (Synaptosomes)Reduced to 56% of control[4]
5-HIAA LevelsF344 Rats20 mg/kg, s.c. for 7 daysHippocampusPartial restoration of stress-induced increase[6]
Dopamine (DA) LevelsF344 Rats20 mg/kg, s.c. for 7 daysHippocampusSignificant decrease[6]
DOPAC LevelsF344 Rats20 mg/kg, s.c. for 7 daysHippocampusPartial restoration of stress-induced increase[6]
mTOR SignalingC57BL/6J MiceNot specified (2 weeks)Hippocampus, Prefrontal CortexReversed stress-induced deficits[8]

Experimental Protocols

  • Animals: Male BIG1 and BIG2 mice.

  • Drug Administration: Fluvoxamine administered for 15-17 days.

  • Nest-Building Assay: Mice were individually housed with access to nesting material. The quality and complexity of the nests were scored to quantify compulsive-like nesting behavior.

  • Marble Burying Test: Mice were placed in a cage with marbles evenly spaced on the bedding. The number of marbles buried after a set time was counted as a measure of compulsive-like digging.

  • Open Field Test: Mice were placed in an open arena, and their movement, including time spent in the center versus the periphery, was tracked to assess anxiety-like behavior and locomotor activity.

  • Animals: Rats (strain not specified).

  • Drug Administration: Fluvoxamine (25 mg/kg, i.p.) daily for 7 days.

  • 5-HT Uptake Assay: Crude synaptosomes (P2 pellet) were prepared from brain tissue. The uptake of radiolabeled serotonin ([3H]5-hydroxytryptamine) was measured to determine the inhibitory effect of the drug.

  • Neurotransmitter and Metabolite Measurement: Levels of tryptophan, 5-HT, and 5-HIAA were quantified in discrete brain areas using established biochemical techniques.

Visualizing the Mechanisms and Workflows

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Assessment cluster_analysis Data Analysis Animal Selection Animal Selection (e.g., BIG1, BIG2 Mice) Acclimation Acclimation Period Animal Selection->Acclimation Baseline Testing Baseline Behavioral Testing Acclimation->Baseline Testing Drug Administration Fluvoxamine or Vehicle Administration (15-17 days) Baseline Testing->Drug Administration Behavioral Tests Compulsive-like & Anxiety-like Tests (Nesting, Marble Burying, Open Field) Drug Administration->Behavioral Tests Data Collection Data Collection (e.g., Nest Scores, Marbles Buried) Behavioral Tests->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Experimental workflow for behavioral studies.

fluvoxamine_serotonin_pathway Fluvoxamine Fluvoxamine SERT Serotonin Transporter (SERT) Fluvoxamine->SERT Inhibits Presynaptic_Neuron Presynaptic Neuron SERT->Presynaptic_Neuron Reuptake of 5-HT Synaptic_Cleft Synaptic Cleft Serotonin_Receptors Postsynaptic 5-HT Receptors Synaptic_Cleft->Serotonin_Receptors Increased 5-HT stimulates Postsynaptic_Neuron Postsynaptic Neuron

Fluvoxamine's primary mechanism of action.

mtor_pathway Fluvoxamine Fluvoxamine mTOR_Signaling mTOR Signaling Pathway Fluvoxamine->mTOR_Signaling Activates Stress Stress Stress->mTOR_Signaling Inhibits Antidepressant_Effects Antidepressant-like Effects mTOR_Signaling->Antidepressant_Effects Leads to

References

Comparative analysis of Fluvoxamine's impact on different neurotransmitter systems

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the neuropharmacological profile of Fluvoxamine (B1237835) reveals a unique interaction with key neurotransmitter systems, setting it apart from other Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). This guide provides a comparative analysis of Fluvoxamine's effects on the serotonergic, dopaminergic, and noradrenergic systems, with a particular focus on its high affinity for the sigma-1 receptor. Experimental data is presented to offer researchers, scientists, and drug development professionals a comprehensive understanding of its distinct mechanisms of action.

Fluvoxamine is a well-established SSRI primarily used in the treatment of major depressive disorder and obsessive-compulsive disorder (OCD).[1] Its therapeutic effects are largely attributed to its potent and selective inhibition of the serotonin transporter (SERT), leading to increased synaptic availability of serotonin.[2] However, a growing body of evidence highlights a more complex pharmacological profile that distinguishes it from other drugs in its class.

Comparative Binding Affinities and Reuptake Inhibition

The primary mechanism of action for SSRIs is the blockade of SERT. Fluvoxamine exhibits high affinity for SERT, comparable to other SSRIs. However, its interaction with other monoamine transporters, namely the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), is markedly weaker.[2][3] This selectivity contributes to a more focused serotonergic effect with fewer side effects associated with dopaminergic or noradrenergic modulation.

A key differentiator for Fluvoxamine is its exceptionally high affinity for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum.[2][4][5] This affinity is the highest among all SSRIs.[4][5] This interaction is not merely a binding event; Fluvoxamine acts as a potent agonist at the sigma-1 receptor, which is believed to contribute significantly to its therapeutic effects, including its anxiolytic properties and potential cognitive-enhancing effects.[1][6]

DrugSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Sigma-1 Receptor Ki (nM)
Fluvoxamine 6.2 [3]>10,000 1100 [3]36 [2][7]
Fluoxetine1.32000410127
Sertraline0.292542059
Paroxetine0.1140401893[7]
Citalopram1.2>10,0004900310
Escitalopram0.58>10,0004400250

Data compiled from various sources. Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro; lower values indicate higher affinity.

DrugSerotonin Reuptake IC50 (nM)Norepinephrine Reuptake IC50 (nM)
Fluvoxamine ~5 620 [8]
Fluoxetine~10370[8]
Sertraline~1160[8]
Paroxetine~0.581[8]
Citalopram~56100[8]
VenlafaxineNot specified620[8]

IC50 values represent the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Impact on Neurotransmitter Systems

Serotonergic System

As an SSRI, Fluvoxamine's primary and most potent action is on the serotonergic system. By blocking SERT, it increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2] This action is central to its antidepressant and anti-obsessional effects.

cluster_synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft 5-HT postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_vesicle->presynaptic Release sert SERT sert->presynaptic serotonin_receptor 5-HT Receptor serotonin_receptor->postsynaptic Signal synaptic_cleft->sert Reuptake synaptic_cleft->serotonin_receptor Binds fluvoxamine Fluvoxamine fluvoxamine->sert Blocks fluvoxamine Fluvoxamine sigma1 Sigma-1 Receptor fluvoxamine->sigma1 Agonist er Endoplasmic Reticulum sigma1->er Located on ca_signaling Ca2+ Signaling Modulation sigma1->ca_signaling neuroprotection Neuroprotection Neurogenesis sigma1->neuroprotection neurotransmitter_release Dopamine/Glutamate Release Modulation sigma1->neurotransmitter_release therapeutic_effects Therapeutic Effects (Anxiolytic, Cognitive) ca_signaling->therapeutic_effects neuroprotection->therapeutic_effects neurotransmitter_release->therapeutic_effects start Start probe_implant Microdialysis Probe Implantation in Brain Region start->probe_implant recovery Animal Recovery probe_implant->recovery perfusion Probe Perfusion with aCSF recovery->perfusion baseline_sampling Baseline Dialysate Sample Collection perfusion->baseline_sampling drug_admin Fluvoxamine/ Vehicle Administration baseline_sampling->drug_admin post_drug_sampling Post-Drug Dialysate Sample Collection drug_admin->post_drug_sampling hplc_analysis HPLC Analysis of Neurotransmitter Levels post_drug_sampling->hplc_analysis data_analysis Data Analysis (% of Baseline) hplc_analysis->data_analysis end End data_analysis->end

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.